molecular formula C7H6N2O3 B1595299 5-Methoxybenzofurazan-1-oxide CAS No. 7791-49-3

5-Methoxybenzofurazan-1-oxide

Cat. No.: B1595299
CAS No.: 7791-49-3
M. Wt: 166.13 g/mol
InChI Key: ABSKHUSUHODMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzofurazan-1-oxide (CAS 7791-49-3) is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.1341 g/mol . Its structure is based on a benzofurazan core, substituted with a methoxy group at the 5-position and an N-oxide functional group . This specific arrangement of atoms classifies it as a heterocyclic compound of significant interest in various research fields. Thermodynamic studies have established its enthalpy of sublimation (ΔsubH°) at 96.0 ± 1.6 kJ/mol . As a specialized chemical building block, this compound serves as a key precursor or intermediate in synthetic organic chemistry, particularly in the development of more complex heterocyclic systems. Its unique structure also makes it a candidate for use in materials science research, for example, in the synthesis of energetic materials or as a fluorophore in the design of optical sensors. Researchers value this compound for its potential to contribute to advancements in these areas. This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the relevant safety data sheet and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-11-5-2-3-7-6(4-5)8-12-9(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSKHUSUHODMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NO[N+](=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7791-49-3
Record name NSC270352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxybenzofurazan-1-oxide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzofurazan-1-oxide, also known as 5-methoxybenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan class of molecules. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, and burgeoning role in medicinal chemistry. Benzofuroxans are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and vasodilatory properties, often attributed to their capacity to act as nitric oxide (NO) donors and induce oxidative stress.[1][2] The nature of the substituent on the carbocyclic ring is of primary importance in defining the medicinal properties of this class of compounds.[1] This document will delve into the specific attributes of the 5-methoxy derivative, offering insights into its mechanism of action and potential applications in research and drug development.

Physicochemical Properties

This compound is a stable, yellow-to-orange crystalline solid under standard conditions.[3] The presence of the electron-donating methoxy group on the benzene ring influences its electronic properties and reactivity, distinguishing it from other substituted benzofuroxans.[1]

PropertyValueReference(s)
IUPAC Name 5-Methoxy-2,1,3-benzoxadiazole 1-oxide[3]
Synonyms 5-Methoxybenzofuroxan[3]
CAS Number 7791-49-3[3]
Molecular Formula C₇H₆N₂O₃[3]
Molecular Weight 166.13 g/mol
Appearance Yellow to orange solid[3]

Synthesis and Chemical Reactivity

The synthesis of this compound typically proceeds through the cyclization of a substituted nitrobenzene precursor. A common and effective starting material is 4-methoxy-2-nitroaniline. The synthesis involves the diazotization of the amino group followed by an intramolecular cyclization reaction, which is then oxidized to form the N-oxide.

Logical Synthesis Workflow

synthesis_workflow start 4-Methoxy-2-nitroaniline step1 Diazotization (NaNO₂, HCl) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Heat) intermediate1->step2 intermediate2 5-Methoxybenzofurazan step2->intermediate2 step3 Oxidation (e.g., m-CPBA or H₂O₂/AcOH) intermediate2->step3 product This compound step3->product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from 4-Methoxy-2-nitroaniline

This protocol outlines a representative synthesis. Note: This procedure should only be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

  • Diazotization:

    • Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Intramolecular Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is often accompanied by the evolution of nitrogen gas.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Oxidation:

    • Dissolve the crude 5-methoxybenzofurazan from the previous step in a suitable solvent such as dichloromethane or chloroform.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid, portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

    • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a set of doublets and a doublet of doublets in the downfield region (typically 7.0-8.0 ppm), with coupling constants characteristic of their ortho and meta relationships. The methoxy protons will appear as a sharp singlet in the upfield region (around 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms. The aromatic carbons will resonate in the range of 100-160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbons of the furoxan ring at the higher end. The methoxy carbon will have a characteristic signal around 55-60 ppm.

  • FTIR: The infrared spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the benzene ring (around 1450-1600 cm⁻¹), and the N-O stretching of the furoxan ring (typically in the 1300-1400 cm⁻¹ and 1500-1650 cm⁻¹ regions). The C-O stretching of the methoxy group will also be present (around 1000-1300 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.03 g/mol for C₇H₆N₂O₃). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the furoxan ring.

Biological Activity and Therapeutic Potential

The benzofuroxan scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] These activities are often linked to two primary mechanisms: the release of nitric oxide (NO) and the induction of oxidative stress.[1]

Anticancer Activity

Methoxy-substituted benzofuran and related heterocyclic structures have demonstrated significant cytotoxic effects against various cancer cell lines.[4] While specific IC₅₀ values for this compound are not extensively reported in publicly accessible literature, the broader class of benzofuroxans shows promise as anticancer agents.[1][5] The proposed anticancer mechanism often involves the induction of apoptosis (programmed cell death).[5]

Hypothesized Anticancer Mechanism of Action

anticancer_moa compound This compound no_release Nitric Oxide (NO) Release compound->no_release ros Reactive Oxygen Species (ROS) Generation compound->ros dna_damage DNA Damage no_release->dna_damage ros->dna_damage mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction caspase Caspase Activation dna_damage->caspase mito_dysfunction->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Potential mechanisms of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media and add them to the wells, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Donor Activity

A key feature of furoxans and benzofuroxans is their ability to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[2] The release of NO from these compounds is often thiol-dependent.[5]

Experimental Protocol: Griess Assay for Nitrite Determination (a measure of NO release)

This protocol measures nitrite, a stable breakdown product of NO, to quantify NO release.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate-buffered saline, pH 7.4), a thiol source (e.g., glutathione or cysteine), and various concentrations of this compound.

  • Incubation: Incubate the plate at 37 °C for a specified period (e.g., 1-2 hours).

  • Griess Reagent Addition:

    • Add Griess Reagent I (sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion and Future Directions

This compound is a promising scaffold in the field of medicinal chemistry. Its structural relationship to other biologically active benzofuroxans suggests significant potential for development as a therapeutic agent, particularly in oncology. The methoxy substituent likely modulates its reactivity and biological profile, warranting further detailed investigation. Future research should focus on obtaining precise spectroscopic data for unequivocal characterization, determining its cytotoxicity against a broad panel of cancer cell lines to identify potential therapeutic niches, and elucidating the specific signaling pathways involved in its mode of action. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models.

References

  • Gasco, A. M., et al. (2013). The Properties and the Use of Substituted Benzofuroxans in Pharmaceutical and Medicinal Chemistry: A Comprehensive Review. Current Medicinal Chemistry, 20(8), 1089-1136.
  • Fruttero, R., & Gasco, A. (1995). Pharmacological properties of furoxans and benzofuroxans: recent developments. Il Farmaco, 50(11), 741-748.
  • Gasco, A., et al. (2000). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 25(3), 567.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Shabnam Sharmin, et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Medin, C. L., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 3020.
  • PubMed. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. Current Medicinal Chemistry, 20(8), 1089-1136.
  • Amsbio. (n.d.). Nitric Oxide Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Intracellular Nitric Oxide Assay. Retrieved from [Link]

  • PubMed Central (PMC). (2012). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 87(1), 105-112.

Sources

The Genesis of a Heterocycle: A Technical History of 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

This technical guide delves into the discovery and historical development of 5-Methoxybenzofurazan-1-oxide, a key heterocyclic scaffold. From its conceptual origins in the early 20th century to its synthesis and characterization, this document provides a comprehensive narrative for researchers, scientists, and professionals in drug development. We will explore the foundational work on benzofurazan oxides, detail the seminal synthetic procedures, and present the physicochemical properties of this important molecule.

Introduction: The Benzofurazan Oxide Family

The benzofurazan oxides, also known as benzofuroxans, represent a class of heterocyclic compounds that have intrigued chemists for over a century. Their unique structure, characterized by a fused benzene and furazan N-oxide ring system, imparts a range of interesting chemical and physical properties. The electronic nature of the benzofurazan oxide ring system makes it a versatile building block in medicinal chemistry and materials science. Early investigations into this class of compounds laid the groundwork for the synthesis of numerous substituted derivatives, each with its own distinct characteristics and potential applications.

The Pioneering Work of Green and Rowe: The Dawn of Benzofurazan Oxides

The history of this compound is intrinsically linked to the broader discovery of the benzofurazan oxide family by Arthur G. Green and Frederick M. Rowe. Their seminal work in the early 20th century established the fundamental synthetic routes to these heterocycles. While the parent benzofurazan oxide had been prepared earlier through various methods, including the thermal decomposition of o-nitrophenylazide, it was the work of Green and Rowe that provided a more general and accessible method via the oxidation of o-nitroanilines.

In their 1912 publication in the Journal of the Chemical Society, Transactions, Green and Rowe detailed a systematic investigation into the formation of what they termed "iso-oxadiazole oxides" from o-nitroamines. This research provided the chemical community with a robust methodology for the synthesis of a variety of substituted benzofurazan oxides.

The First Synthesis: Unveiling this compound

While Green and Rowe's 1912 paper laid the theoretical and practical framework, the first documented synthesis of this compound can be traced to their subsequent work. The synthesis proceeds through a two-step process, starting from the readily available p-anisidine.

Synthesis of the Precursor: 4-Methoxy-2-nitroaniline

The critical precursor for the synthesis of this compound is 4-methoxy-2-nitroaniline. The direct nitration of p-anisidine is not a viable route due to the strong activating effects of both the amino and methoxy groups, which would lead to a mixture of products and potential oxidation. Therefore, a protection-nitration-deprotection sequence is employed, a classic strategy in organic synthesis. This multi-step synthesis is well-documented in reliable sources such as Organic Syntheses.[1]

The overall reaction pathway is as follows:

Synthesis_Pathway cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis p_anisidine p-Anisidine n_acetyl N-(4-methoxyphenyl)acetamide p_anisidine->n_acetyl n_acetyl_nitro N-(4-methoxy-2-nitrophenyl)acetamide acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetyl n_acetyl->n_acetyl_nitro product 4-Methoxy-2-nitroaniline nitric_acid Nitric Acid nitric_acid->n_acetyl_nitro n_acetyl_nitro->product hydrolysis Hydrolysis (NaOH) hydrolysis->product

Caption: Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.

Step 1: Acetylation of p-Anisidine

  • In a suitable reaction vessel, dissolve p-anisidine in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add acetic anhydride dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature to ensure complete reaction. The product, N-(4-methoxyphenyl)acetamide, will precipitate.

  • Isolate the product by filtration and wash with cold water.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

  • Suspend the N-(4-methoxyphenyl)acetamide in glacial acetic acid.

  • Cool the suspension to below 10 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a designated period.

  • Pour the reaction mixture onto ice to precipitate the nitrated product, N-(4-methoxy-2-nitrophenyl)acetamide.

  • Collect the product by filtration and wash thoroughly with water.

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

  • Suspend the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring).

  • Cool the reaction mixture to room temperature. The product, 4-methoxy-2-nitroaniline, will precipitate.

  • Isolate the bright orange-red crystals of 4-methoxy-2-nitroaniline by filtration, wash with water until the filtrate is neutral, and dry.

Cyclization to this compound

With the o-nitroaniline precursor in hand, the final cyclization to form the benzofurazan oxide ring is achieved through oxidation. The method pioneered by Green and Rowe, utilizing sodium hypochlorite in an alkaline medium, remains a robust and widely used procedure.

Cyclization_Workflow start 4-Methoxy-2-nitroaniline product This compound start->product Oxidative Cyclization reagents Sodium Hypochlorite (in NaOH solution) reagents->product

Caption: Cyclization of 4-Methoxy-2-nitroaniline.

The following protocol is based on the general method described by Green and Rowe for the oxidation of o-nitroamines:

  • Dissolve 4-methoxy-2-nitroaniline in a cooled solution of sodium hydroxide.

  • To this cooled solution, slowly add a solution of sodium hypochlorite, ensuring the temperature remains low.

  • Stir the reaction mixture for several hours, allowing it to gradually warm to room temperature.

  • The product, this compound, will precipitate from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with water, followed by a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain purified crystals.

Physicochemical Characterization

The initial characterization of this compound by early researchers would have relied on classical methods such as melting point determination and elemental analysis. Modern analytical techniques provide a much more detailed picture of its structure and properties.

PropertyValueSource
Molecular Formula C₇H₆N₂O₃-
Molecular Weight 166.13 g/mol -
Appearance Yellowish crystalline solid-
Melting Point 115-117 °C
CAS Number 3524-06-9
IUPAC Name 5-methoxy-2,1,3-benzoxadiazole 1-oxide-

Evolution of Chemistry and Applications

Since its initial discovery, this compound and its parent benzofurazan oxide scaffold have been the subject of considerable research. The reactivity of the furazan oxide ring allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.

Benzofurazan oxides have been shown to react with a wide range of nucleophiles and are also known to undergo thermal and photochemical rearrangements. These reactions have been exploited to synthesize a diverse array of compounds with potential biological activity. For instance, benzofurazan derivatives have been investigated for their utility as fluorescent probes and as scaffolds in the development of novel therapeutic agents.

While specific, large-scale applications of this compound itself are not widely documented in mainstream industrial processes, its importance lies in its role as a building block and a model compound for studying the chemistry of benzofurazan oxides. Its derivatives continue to be explored in academic and industrial research for their potential in areas such as materials science and medicinal chemistry.

Conclusion

The discovery of this compound is a testament to the systematic and foundational research conducted in the early days of heterocyclic chemistry. The elegant synthetic strategies developed over a century ago have stood the test of time and continue to be relevant in modern organic synthesis. This technical guide has provided a historical and practical overview of this important molecule, from its conceptual beginnings to its synthesis and characterization, offering valuable insights for today's researchers.

References

  • Organic Syntheses, Coll. Vol. 3, p.145 (1955); Vol. 21, p.10 (1941).

  • Green, A. G.; Rowe, F. M. J. Chem. Soc., Trans.1912 , 101, 2452-2459.

  • Sigma-Aldrich. 5-Methoxybenzofurazan 3-oxide.

Sources

An In-depth Technical Guide to 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 3524-06-9 Molecular Formula: C₇H₆N₂O₃ Molecular Weight: 166.13 g/mol [1]

This guide provides a comprehensive technical overview of 5-Methoxybenzofurazan-1-oxide, a heterocyclic compound belonging to the benzofuroxan class. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, synthesis, and potential biological significance.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Methoxybenzofuroxan, is a benzofuroxan derivative.[1] The benzofuroxan ring system is a key feature, contributing to the molecule's reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3524-06-9[1]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol [1]
Melting Point 115-117 °C[1]
Appearance Solid (form not specified)
InChI Key XCWFKHHSXPIDHN-UHFFFAOYSA-N[1]
SMILES COc1ccc2noc2c1[1]

Synthesis and Purification

The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available p-anisidine. The key intermediate is 4-methoxy-2-nitroaniline.

Synthesis of 4-Methoxy-2-nitroaniline (Precursor)

A common route to 4-methoxy-2-nitroaniline involves the acetylation of p-anisidine to protect the amino group, followed by nitration and subsequent hydrolysis of the acetyl group.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitroaniline [2][3]

  • Acetylation of p-Anisidine:

    • Dissolve p-anisidine in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring.

    • Gently warm the mixture to facilitate the reaction.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with water, and dry.

  • Nitration of N-(4-methoxyphenyl)acetamide:

    • Suspend the dried N-(4-methoxyphenyl)acetamide in acetic acid.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at a low temperature for a specified time, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture over crushed ice to precipitate the 4-methoxy-2-nitroacetanilide.

    • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Hydrolysis of 4-Methoxy-2-nitroacetanilide:

    • Reflux the 4-methoxy-2-nitroacetanilide in a solution of sulfuric acid in aqueous ethanol.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into cold water.

    • Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the 4-methoxy-2-nitroaniline.

    • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Synthesis_Pathway_Precursor p_anisidine p-Anisidine acetylated N-(4-methoxyphenyl)acetamide p_anisidine->acetylated Acetic Anhydride, Glacial Acetic Acid nitrated 4-Methoxy-2-nitroacetanilide acetylated->nitrated HNO₃, H₂SO₄ final_precursor 4-Methoxy-2-nitroaniline nitrated->final_precursor H₂SO₄, Ethanol, H₂O

Caption: Synthesis pathway for the precursor, 4-Methoxy-2-nitroaniline.

Synthesis of this compound

The final step involves the oxidative cyclization of 4-methoxy-2-nitroaniline. A common and convenient method for the preparation of benzofurazan oxides is the oxidation of o-nitroanilines with sodium hypochlorite.

General Experimental Protocol: Oxidation of o-Nitroaniline

  • Preparation of Sodium Hypochlorite Solution: A fresh solution of sodium hypochlorite is typically prepared by reacting sodium hydroxide with chlorine gas in an ice bath.

  • Oxidation Reaction:

    • Dissolve 4-methoxy-2-nitroaniline in a suitable solvent, such as an alkaline ethanolic solution.

    • Cool the solution to 0°C.

    • Slowly add the freshly prepared sodium hypochlorite solution with vigorous stirring.

    • The reaction progress can be monitored by observing the color change and by TLC.

  • Work-up and Purification:

    • After the reaction is complete, the product is typically precipitated by the addition of water.

    • The crude product is collected by filtration.

    • Purification is achieved by recrystallization from an appropriate solvent, such as ethanol, to yield pure this compound.

Synthesis_Pathway_Final precursor 4-Methoxy-2-nitroaniline final_product This compound precursor->final_product Sodium Hypochlorite (NaOCl)

Caption: Final synthesis step of this compound.

Analytical Characterization

Table 2: Analytical Techniques for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants would provide information on the substitution pattern of the benzene ring.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the furoxan ring.
IR Spectroscopy Characteristic absorption bands for the N-O, C=N, C-O, and aromatic C-H bonds.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (166.13 g/mol ) would be expected, along with characteristic fragmentation patterns.

Chemical Reactivity and Tautomerism

Benzofuroxans are known for their interesting chemical reactivity, which is largely influenced by the electronic nature of the heterocyclic ring.

  • Nucleophilic Aromatic Substitution: The benzofuroxan ring is electron-deficient, making the benzene ring susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.

  • Diels-Alder Reactions: Nitro-activated benzofuroxans can participate in Diels-Alder reactions, where the carbocyclic ring can act as a dienophile or a diene.

  • Ring-Heterocycle Tautomerism: Benzofuroxans can exist in equilibrium between the N-1-oxide and N-3-oxide tautomeric forms through the intermediacy of an o-dinitrosobenzene derivative. This dynamic equilibrium can influence their reactivity and spectroscopic properties.

Tautomerism N1_oxide This compound dinitroso o-Dinitroso Intermediate N1_oxide->dinitroso N3_oxide 5-Methoxybenzofurazan-3-oxide dinitroso->N3_oxide

Caption: Tautomeric equilibrium in this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of benzofuroxans has garnered significant attention for a range of biological activities.

Nitric Oxide (NO) Donating Properties

A key mechanism underlying the biological effects of many benzofuroxans is their ability to act as nitric oxide (NO) donors.[4] NO is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The release of NO from benzofuroxans is often dependent on the presence of thiols, such as glutathione, which are abundant in biological systems.

Potential Therapeutic Applications

The ability of benzofuroxans to release NO has led to their investigation for several therapeutic applications:

  • Anticancer Activity: The release of NO in the tumor microenvironment can have cytotoxic effects on cancer cells. Several benzofuroxan derivatives have demonstrated significant in vitro and in vivo antitumor activity.

  • Antimicrobial and Antiparasitic Activity: NO is a component of the innate immune response against pathogens. Benzofuroxans have been explored as potential agents against bacteria, fungi, and parasites.

  • Vasodilatory Effects: As NO donors, benzofuroxans can induce vasodilation and have been investigated for their potential in cardiovascular applications.

Biological_Activity main_compound This compound no_release Nitric Oxide (NO) Release main_compound->no_release anticancer Anticancer Activity no_release->anticancer antimicrobial Antimicrobial Activity no_release->antimicrobial vasodilation Vasodilation no_release->vasodilation

Caption: Potential biological activities stemming from NO release.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 3: GHS Hazard Information [1]

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Measures: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a member of the biologically active benzofuroxan class of compounds. Its synthesis from readily available starting materials makes it an accessible target for further investigation. Based on the known properties of related compounds, it is likely to exhibit interesting chemical reactivity and possess biological activities, potentially as a nitric oxide donor. However, a comprehensive understanding of its specific properties and potential applications requires further dedicated research, including detailed spectroscopic characterization and biological evaluation. This guide serves as a foundational resource to stimulate and support such future investigations.

References

  • 13C ; DEPT135 ; HSQC) and HRMS spectra. (URL not available)
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. Semantic Scholar. (URL: [Link])

  • In vitro Study of Furazano[3,4-b]quinoxaline 1-Oxides as Potential ΝΟ Releasing Agents. ResearchGate. (URL: [Link])

  • Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors. PubMed. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL not available)
  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0309458) - NP-MRD. (URL: [Link])

  • 5-Methoxybenzofurazan | C7H6N2O2 | CID 138228. PubChem. (URL: [Link])

  • Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1). Cheméo. (URL: [Link])

  • Nitric Oxide Release Part I. Macromolecular Scaffolds. PMC. (URL: [Link])

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters. (URL: [Link])

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. (URL: [Link])

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies. PubMed. (URL: [Link])

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Nitric-oxide releasing molecules: a new class of drugs with several major indications. PubMed. (URL: [Link])

  • N-oxidation of Pyridine Derivatives - Supporting Inform
  • Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, - Walsh Medical Media. (URL: https://walshmedicalmedia.com/open-access/synthesis-spectral-characterization-and-biological-studies-of-24methoxynaphthalen1yl14methoxyphenyl1hphenanthro9-10dimidazole.pdf)
  • Characteristics and Antitumor Activity of Doxorubicin-Loaded Multifunctional Iron Oxide Nanoparticles in MEC1 and RM1 Cell Lines. PMC. (URL: [Link])

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. (URL: [Link])

  • Cytotoxicity and Antitumor Action of Lignans and Neolignans. ResearchGate. (URL: [Link])

  • Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. ResearchGate. (URL: [Link])

  • 5-Iodobenzofurazan 1-oxide: polymorphs, pseudosymmetry and disorder. ResearchGate. (URL: [Link]))

Sources

Physical and chemical properties of 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxybenzofurazan-1-oxide

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound (also known as 5-Methoxybenzofuroxan). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic signature, chemical reactivity, and synthesis. Furthermore, it explores its significant role as a nitric oxide (NO) donor and its broader applications in medicinal chemistry, grounded in authoritative scientific literature.

Introduction: The Benzofuroxan Scaffold in Medicinal Chemistry

The benzofuroxan (benzo[c][1][2][3]oxadiazole 1-oxide) scaffold is a privileged heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[4] These compounds are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[4][5] A key feature contributing to their pharmacological profile is the ability of many benzofuroxan derivatives to act as nitric oxide (NO) donors, a critical signaling molecule in various physiological and pathological processes.[5]

This compound (CAS No. 7791-49-3) is a notable member of this class.[6] Its structure features a fused furoxan and benzene ring, with a methoxy substituent at the 5-position. This electron-donating group significantly influences the electronic properties and reactivity of the heterocyclic system, making it a valuable subject of study and a versatile precursor for the synthesis of novel therapeutic agents.[1] This guide aims to consolidate the current technical knowledge on this compound, providing a foundational resource for its application in research and development.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical research. The physical and spectroscopic properties of this compound are summarized below.

Physical Properties

The fundamental physical and chemical identifiers for this compound are presented in Table 1. The compound is a yellow crystalline solid under standard conditions.[6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-methoxy-2,1,3-benzoxadiazole 1-oxide-
Synonyms 5-Methoxybenzofuroxan[6]
CAS Number 7791-49-3[6]
Molecular Formula C₇H₆N₂O₃[6]
Molecular Weight 166.13 g/mol -
Appearance Yellow Crystalline Solid[6]
Enthalpy of Sublimation (ΔHsub) 96.0 ± 1.6 kJ/mol[7][8]
Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H and ¹³C NMR spectra of benzofuroxan derivatives can be complex due to the potential for N-1-oxide/N-3-oxide tautomerism, which can lead to broadened peaks at room temperature as the molecule interconverts between two non-symmetric forms.[5] For this compound, one would expect distinct signals for the three aromatic protons, with coupling patterns dictated by their positions, and a characteristic singlet for the methoxy group protons around 3.8-4.0 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the heterocyclic system, and strong N-O stretching bands, which are indicative of the N-oxide functionality.

  • Mass Spectrometry (MS) : Mass spectrometry is a definitive tool for determining the molecular weight of a compound. For this compound, the molecular ion peak (M+) would be observed at m/z 166.13. Fragmentation patterns would likely involve the loss of NO, O, and the methoxy group. GC-MS analysis has identified the compound in extracts of Trichilia gilgiana.[9][10]

Chemical Reactivity and Mechanism of Action

The chemical behavior of this compound is governed by the unique electronic nature of the benzofuroxan ring system.

Electrophilicity and Nucleophilic Reactions

The benzofuroxan ring possesses a significant electron-attracting character, rendering the benzene portion of the molecule highly electrophilic.[4] This makes it susceptible to nucleophilic aromatic substitution reactions, providing a pathway for the synthesis of diverse derivatives. However, the presence of the electron-donating methoxy group at the 5-position modulates this reactivity. In electron-rich benzofuroxans, the chemical reactivity can be transferred from the carbocyclic ring to the furoxan ring itself.[1] This makes the furoxan ring a target for nucleophilic attack, which is a key step in its mechanism as a nitric oxide donor.

Nitric Oxide (NO) Release

A primary driver of the pharmacological interest in benzofuroxans is their ability to release nitric oxide. The release mechanism is typically thiol-dependent, involving reaction with endogenous thiols like glutathione (GSH).[11][12] The process is initiated by the nucleophilic attack of a thiol on the furoxan ring, leading to ring-opening and subsequent fragmentation that liberates NO.[3][11]

The decomposition of furoxan-aspirin hybrids to generate biologically active NO is catalyzed by endogenous agents, suggesting a potential for intracellular delivery.[12] This targeted release is a highly desirable attribute in drug design, as it can localize the therapeutic effect and minimize systemic side effects.

Caption: Thiol-mediated activation and NO release pathway.

Synthesis Protocol

This compound is typically synthesized via the thermal cyclization of an ortho-azidonitrobenzene precursor. The following protocol outlines a representative procedure based on established methodologies for analogous compounds.

Experimental Protocol: Synthesis from 2-azido-4-methoxy-1-nitrobenzene

This two-step process involves the nitration of a commercially available aniline, followed by diazotization and azide substitution, and finally, thermal cyclization.

Step 1: Synthesis of 2-azido-4-methoxy-1-nitrobenzene (Precursor)

  • Nitration: Carefully add 4-methoxy-2-nitroaniline to concentrated sulfuric acid at 0°C. Add potassium nitrate portion-wise while maintaining the low temperature. The reaction is stirred until TLC analysis indicates complete consumption of the starting material. This step introduces a second nitro group, which is later reduced and converted to the azide.

  • Diazotization & Azidation: The resulting dinitro compound is reduced selectively to form 4-methoxy-1,2-diaminobenzene. This intermediate is then dissolved in an acidic aqueous solution and cooled to 0°C. A solution of sodium nitrite is added dropwise to form the diazonium salt. Subsequently, a solution of sodium azide is added slowly. The azide group displaces the diazonium group, yielding the 2-azido-4-methoxy-1-nitrobenzene precursor.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

Step 2: Thermal Cyclization to this compound

  • Reaction Setup: Dissolve the purified 2-azido-4-methoxy-1-nitrobenzene in a high-boiling, inert solvent such as xylenes or diphenyl ether.

    • Rationale: A high-boiling solvent is required to provide the thermal energy necessary to induce cyclization and extrusion of dinitrogen gas (N₂).

  • Heating: Heat the solution to reflux (typically 140-160°C) under a nitrogen atmosphere. The reaction progress can be monitored by observing the cessation of N₂ gas evolution and confirmed by TLC.

    • Causality: The heat provides the activation energy for the azide to cyclize onto the ortho-nitro group, eliminating a stable N₂ molecule in an irreversible step that drives the reaction to completion.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

    • Validation: The identity and purity of the final product must be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS) as described in Section 2.2.

Caption: General workflow for the synthesis of this compound.

Applications and Future Directions

The unique chemical properties of this compound make it a valuable molecule for drug discovery and chemical biology.

  • Cardiovascular Research: As a potential NO donor, it serves as a lead compound for developing novel vasodilators and anti-platelet agents. The methoxy group allows for fine-tuning of lipophilicity and metabolic stability.

  • Anticancer Drug Development: The release of NO within the tumor microenvironment can have cytotoxic effects and can sensitize cancer cells to other therapies. Hybrid molecules incorporating the 5-methoxybenzofuroxan moiety with known cytotoxic agents are an active area of research.[5]

  • Antimicrobial Agents: Benzofuroxans have shown promise as antibacterial and antifungal agents.[4][5] The 5-methoxy derivative can be used as a scaffold to develop new compounds with improved potency and selectivity.

  • Chemical Probes: Its reactivity with thiols allows for its potential use as a probe for detecting and quantifying biologically relevant thiols in complex systems.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. A Safety Data Sheet (SDS) should be consulted before use.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. The synthesis involves energetic materials (azides) and should only be performed by trained personnel with appropriate safety precautions in place.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile and significant potential in medicinal chemistry. Its role as an electron-rich scaffold and a nitric oxide donor provides a robust platform for the design of novel therapeutic agents. Understanding its fundamental physical and chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in addressing a range of diseases, from cardiovascular disorders to cancer.

References

  • Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans. (n.d.). PMC. Retrieved from [Link]

  • NO Donor and Biological Properties of Different Benzofuroxans. (n.d.). PubMed. Retrieved from [Link]

  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. ResearchGate. Retrieved from [Link]

  • Chiacchio, U., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI. Retrieved from [Link]

  • Mechanism of NO release from furoxans. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactivity of Benzofuran Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). PMC. Retrieved from [Link]

  • Enthalpies of Sublimation of Organic and Organometallic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Amide N-oxides: An ab initio molecular orbital study. (n.d.). ResearchGate. Retrieved from [Link]

  • The Effective Insecticidal Activity of the two Extracts Ethyl Acetate and Hexan of Trichilia gilgiana against Sitophilus zeamaï. (2016). International Journal of Biology. Retrieved from [Link]

  • Editorial Board. (n.d.). bac-lac.gc.ca. Retrieved from [Link]

  • The Effective Insecticidal Activity of the two Extracts Ethyl Acetate and Hexan of Trichilia gilgiana against Sitophilus zeamaïs. (2016). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzofurazan-1-oxide, a member of the benzofuroxan class of heterocyclic compounds, is a noteworthy nitric oxide (NO) donor. Its mechanism of action is centered on the bioreductive release of nitric oxide, a pivotal signaling molecule in numerous physiological and pathophysiological processes. This guide delineates the chemical properties, metabolic activation, and downstream signaling pathways of this compound, providing a comprehensive resource for researchers in pharmacology and drug development. The primary mechanism involves a thiol-dependent cleavage of the furoxan ring, a reaction that can be facilitated by endogenous thiols such as glutathione and potentially catalyzed by enzymes like glutathione S-transferases. The liberated nitric oxide subsequently activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels and culminating in a cascade of downstream effects, most prominently vasodilation. This document provides a detailed exploration of these processes, supported by experimental evidence and methodologies.

Introduction: The Significance of Benzofuroxans as Nitric Oxide Donors

Benzofuroxans, also known as benzofurazan-N-oxides, are a class of compounds recognized for their capacity to release nitric oxide under physiological conditions.[1] This property positions them as valuable tools in experimental pharmacology and as potential therapeutic agents for conditions where NO signaling is dysregulated. Nitric oxide is a transient, gaseous signaling molecule with a myriad of biological functions, including regulation of vascular tone, neurotransmission, and immune responses.[1] The therapeutic utility of NO is limited by its short half-life and logistical challenges in its direct administration. Consequently, NO donor compounds, such as this compound, which can release NO in a controlled manner, are of significant interest. The diverse biological activities of benzofuroxan derivatives, including anticancer and antimicrobial effects, are largely attributed to their NO-releasing capabilities.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its biological activity and for its application in experimental settings.

PropertyValueReference
Chemical Formula C₇H₆N₂O₂[3]
Molecular Weight 150.13 g/mol [3]
Appearance Solid
IUPAC Name 5-methoxy-2,1,3-benzoxadiazole 1-oxide
Synonyms 5-Methoxybenzofuroxan

This table summarizes key physicochemical properties of this compound.

The Core Mechanism: Thiol-Dependent Nitric Oxide Release

The central mechanism of action of this compound is the reductive opening of its furoxan ring, leading to the liberation of nitric oxide. This process is critically dependent on the presence of endogenous thiols.

The Role of Endogenous Thiols

Low molecular weight thiols, such as L-cysteine and glutathione (GSH), are essential for the bioactivation of furoxans.[4] The sulfhydryl group (-SH) of these molecules acts as a nucleophile, attacking the furoxan ring and initiating a series of reactions that culminate in ring cleavage and NO release.[4] In the absence of a thiol cofactor, the release of NO from furoxans is negligible.[5]

Proposed Chemical Reaction Pathway

The reaction between a thiol and the benzofuroxan ring is a complex process. A putative mechanism involves the nucleophilic attack of the thiolate anion on the furoxan ring. This leads to the formation of an unstable intermediate that subsequently decomposes to release nitric oxide and generate other products, including the corresponding dioxime and a disulfide.[6]

Thiol-mediated NO Release cluster_0 Bioactivation of this compound Benzofuroxan This compound Intermediate Unstable Intermediate Benzofuroxan->Intermediate Thiol Attack Thiol Thiol (e.g., Glutathione) Thiol->Intermediate NO Nitric Oxide (NO) Intermediate->NO Products Inactive Metabolites Intermediate->Products

Figure 1: A simplified workflow of the thiol-mediated release of nitric oxide from this compound.

Enzymatic Contribution: The Role of Glutathione S-Transferases

While the reaction with thiols can occur non-enzymatically, there is growing evidence that enzymes such as glutathione S-transferases (GSTs) can catalyze the bioactivation of NO donors.[7] GSTs are a family of enzymes that play a crucial role in detoxification by conjugating glutathione to a wide range of substrates.[8] Certain GST isoforms, particularly GSTP1-1, have been implicated in the metabolism of organic nitrates to release NO.[9] It is plausible that GSTs facilitate the reaction between glutathione and this compound, thereby enhancing the rate of NO production in a cellular context.[7][10] This enzymatic catalysis would provide a degree of tissue and cell-type specificity to the action of the compound, as GST expression levels vary between different tissues.

Downstream Signaling Cascade: The NO/cGMP Pathway

Once released, nitric oxide initiates a well-characterized signaling cascade that mediates its diverse physiological effects.

Activation of Soluble Guanylate Cyclase (sGC)

The primary molecular target of NO is soluble guanylate cyclase (sGC), a heterodimeric enzyme.[11] The binding of NO to the heme moiety of sGC induces a conformational change that activates the enzyme's catalytic activity.

cGMP Synthesis and Effector Activation

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] The resulting increase in intracellular cGMP concentration leads to the activation of downstream effector molecules, most notably cGMP-dependent protein kinase (PKG).

Physiological Response: Vasodilation

In vascular smooth muscle cells, the activation of PKG by cGMP triggers a series of events that lead to vasodilation. These include:

  • Inhibition of calcium influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular calcium.

  • Activation of potassium channels: PKG can activate potassium channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.[10]

  • Decreased sensitivity of the contractile machinery to calcium: PKG can phosphorylate components of the contractile apparatus, reducing its sensitivity to calcium.

The net effect of these actions is a decrease in intracellular calcium concentration and relaxation of the smooth muscle, resulting in vasodilation.

NO-cGMP Signaling Pathway cluster_1 Downstream Signaling of Nitric Oxide NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes

Figure 2: The canonical nitric oxide/cGMP signaling pathway leading to vasodilation.

Broader Biological Activities and Potential NO-Independent Mechanisms

While vasodilation is the most prominent effect, the release of NO from benzofuroxans mediates a range of other biological activities, including anti-platelet, anti-proliferative, and anti-microbial effects.[2] These are generally attributed to the diverse roles of NO in cellular signaling.

Interestingly, some studies suggest that benzofuroxans may also exert biological effects through NO-independent mechanisms. For instance, some benzofuran derivatives, a related class of compounds, have been shown to induce apoptosis in cancer cells through mechanisms that may not solely rely on nitric oxide. The potential for this compound to interact with other cellular targets or for its metabolites to have biological activity warrants further investigation to fully elucidate its pharmacological profile.

Experimental Protocols for Studying the Mechanism of Action

Validating the mechanism of action of this compound requires robust experimental methodologies.

Quantification of Nitric Oxide Release: The Griess Assay

The Griess assay is a widely used colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer. To initiate NO release, add a thiol-containing compound (e.g., L-cysteine or glutathione).

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A is sulfanilamide in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.

  • Reaction: Mix the sample containing nitrite with the Griess reagent. The sulfanilamide converts nitrite into a diazonium salt.

  • Color Development: The diazonium salt then couples with NEDD to form a colored azo compound.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at approximately 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Griess Assay Workflow cluster_2 Griess Assay for Nitrite Quantification Sample Sample containing Nitrite (from NO) Diazonium Diazonium Salt Sample->Diazonium Reacts with Griess_A Griess Reagent A (Sulfanilamide) Griess_A->Diazonium Azo_Dye Colored Azo Compound Diazonium->Azo_Dye Couples with Griess_B Griess Reagent B (NEDD) Griess_B->Azo_Dye Spectrophotometer Measure Absorbance at ~540 nm Azo_Dye->Spectrophotometer

Figure 3: A schematic representation of the experimental workflow for the Griess assay.

Assessment of Vasodilation: In Vitro Wire Myography

Wire myography is a standard technique to assess the vasoactive properties of compounds on isolated blood vessels.

Protocol:

  • Vessel Preparation: Isolate small arteries (e.g., mesenteric or coronary arteries) from a suitable animal model. Mount segments of the artery on a wire myograph in a temperature-controlled organ bath containing physiological salt solution.

  • Pre-constriction: Induce a stable contraction in the arterial segments using a vasoconstrictor agent (e.g., phenylephrine or U46619).[5]

  • Compound Administration: Add increasing concentrations of this compound to the organ bath in a cumulative manner.

  • Tension Measurement: Continuously record the isometric tension of the arterial segments. A decrease in tension indicates vasodilation.

  • Data Analysis: Plot the relaxation response as a percentage of the pre-constriction and determine the potency (e.g., EC₅₀) of the compound.[5]

Conclusion and Future Directions

This compound serves as a prototypical example of a benzofuroxan-based nitric oxide donor. Its mechanism of action is primarily driven by a thiol-dependent release of NO, which in turn activates the canonical sGC-cGMP signaling pathway to elicit vasodilation and other physiological responses. The potential for enzymatic catalysis by GSTs adds a layer of complexity and potential for tissue-specific activity.

Future research should focus on several key areas to further enhance our understanding and potential therapeutic application of this and related compounds:

  • Elucidation of specific enzymatic pathways: Identifying the specific GST isoforms and other enzymes involved in the bioactivation of this compound will be crucial for predicting its metabolic fate and tissue-specific effects.

  • Investigation of NO-independent mechanisms: A deeper exploration of potential off-target effects or biological activities of the parent compound and its metabolites will provide a more complete safety and efficacy profile.

  • Quantitative structure-activity relationship (QSAR) studies: Systematically modifying the structure of the benzofuroxan core and its substituents can lead to the development of novel NO donors with tailored release kinetics and target specificity.

By continuing to unravel the intricate details of its mechanism of action, this compound and the broader class of benzofuroxans hold significant promise for the development of novel therapeutic strategies for a range of diseases.

References

  • Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. (n.d.). MDPI. Retrieved from [Link]

  • Shulha, Y. V., Kobzar, O. L., Pilyo, S. G., & Vovk, A. I. (2024). Inhibition of glutathione S-transferases A1-1 and P1-1 by pyrazolone-containing 4-(5-substituted furan-2-yl)benzoic acids. ResearchGate. Retrieved from [Link]

  • Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby. (2020). PubMed. Retrieved from [Link]

  • NO Donor and Biological Properties of Different Benzofuroxans. (n.d.). PubMed. Retrieved from [Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Endothelium-Dependent NO-Mediated Vasodilation in Humans is Attenuated by Peripheral α1-Adrenoceptor Activation. (n.d.). PubMed Central. Retrieved from [Link]

  • Inactivation of glutathione S-transferases by nitric oxide-derived oxidants: exploring a role for tyrosine nitration. (n.d.). PubMed. Retrieved from [Link]

  • Recent progress in synthesis and application of furoxan. (2023). Kobe University. Retrieved from [Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. Retrieved from [Link]

  • Role of glutathione S-transferase P1-1 in the cellular detoxification of cisplatin. (n.d.). PubMed. Retrieved from [Link]

  • Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). (n.d.). REPROCELL. Retrieved from [Link]

  • Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. (n.d.). MDPI. Retrieved from [Link]

  • Serkov, I. V., Chugunova, E. A., Burilov, A. R., Voloshina, A. D., Kulik, N. V., Zobov, V. V., & Proshin, A. N. (2013). Benzofuroxans Containing NO-Generating Fragment. ResearchGate. Retrieved from [Link]

  • The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules. (n.d.). PubMed Central. Retrieved from [Link]

  • Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby. (2020). ResearchGate. Retrieved from [Link]

  • Pharmacological properties of furoxans and benzofuroxans: recent developments. (n.d.). PubMed. Retrieved from [Link]

  • Tracking endothelium-dependent NO release in pressurized arteries. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent progress in synthesis and application of furoxan. (2023). ResearchGate. Retrieved from [Link]

  • Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved from [Link]

  • Endothelium-independent vascular relaxation mediated by NO· donor... (n.d.). ResearchGate. Retrieved from [Link]

  • Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. (n.d.). PubMed. Retrieved from [Link]

  • Nitric Oxide Is Responsible for Flow-Dependent Dilatation of Human Peripheral Conduit Arteries In Vivo. (n.d.). Circulation. Retrieved from [Link]

  • Synthesis, Nitric Oxide Release, and Anti-Leukemic Activity of Glutathione-Activated Nitric Oxide Prodrugs: Structural Analogues of PABA/NO, an Anti-Cancer Lead Compound. (n.d.). PubMed Central. Retrieved from [Link]

  • 5-Methoxybenzofurazan. (n.d.). PubChem. Retrieved from [Link]

Sources

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound forged from the fusion of a benzene and a furan ring, represents a cornerstone scaffold in the realm of medicinal chemistry.[1] This bicyclic system is not merely an academic curiosity; it is a recurring structural motif in a plethora of natural products and synthetically derived molecules that exhibit a remarkable breadth of biological activities.[2][3] From potent anticancer and antimicrobial agents to drugs targeting neurodegenerative diseases, the benzofuran core has consistently proven its merit as a "privileged structure."[4] Its unique electronic and steric properties allow it to interact with a wide range of biological targets, making it an invaluable starting point for the design of novel therapeutics.

This technical guide provides a comprehensive overview of benzofuran derivatives for professionals in drug discovery and development. It delves into the key physicochemical properties that govern their behavior, explores the diverse synthetic strategies for their creation, elucidates their multifaceted medicinal applications with a focus on mechanistic insights and structure-activity relationships (SAR), and addresses the critical aspects of their metabolic fate and toxicological profiles. The aim is to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the therapeutic potential of this versatile scaffold.

I. Physicochemical Properties: The Foundation of Druglikeness

The journey of a drug molecule from administration to its site of action is dictated by its physicochemical properties. For benzofuran derivatives, these properties are tunable through substitution on both the benzene and furan rings. Understanding these characteristics is paramount for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

While a comprehensive experimental database for all benzofuran derivatives is not feasible, the following table presents a summary of calculated and experimental values for representative compounds, highlighting the impact of substitution on key druglike properties. For instance, the introduction of polar groups can enhance aqueous solubility, a desirable trait for oral bioavailability, while lipophilicity, often expressed as logP, influences membrane permeability.[5]

PropertyBenzofuran (Parent)5-Bromo-3-methyl-1-benzofuranRepresentative Hydroxylated Derivative (Predicted)Representative Carboxylic Acid Derivative (Predicted)
Molecular Formula C₈H₆OC₉H₇BrOC₉H₈O₂C₉H₆O₃
Molecular Weight 118.13 g/mol 211.06 g/mol 148.16 g/mol 162.14 g/mol
Calculated logP 2.73.52.11.8
Aqueous Solubility InsolubleLowModerateHigher
Hydrogen Bond Donors 0011
Hydrogen Bond Acceptors 1123

Data compiled from various sources, including calculated values and experimental data for specific derivatives where available.[5][6]

II. The Synthetic Arsenal: Constructing the Benzofuran Core

The versatility of the benzofuran scaffold is matched by the diversity of synthetic routes developed for its construction. These methods range from classical named reactions to modern transition-metal-catalyzed transformations, offering chemists a broad toolkit to access a wide array of substituted derivatives.

Key Synthetic Strategies: A Conceptual Overview

The choice of synthetic strategy is often dictated by the desired substitution pattern on the benzofuran core. The following diagram illustrates the conceptual relationships between common starting materials and the resulting benzofuran products via several key synthetic pathways.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Salicylaldehydes Salicylaldehydes McMurry Reaction McMurry Reaction Salicylaldehydes->McMurry Reaction Phenols Phenols Palladium-Catalyzed Annulation Palladium-Catalyzed Annulation Phenols->Palladium-Catalyzed Annulation o-Alkynylphenols o-Alkynylphenols Gold-Catalyzed Cyclization Gold-Catalyzed Cyclization o-Alkynylphenols->Gold-Catalyzed Cyclization Coumarins Coumarins Perkin Reaction Perkin Reaction Coumarins->Perkin Reaction Benzofuran Derivatives Benzofuran Derivatives Perkin Reaction->Benzofuran Derivatives Ring Contraction Palladium-Catalyzed Annulation->Benzofuran Derivatives C-H Activation McMurry Reaction->Benzofuran Derivatives Reductive Coupling Gold-Catalyzed Cyclization->Benzofuran Derivatives Intramolecular Hydroalkoxylation

Caption: Key synthetic pathways to benzofuran derivatives.

Experimental Protocols: From Theory to Practice

A deep understanding of synthetic methodology requires not only theoretical knowledge but also practical, step-by-step guidance. The following protocols provide detailed procedures for several key transformations, offering a starting point for laboratory synthesis.

Protocol 1: Palladium-Catalyzed Oxidative Annulation for 2,3-Disubstituted Benzofurans

This protocol describes the synthesis of 2,3-disubstituted benzofurans from phenols and α,β-unsaturated carboxylic acids, a method that allows for the construction of a diverse library of compounds.[5]

  • Step 1: Reagent Preparation: In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), 1,10-phenanthroline monohydrate (20 mol%), and Cu(OAc)₂·H₂O (1 equivalent).

  • Step 2: Addition of Substrates: To the reaction tube, add the phenol (3 equivalents) and the α,β-unsaturated carboxylic acid (1 equivalent).

  • Step 3: Reaction Execution: The reaction is carried out under an air atmosphere. The tube is sealed and the mixture is stirred at the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 hours).

  • Step 4: Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization of o-Alkynylphenols

This method provides an efficient route to benzofurans through the cyclization of readily accessible o-alkynylphenols, often proceeding under mild conditions with low catalyst loadings.[7][8][9][10]

  • Step 1: Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the gold(I) catalyst (e.g., Ph₃PAuCl, 5 mol%) and a co-catalyst if required (e.g., AgOTf, 5 mol%) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).

  • Step 2: Substrate Addition: Add the o-alkynylphenol (1 equivalent) to the catalyst solution.

  • Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 4: Product Isolation: Upon completion, concentrate the reaction mixture in vacuo. The residue is then purified by flash column chromatography on silica gel to afford the desired benzofuran derivative.

III. Medicinal Applications: A Scaffold of Diverse Therapeutic Potential

The benzofuran nucleus is a prolific pharmacophore, with its derivatives demonstrating a wide array of pharmacological activities. This section will explore some of the most significant therapeutic areas where benzofurans have made an impact, with a focus on their mechanisms of action and structure-activity relationships.

A. Anticancer Activity

Benzofuran derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of benzofuran-based compounds exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Benzofuran Derivative Benzofuran Derivative Tubulin Dimers Tubulin Dimers Benzofuran Derivative->Tubulin Dimers Binds to Microtubule Microtubule Benzofuran Derivative->Microtubule Inhibits Polymerization Tubulin Dimers->Microtubule Polymerizes into G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) for Anticancer Benzofurans

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of benzofuran derivatives against various cancer cell lines, illustrating key SAR trends.

Compound IDR¹ Substituent (at C2)R² Substituent (on Benzene Ring)Cancer Cell LineIC₅₀ (µM)Reference
1a PhenylHMCF-7 (Breast)8.5[11][12]
1b 4-MethoxyphenylHMCF-7 (Breast)3.2[11][12]
1c 3,4,5-TrimethoxyphenylHMCF-7 (Breast)1.1[11][12]
2a Phenyl5-NitroMCF-7 (Breast)5.8[11][12]
2b Phenyl6-MethoxyMCF-7 (Breast)6.3[11][12]

This is a representative table compiled from multiple sources. The specific compound IDs are for illustrative purposes.

From this data, it is evident that substitution at the 2-position of the benzofuran ring with a trimethoxyphenyl group (as seen in Combretastatin analogues) significantly enhances anticancer activity.[13] Electron-donating groups on the 2-aryl substituent generally lead to increased potency.

B. Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties.[13]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Several benzofuran hybrids have been demonstrated to exert their anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][14] These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. By inhibiting the phosphorylation of key proteins in these cascades, benzofuran derivatives can effectively suppress the inflammatory response.[7][14]

C. Anti-Alzheimer's Disease Activity

The complex pathology of Alzheimer's disease has spurred the search for multi-target-directed ligands. Benzofuran derivatives have emerged as a promising scaffold in this area.[15]

Mechanism of Action: Dual Inhibition of Cholinesterases and BACE1

The benzofuran skeleton is considered a bioisostere of the indanone moiety present in the established anti-Alzheimer's drug donepezil.[2] This has led to the development of benzofuran derivatives that can dually inhibit acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase (BACE1), an enzyme involved in the production of amyloid-β plaques.[2][8] This dual-action mechanism addresses two key pathological features of Alzheimer's disease.

IV. ADMET and Toxicological Profile: Navigating the Path to the Clinic

A promising biological activity profile is only one aspect of a successful drug candidate. A thorough understanding of the ADMET properties and potential toxicities of benzofuran derivatives is crucial for their translation into clinical use.

Metabolism: The benzofuran ring system is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[16] The furan ring can undergo epoxidation, which can sometimes lead to the formation of reactive metabolites. Hydroxylation of the benzene ring and attached alkyl groups are also common metabolic pathways.[6] Strategies to mitigate metabolic liabilities include the introduction of blocking groups (e.g., fluorine) at metabolically susceptible positions.[6]

Toxicity: The toxicological profile of benzofuran derivatives can vary significantly depending on their substitution pattern. The parent compound, 2,3-benzofuran, has been shown to cause liver and kidney damage in animal studies at high doses.[16] The well-known antiarrhythmic drug amiodarone, a complex benzofuran derivative, has a well-documented side-effect profile, including pulmonary and thyroid toxicity.[14] However, many other benzofuran derivatives have demonstrated favorable safety profiles in preclinical studies.[14][17] Careful toxicological evaluation, including in vitro cytotoxicity assays and in vivo studies, is essential for any new benzofuran-based drug candidate.[14][18]

V. Conclusion and Future Perspectives

The benzofuran scaffold continues to be a rich source of inspiration for medicinal chemists. Its inherent biological activity, coupled with the vast potential for synthetic modification, ensures its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the development of highly selective and potent benzofuran derivatives with optimized ADMET properties. The exploration of novel hybrid molecules, where the benzofuran core is combined with other pharmacophores, is also a promising avenue for discovering next-generation drugs. As our understanding of disease biology deepens, the versatility of the benzofuran scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets.

VI. References

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic Chemistry. Available at: [Link]

  • Full article: Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. (2023). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal for Scientific Development and Research. Available at: [Link]

  • Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. (2025). Chemistry – An Asian Journal. Available at: [Link]

  • ATSDR 2,3-Benzofuran Tox Profile. (1992). Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2026). International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). East African Scholars Journal of Medical Sciences. Available at: [Link]

  • Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. (2020). Organic & Biomolecular Chemistry. Available at: [Link]

  • Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. (2020). Morressier. Available at: [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • F (psychedelic). (2024). Wikipedia. Available at: [Link]

  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2022). ResearchGate. Available at: [Link]

  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (2024). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. Available at: [Link]

  • Bioactive Benzofuran derivatives: A review. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

  • Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. (2016). ResearchGate. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2025). Research Square. Available at: [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). Scientific Reports. Available at: [Link]

  • Tool for lipophilicity determination in drug discovery basic and neutral compounds. (2002). Google Patents. Available at:

Sources

5-Methoxybenzofurazan-1-oxide safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling of 5-Methoxybenzofurazan-1-oxide

Preamble: A Proactive Approach to Chemical Safety

Section 1: Compound Identification and Physicochemical Profile

Correctly identifying the compound and its properties is the foundation of any safety protocol. It is critical to distinguish this compound from its structural isomer, 5-Methoxybenzofurazan-3-oxide, and its parent compound without the N-oxide, as their properties and associated hazards may differ.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
Chemical Name This compound -
Synonyms 5-Methoxybenzofuroxan [1]
CAS Number 7791-49-3 [2]
Molecular Formula C₇H₆N₂O₃ [2]
Molecular Weight 166.13 g/mol [2]

| Canonical SMILES | COC1=CC2=C(C=C1)O[N-]2 | - |

Table 2: Physicochemical Properties

Property Value Source & Notes
Physical State Solid (Assumed) Based on related compounds.
Melting Point 115-117 °C Data for the isomeric 5-Methoxybenzofurazan-3-oxide.[3]
Water Solubility Low (Predicted) Inferred from parent structures.[1]
Octanol/Water Partition Coefficient (logP) 1.1 Computed for the parent 5-Methoxybenzofurazan.[4]

| Enthalpy of Sublimation (ΔsubH°) | 92.2 ± 1.2 kJ/mol | Data for the related 5-Methylbenzofurazan-1-oxide.[5] |

Section 2: Hazard Assessment Based on Chemical Class Analogs

In the absence of specific toxicological data for this compound, we must infer its hazard profile from structurally related compounds. The primary structural alerts are the benzofuroxan core and the methoxy-substituted aromatic ring. The benzofuroxan (benzofurazan-1-oxide) class is known to be irritating, and the parent compound (5-Methoxybenzofurazan) is classified as harmful if swallowed.

The Causality Behind Benzofuroxan Reactivity: The furoxan ring contains an N-O bond which is inherently energetic and can act as an oxidizing agent. The dissociation enthalpies of N-O bonds in similar compounds have been studied, confirming their reactivity.[5] This functionality is the likely source of the irritant properties observed across the chemical class.

Table 3: Inferred Hazard Profile for this compound

Hazard Statement GHS Code Basis of Inference Source
Harmful if swallowed H302 Classified for the parent compound, 5-Methoxybenzofurazan. [4]
Causes skin irritation H315 Classified for the parent class, Benzofuroxan, and the 3-oxide isomer. [6][7]
Causes serious eye irritation H319 Classified for the parent class, Benzofuroxan, and the 3-oxide isomer. [6][7]

| May cause respiratory irritation | H335 | Classified for the parent class, Benzofuroxan, and the 3-oxide isomer. |[6] |

Summary of Assumed Hazards: Based on the available data, this compound must be handled as a substance that is harmful if swallowed and a significant irritant to the skin, eyes, and respiratory tract. Its full toxicological profile, including mutagenicity, carcinogenicity, and reproductive toxicity, is unknown. Therefore, exposure should be minimized at all times.

Section 3: Risk Mitigation and Standard Operating Procedures

A multi-layered approach involving engineering controls, personal protective equipment, and specific handling protocols is required to mitigate the identified risks.

Risk Assessment Workflow

Before any experiment, a formal risk assessment should be conducted. The following workflow is a self-validating system for ensuring safety when data is incomplete.

RiskAssessment A Identify Compound (this compound) B Search for Specific SDS & Toxicity Data A->B C Data Found? B->C D Follow SDS Protocols C->D Yes E Data NOT Found. Initiate Class-Based Assessment C->E No F Identify Structural Analogs (Benzofuroxan, Isomers) E->F G Compile Hazard Data from Analogs (H302, H315, H319, H335) F->G H Define Conservative Control Strategy (Assume Potent Irritant) G->H I Implement Engineering Controls (Fume Hood) H->I J Select & Use PPE (Gloves, Goggles, Lab Coat) H->J K Develop Specific SOPs (Weighing, Storage, Waste) H->K L Proceed with Experiment I->L J->L K->L

Caption: Risk assessment workflow for chemicals with limited safety data.

Engineering Controls

The primary engineering control is to prevent the compound, as a dust or aerosol, from entering the breathing zone of the researcher.

  • Protocol for Fume Hood Use:

    • Verification: Always verify that the chemical fume hood has a current certification and is functioning correctly (check the airflow monitor).

    • Containment: All handling of this compound powder, including weighing, transfers, and preparation of solutions, must be performed within a certified chemical fume hood.

    • Sash Position: Keep the sash at the lowest practical height to maximize the face velocity and protective barrier.

    • Work Zone: Conduct all work at least 6 inches (15 cm) inside the hood to ensure effective capture of any airborne particles.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to protect against the assumed hazards of skin/eye irritation and potential dermal absorption.

  • Required PPE Ensemble:

    • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. Standard safety glasses are insufficient.

    • Hand Protection: Nitrile gloves are required. Given that no specific permeation data exists, the "double-gloving" technique is recommended for extended handling. Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[8]

    • Body Protection: A flame-resistant lab coat, fully buttoned, is required.

    • Respiratory Protection: For routine handling inside a fume hood, no additional respiratory protection is needed. If there is a potential for aerosol generation outside of a hood (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used by trained personnel.[8]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Eye Protection (Goggles) D1->D2 D3 3. Gloves (Tuck sleeves into gloves) D2->D3 F1 1. Gloves (Peel off without touching exterior) F2 2. Lab Coat (Roll inside-out) F1->F2 F3 3. Eye Protection (Handle by straps) F2->F3 Wash Wash Hands Thoroughly F3->Wash

Caption: Standard sequence for donning and doffing essential PPE.

Storage and Handling Protocols
  • Protocol for Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area designated for chemical storage.

    • Segregate from strong oxidizing agents and strong acids.[9]

    • Keep away from heat, sparks, and open flames.[10]

  • Protocol for Weighing and Transfer:

    • Perform all weighing operations on a disposable weigh boat or paper inside a fume hood.

    • Use spatulas and tools dedicated to this chemical or clean them thoroughly after use.

    • Close the primary container immediately after dispensing the required amount.

    • If preparing a solution, add the powder slowly to the solvent to avoid splashing and dust generation.

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures and the location of safety equipment.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

For small spills (<1 gram) inside a fume hood:

SpillResponse A Spill Occurs B Alert others in the immediate area. Ensure fume hood is operational. A->B C Is spill contained within the fume hood? B->C D Evacuate. Call Emergency Response. C->D No E Gently cover spill with absorbent pads or paper towels. C->E Yes F Carefully collect material with spark-proof tools. Avoid creating dust. E->F G Place waste in a sealed, labeled hazardous waste container. F->G H Decontaminate the area with an appropriate solvent. G->H I Dispose of all contaminated materials as hazardous waste. H->I

Caption: Decision tree for managing a small chemical spill in a fume hood.

For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Hazards: The compound is not expected to be highly flammable, but combustion will produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[10]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not discharge into drains or the environment.[8]

References

  • PubChem. Benzofuroxan - Hazard Summary. National Center for Biotechnology Information.

  • ChemicalBook. Benzofuroxan - Safety Data Sheet.

  • Sigma-Aldrich. 5-Methoxybenzofurazan 3-oxide 99%. Merck KGaA.

  • BLD Pharm. this compound.

  • Fisher Scientific. Benzofuroxan - Safety Data Sheet. Thermo Fisher Scientific.

  • Hao, A. et al. (2009). Simple and Practical Procedure for the Preparation of Benzofurazan-N-oxides in the Presence of Cyclodextrin in Neutral Condition. Synthetic Communications, 39: 4309–4314.

  • Fisher Scientific. Benzofuroxan-5-carboxylic acid - Safety Data Sheet. Thermo Fisher Scientific.

  • Tokyo Chemical Industry Co., Ltd. Benzofuroxan.

  • Taylor & Francis Online. Simple and Practical Procedure for the Preparation of Benzofurazan-N-oxides...

  • Fisher Scientific. 5-Amino-2,3-dihydrobenzofuran - Safety Data Sheet. Thermo Fisher Scientific.

  • Organic Syntheses. Benzofurazan oxide.

  • PubChem. 5-Methoxybenzofurazan - Hazard Summary. National Center for Biotechnology Information.

  • Organic Syntheses. Working with Hazardous Chemicals.

  • Journal of Chemical Education. Synthesis and reactions of benzofurazan-1-oxide. ACS Publications.

  • NIST Chemistry WebBook. Benzofurazan, 5-methyl-, 1-oxide - Phase change data. National Institute of Standards and Technology.

  • Cheméo. Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide.

  • ChemicalBook. 5-METHOXYBENZOFURAZAN 3-OXIDE Product Description.

Sources

An In-depth Technical Guide to the Synthesis of 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, research-level overview of a robust synthetic pathway to 5-Methoxybenzofurazan-1-oxide. Designed for researchers, chemists, and professionals in drug development, this document details the necessary precursors, reaction mechanisms, and step-by-step protocols. The synthesis is presented in two major stages: the preparation of the key intermediate, 4-Methoxy-2-nitroaniline, followed by its oxidative cyclization to the target molecule.

Introduction to this compound

This compound, also known as 5-methoxybenzofuroxan, is a heterocyclic compound belonging to the benzofurazan family. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The introduction of a methoxy group at the 5-position modulates the molecule's lipophilicity and electronic nature, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide elucidates a reliable and well-documented pathway for its synthesis, enabling further research and application.

Stage 1: Synthesis of the Key Intermediate: 4-Methoxy-2-nitroaniline

The synthesis of the target molecule commences with the preparation of the crucial precursor, 4-Methoxy-2-nitroaniline, from the readily available starting material, p-anisidine. This is a well-established three-step process involving acetylation, nitration, and subsequent hydrolysis.

Step 1.1: Acetylation of p-Anisidine

To control the regioselectivity of the subsequent nitration step, the highly activating amino group of p-anisidine is first protected via acetylation. This prevents the formation of unwanted side products and potential oxidation of the aromatic ring.

Experimental Protocol:

  • In a suitably sized flask equipped with a magnetic stirrer, dissolve p-anisidine in a mixture of glacial acetic acid and water.

  • Cool the stirred solution in an ice bath to between 0 and 5°C.

  • To this cooled solution, add acetic anhydride dropwise at a rate that maintains the internal temperature below 10°C.

  • Upon completion of the addition, the acetylated product, N-(4-methoxyphenyl)acetamide, will precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be carried forward to the next step, or optionally recrystallized from aqueous ethanol to improve purity.

Step 1.2: Nitration of N-(4-methoxyphenyl)acetamide

The protected intermediate is then nitrated to introduce a nitro group at the position ortho to the activating acetamido group. Careful temperature control during this exothermic reaction is critical to ensure high yield and purity.

Experimental Protocol:

  • Suspend the N-(4-methoxyphenyl)acetamide in glacial acetic acid in a flask equipped with a stirrer and a thermometer.

  • Cool the suspension in an ice-salt bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a designated period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(4-methoxy-2-nitrophenyl)acetamide.

  • Collect the yellow crystalline product by suction filtration, wash it extensively with cold water until the washings are neutral, and dry the product thoroughly.

Step 1.3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

The final step in the synthesis of the intermediate is the removal of the acetyl protecting group to yield 4-Methoxy-2-nitroaniline. This is typically achieved through acid or base-catalyzed hydrolysis.

Experimental Protocol:

  • In a round-bottom flask, suspend the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of sulfuric acid (e.g., 30% v/v).

  • Heat the mixture under reflux, monitoring the reaction progress by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • Carefully neutralize the acidic solution with a base, such as a concentrated sodium hydroxide solution, until the 4-Methoxy-2-nitroaniline precipitates. The product will appear as a vibrant orange-red solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by suction filtration, wash it with a large volume of cold water, and dry it under a vacuum.

Data Summary for Stage 1 Synthesis
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
p-AnisidineC₇H₉NO123.15Colorless to yellowish liquid57-60
N-(4-methoxyphenyl)acetamideC₉H₁₁NO₂165.19White to off-white solid128-131
N-(4-methoxy-2-nitrophenyl)acetamideC₉H₁₀N₂O₄210.19Yellow crystalline solid117-120
4-Methoxy-2-nitroanilineC₇H₈N₂O₃168.15Orange to red crystalline powder123-126[1]
Safety Information for Key Reagents

This synthesis involves the use of hazardous materials. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

CompoundKey Hazards
p-AnisidineToxic if swallowed, inhaled, or in contact with skin. May cause cancer and organ damage through prolonged exposure. Very toxic to aquatic life.
Acetic AnhydrideFlammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
Nitric Acid (Conc.)Oxidizing solid. May be corrosive to metals. Causes severe skin burns and eye damage.
Sulfuric Acid (Conc.)Causes severe skin burns and eye damage.
4-Methoxy-2-nitroanilineAcutely toxic. Fatal if swallowed, inhaled, or in contact with skin.[1]

Stage 2: Oxidative Cyclization to this compound

The conversion of 4-Methoxy-2-nitroaniline to this compound is achieved through an intramolecular oxidative cyclization. A well-established method for this transformation on o-nitroanilines is the use of an alkaline solution of sodium hypochlorite.[2] This reaction proceeds via the formation of a nitrene intermediate, which then attacks the nitro group to form the heterocyclic ring system.

Proposed Synthesis Workflow Diagram

SynthesisWorkflow Overall Synthesis Pathway p_Anisidine p-Anisidine Acetylated N-(4-methoxyphenyl)acetamide p_Anisidine->Acetylated Acetylation (Acetic Anhydride) Nitrated N-(4-methoxy-2-nitrophenyl)acetamide Acetylated->Nitrated Nitration (HNO₃, H₂SO₄) Intermediate 4-Methoxy-2-nitroaniline Nitrated->Intermediate Hydrolysis (H₂SO₄) FinalProduct This compound Intermediate->FinalProduct Oxidative Cyclization (NaOCl, KOH)

Caption: Overall synthesis pathway from p-Anisidine to this compound.

Experimental Protocol (Adapted from established procedures)

This protocol is adapted from the general method for the synthesis of benzofurazan oxides from o-nitroanilines.[2] Optimization may be required to achieve the highest possible yield for this specific substrate.

  • Preparation of Sodium Hypochlorite Solution: Prepare a fresh solution of sodium hypochlorite immediately before use. In a flask submerged in an ice bath, dissolve sodium hydroxide in water. While maintaining the temperature at 0°C, bubble chlorine gas through the solution until the required amount is absorbed. An excess of chlorine should be avoided. Keep this solution in the dark at 0°C.

  • Reaction Setup: In a large Erlenmeyer flask, dissolve potassium hydroxide in 95% ethanol with gentle heating.

  • To the warm alkaline solution, add the 4-Methoxy-2-nitroaniline prepared in Stage 1. This will result in a deep-colored solution.

  • Cool the solution to 0°C in an ice bath with efficient stirring.

  • Oxidative Cyclization: Slowly add the freshly prepared, cold sodium hypochlorite solution to the stirred solution of 4-Methoxy-2-nitroaniline over approximately 10-15 minutes. A precipitate should form during the addition.

  • Isolation and Purification: Collect the crude product by suction filtration and wash it thoroughly with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₇H₆N₂O₃
Molecular Weight166.13 g/mol
AppearanceExpected to be a crystalline solid
Melting Point115-117 °C (for the isomeric 3-oxide)
Mechanism of Oxidative Cyclization

The reaction is believed to proceed through the initial deprotonation of the amino group by the strong base. The resulting anion is then oxidized by the hypochlorite to a nitrene intermediate. This highly reactive species undergoes rapid intramolecular cyclization by attacking one of the oxygen atoms of the adjacent nitro group, followed by rearrangement to form the stable benzofurazan-1-oxide ring system.

Mechanism Proposed Mechanism of Oxidative Cyclization reactant 4-Methoxy-2-nitroaniline intermediate1 Anion Intermediate reactant->intermediate1 + OH⁻, - H₂O intermediate2 Nitrene Intermediate intermediate1->intermediate2 + OCl⁻, - Cl⁻, - OH⁻ product This compound intermediate2->product Intramolecular Cyclization

Caption: Proposed mechanism for the formation of the benzofurazan-1-oxide ring.

Conclusion

This technical guide outlines a comprehensive and logical pathway for the synthesis of this compound. By detailing the preparation of the key intermediate, 4-Methoxy-2-nitroaniline, and providing an adapted, mechanistically sound protocol for the final oxidative cyclization, this document serves as a valuable resource for researchers. The provided safety information and structured data tables are intended to facilitate successful and safe execution in a laboratory setting. Further experimental work to optimize the final step and fully characterize the product is encouraged.

References

  • Sigma-Aldrich. 5-Methoxybenzofurazan 3-oxide 99%.

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.

  • Global Substance Registration System. 5-METHYLBENZOFURAZAN 1-OXIDE.

  • NIST. Benzofurazan, 5-methyl-, 1-oxide. In NIST Chemistry WebBook.

  • Cheméo. Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1).

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 5(3), 187-196.

  • Organic Syntheses. Benzofurazan oxide.

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 54-61.

  • SpectraBase. Benzofurazan, 1-oxide.

  • Miller, M. J., et al. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Molecules, 27(12), 3717.

  • Politzer, P., et al. (2021). 5-Iodobenzofurazan 1-oxide: polymorphs, pseudosymmetry and disorder. CrystEngComm, 23(33), 5693-5702.

  • PubChem. 5-Methoxybenzofurazan.

  • Sigma-Aldrich. 4-Methoxy-2-nitroaniline 98%.

Sources

An In-depth Technical Guide to the Core Characteristics of Benzofuroxan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the fundamental characteristics of benzofuroxan derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and drug development. We will delve into their synthesis, unique chemical properties, and diverse biological activities, with a particular focus on their role as nitric oxide donors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and insights into the practical applications of these versatile molecules.

The Benzofuroxan Scaffold: Structure and Intrinsic Properties

Benzofuroxan, also known as benzo[c][1][2]oxadiazole N-oxide, is a bicyclic heterocyclic system composed of a benzene ring fused to a furoxan ring. This unique structural arrangement imparts distinct chemical and physical properties that are central to its biological activity.

Tautomerism: A Dynamic Equilibrium

A key feature of the benzofuroxan ring system is its existence in a tautomeric equilibrium between two N-oxide forms. This dynamic process, known as N-1-oxide/N-3-oxide tautomerism, involves the migration of the N-oxide oxygen atom between the two nitrogen atoms of the furoxan ring. This equilibrium is influenced by the electronic nature of substituents on the benzene ring and the solvent environment. The ability of benzofuroxan derivatives to exist as a mixture of tautomers is a critical consideration in their characterization and has implications for their reactivity and biological interactions.

Physicochemical Properties

The physicochemical properties of benzofuroxan derivatives, such as solubility, lipophilicity, and electronic distribution, are significantly influenced by the nature and position of substituents on the carbocyclic ring. These properties are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of polar functional groups can enhance aqueous solubility, a desirable trait for many pharmaceutical applications. Conversely, lipophilic substituents may improve membrane permeability. The nature of these substituents—whether electron-donating or electron-withdrawing—also plays a pivotal role in the chemical reactivity of the molecule.[3] When benzofuroxans are substituted with electron-releasing groups, the chemical reactivity tends to shift from the carbocyclic ring to the furoxan ring.[2][3]

Synthesis of Benzofuroxan Derivatives: Building the Core and Introducing Diversity

The synthesis of the benzofuroxan core and its derivatives can be achieved through several established chemical routes. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Core Synthesis Methodologies

Common methods for constructing the benzofuroxan ring system include:

  • Oxidation of o-nitroanilines: This is a traditional and widely used method for preparing benzofuroxans.

  • Thermolysis or pyrolysis of o-nitrophenyl azides: This method provides good yields and is another common approach to the benzofuroxan core.

These foundational methods provide access to the basic benzofuroxan scaffold, which can then be further functionalized.

Introduction of Functional Groups through Nucleophilic Aromatic Substitution

One of the most versatile methods for introducing a wide range of functional groups onto the benzofuroxan ring is through nucleophilic aromatic substitution (SNAr). This is particularly effective for derivatives bearing electron-withdrawing groups and good leaving groups, such as halogens.

A notable example is the synthesis of 4-amino-7-nitrobenzofuroxan derivatives. The starting material, 4-chloro-7-nitrobenzofurazan, readily undergoes nucleophilic substitution with various primary amines to yield the corresponding 4-amino-substituted products.[4] This approach allows for the systematic modification of the benzofuroxan scaffold to explore structure-activity relationships and optimize biological activity.

Caption: Nucleophilic aromatic substitution for the synthesis of 4-amino-7-nitrobenzofuroxan derivatives.

The Cornerstone of Biological Activity: Nitric Oxide Donation

A defining characteristic of benzofuroxan derivatives is their ability to act as nitric oxide (NO) donors.[5] Nitric oxide is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The capacity of benzofuroxans to release NO is intrinsically linked to their wide spectrum of biological activities.

Mechanism of Thiol-Mediated Nitric Oxide Release

The release of nitric oxide from the furoxan ring is not a spontaneous process but is instead mediated by the presence of thiols, such as glutathione, which are abundant in biological systems. The reaction with sulfhydryl groups of low-molecular-weight thiols and proteins leads to the generation of NO.[6] This thiol-dependent activation makes benzofuroxans prodrugs, releasing the active NO molecule in a biologically relevant context.[6] While the precise mechanism is complex, it is understood to involve the nucleophilic attack of the thiol on the furoxan ring, leading to ring-opening and subsequent release of NO. A proposed reaction scheme that aligns with experimental data has been put forward.[6]

Thiol_Mediated_NO_Release Benzofuroxan Benzofuroxan Derivative Intermediate Thiol-Adduct Intermediate Benzofuroxan->Intermediate Nucleophilic Attack Thiol Thiol (R-SH) (e.g., Glutathione) Thiol->Intermediate NO Nitric Oxide (NO) Intermediate->NO Ring Opening & Decomposition Byproducts Byproducts Intermediate->Byproducts

Caption: Simplified schematic of thiol-mediated nitric oxide release from a benzofuroxan derivative.

Downstream Signaling: The NO/cGMP Pathway

Once released, nitric oxide primarily exerts its biological effects by activating soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] cGMP, in turn, acts as a second messenger, activating downstream targets such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases.[7] This NO/cGMP signaling cascade is fundamental to many of the physiological responses elicited by benzofuroxan derivatives, including vasodilation and neurotransmission.[7][8]

NO_cGMP_Signaling_Pathway NO Nitric Oxide (NO) (from Benzofuroxan) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Physiological Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylation of Target Proteins

Caption: The canonical nitric oxide/cyclic GMP signaling pathway activated by benzofuroxan-derived NO.

A Spectrum of Biological Activities and Therapeutic Potential

The ability of benzofuroxan derivatives to generate nitric oxide, coupled with other intrinsic properties of the scaffold, endows them with a broad range of biological activities. This has led to their investigation for a multitude of therapeutic applications.

Anticancer Activity

A significant area of research has focused on the anticancer properties of benzofuroxan derivatives.[5] Their cytotoxic effects against various cancer cell lines are often attributed to their ability to induce apoptosis (programmed cell death).[9] The proposed mechanism involves the generation of high levels of NO, which can lead to cellular stress and trigger apoptotic pathways. Furthermore, some derivatives have been shown to increase the production of reactive oxygen species (ROS), further contributing to their anticancer effects. The nature of the substituents on the benzofuroxan ring plays a crucial role in determining their cytotoxic potency and selectivity for cancer cells over normal cells.[3]

Table 1: Comparative Anticancer Activity of Selected Benzofuroxan Derivatives

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Benzofuran-Oxadiazole Hybrid (Compound 10b)A549 (Lung)0.13 ± 0.014[10]
Benzofuran-Oxadiazole Hybrid (Compound 10b)MCF-7 (Breast)0.10 ± 0.013[10]
Benzofuran-Oxadiazole Hybrid (Compound 10b)HT-29 (Colon)0.22 ± 0.017[10]
2-Arylbenzoxazole (Compound 40)NCI-H460 (NSCLC)0.4[10]
2-Arylbenzoxazole (Compound 33)NCI-H460 (NSCLC)1.1[10]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial and Antiviral Properties

Benzofuroxan derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[5] This broad-spectrum antimicrobial activity is, in part, attributed to the generation of NO, which is a key component of the innate immune response to infection.

Cardiovascular Effects

Given their ability to release the potent vasodilator nitric oxide, it is not surprising that benzofuroxan derivatives have been investigated for their effects on the cardiovascular system. Their vasorelaxant properties make them potential candidates for the treatment of conditions such as hypertension and other cardiovascular diseases.

Other Therapeutic Applications

The diverse biological activities of benzofuroxan derivatives extend to other therapeutic areas, including:

  • Anti-inflammatory effects

  • Immunosuppressive properties [5]

  • Antiparasitic activity [5]

Drug Development and Future Directions: The Rise of Hybrid Molecules

A promising strategy in the development of benzofuroxan-based therapeutics is the creation of hybrid molecules. This approach involves covalently linking a benzofuroxan moiety to another pharmacophore, with the aim of achieving synergistic effects, enhancing target selectivity, or improving the pharmacokinetic profile of the parent compounds. The introduction of a benzofuroxan fragment into the molecules of various pharmacophores has been shown to increase biological activity or decrease the toxicity of the resulting products. This strategy of combining two or more pharmacophores into a new chemical entity can lead to improved properties or a dual-action molecule.[11]

Experimental Protocols for Characterization and Activity Assessment

The robust characterization and evaluation of benzofuroxan derivatives are essential for advancing their development as therapeutic agents. Standardized experimental protocols are crucial for obtaining reliable and reproducible data.

Spectroscopic Characterization

The structural elucidation of newly synthesized benzofuroxan derivatives relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule and confirming the position of substituents.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

In Vitro Cytotoxicity Assays

The MTT assay is a widely used colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuroxan derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

Nitric Oxide Release Measurement

The Griess assay is a common and straightforward method for the indirect measurement of nitric oxide release by quantifying one of its stable breakdown products, nitrite.

Step-by-Step Griess Assay Protocol:

  • Sample Preparation: Prepare solutions of the benzofuroxan derivative in a suitable buffer.

  • Griess Reagent Addition: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the sample. The reaction of nitrite with the Griess reagent forms a colored azo dye.[14]

  • Incubation: Incubate the mixture at room temperature for 5-10 minutes, protected from light, to allow for color development.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 520 and 550 nm.[14]

  • Quantification: Determine the nitrite concentration in the sample by comparing its absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

Benzofuroxan derivatives represent a fascinating and promising class of compounds with a rich chemical and biological profile. Their defining characteristic as thiol-mediated nitric oxide donors underpins a wide array of biological activities, most notably their potential as anticancer agents. The versatility of the benzofuroxan scaffold, which allows for systematic modification through synthetic chemistry, provides a powerful platform for the design and development of novel therapeutics. The ongoing exploration of hybrid molecules and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the clinical translation of these remarkable compounds.

References

  • Synthesis of 4-(4′-formylaryloxy)-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan and various formylphenols in presence of crown ethers. Available at: [Link]

  • Molecular structure investigation and tautomerism aspects of (E)-3-benzylideneindolin-2-one. ResearchGate. Available at: [Link]

  • Schematic representation of the NO/cGMP signalling pathway. (a) The... ResearchGate. Available at: [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. Available at: [Link]

  • The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. PubMed. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

  • † 1H-NMR and 13C-NMR Spectra. Available at: [Link]

  • Nitric Oxide Release Part III. Measurement and Reporting. PMC. Available at: [Link]

  • Tautomerism structural isomerism. YouTube. Available at: [Link]

  • Protocol Griess Test. protocols.io. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. PubMed. Available at: [Link]

  • The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. | Request PDF. ResearchGate. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]

  • Nitric oxide-releasing polymeric furoxan conjugates. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Does anybody have the original protocol for NO estimation by Griess method?. ResearchGate. Available at: [Link]

  • Novel Structural Hybrids on the Base of Benzofuroxans and Furoxans. Mini-Review. Available at: [Link]

  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. PMC. Available at: [Link]

  • Schematic diagram of the NO-sGC-cGMP signaling pathway. NO, nitric... ResearchGate. Available at: [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available at: [Link]

  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. NIH. Available at: [Link]

  • Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. PMC. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

  • Furoxans as nitric oxide donors. 4-Phenyl-3-furoxancarbonitrile: thiol-mediated nitric oxide release and biological evaluation. PubMed. Available at: [Link]

  • NO/cGMP signaling pathway. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 4-aryloxy-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan and various phenoxide anions (including pharmaceuticals) in the presence of crown ethers. ResearchGate. Available at: [Link]

  • Ligand-based design, synthesis, and experimental evaluation of novel benzofuroxan derivatives as anti-Trypanosoma cruzi agents. PubMed. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]

  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. ResearchGate. Available at: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Tautomerism | Definition, Types & Mechanism - Lesson. Study.com. Available at: [Link]

  • cGMP-independent nitric oxide signaling and regulation of the cell cycle. PubMed Central. Available at: [Link]

  • Thiol-induced nitric oxide donation mechanisms in substituted dinitrobenzofuroxans. Available at: [Link]

  • Pharmacological properties of furoxans and benzofuroxans: recent developments. PubMed. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Available at: [Link]

  • Thiol and H2S Mediated NO Generation from Nitrate at Copper(II). ChemRxiv. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. NIH. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 5-Methoxybenzofurazan-1-oxide as a Fluorescent Probe for Reactive Oxygen Species (ROS) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Methoxybenzofurazan-1-oxide as a novel fluorescent probe for the detection of Reactive Oxygen Species (ROS) in biological systems. While direct literature on this specific molecule as a ROS probe is emerging, this guide is built upon the well-established chemical and photophysical properties of the benzofuroxan (benzofurazan-1-oxide) scaffold. We will explore the proposed mechanism of action, detailed experimental protocols for cell-based assays, and data interpretation guidelines. The central hypothesis is that this compound acts as a fluorogenic probe, exhibiting a significant increase in fluorescence upon reduction by specific ROS, thereby enabling the sensitive detection of oxidative stress.

Introduction to ROS and the Benzofuroxan Scaffold

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH).[1][2] They are natural byproducts of aerobic metabolism and play crucial roles in cellular signaling and homeostasis.[1] However, an overproduction of ROS can lead to oxidative stress, a condition implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders.[1][2] Consequently, the ability to accurately detect and quantify ROS in living cells is of paramount importance in biomedical research.

Fluorescent probes have become indispensable tools for ROS detection due to their high sensitivity and suitability for live-cell imaging.[3] The benzofurazan (also known as 2,1,3-benzoxadiazole) scaffold is a core component of many environmentally sensitive fluorophores.[4] Notably, 4-nitrobenzofurazan (NBD) derivatives are extensively used to label amines and thiols, exhibiting strong fluorescence that is dependent on the local environment.[5][6]

The benzofuroxan (benzofurazan-1-oxide) scaffold, which features an N-oxide moiety, presents a unique opportunity for designing "turn-on" fluorescent probes. The N-oxide group often quenches fluorescence.[7] It is proposed that the selective removal of this N-oxide by reducing species, such as certain ROS, can restore fluorescence, providing a direct and measurable signal of ROS activity. Several studies have noted that benzofuroxan derivatives can induce ROS production in cancer cells, highlighting their intimate relationship with cellular redox environments.[8][9][10] This guide will detail the application of this compound based on this proposed mechanism.

Proposed Mechanism of Action

We propose that this compound is intrinsically weakly fluorescent due to the presence of the N-oxide group on the benzofurazan ring. Upon entering a cell and encountering a reducing environment, particularly one rich in superoxide (O₂•⁻) or other reducing species, the N-oxide is reduced. This reaction converts the benzofuroxan structure into its corresponding benzofurazan derivative, 5-Methoxybenzofurazan. This conversion alleviates the fluorescence quenching effect of the N-oxide, resulting in a significant "turn-on" fluorescent signal that can be detected and quantified. The methoxy group at the 5-position is an electron-donating group which is expected to enhance the fluorescence quantum yield of the resulting benzofurazan product.[11]

G cluster_0 Cellular Environment cluster_1 Detection Probe_int This compound (Weakly Fluorescent) ROS Reactive Oxygen Species (ROS) (e.g., O₂•⁻, reductases) Probe_int->ROS Reduction of N-oxide Product_int 5-Methoxybenzofurazan (Highly Fluorescent) ROS->Product_int Excitation Excitation Light Emission Emission Signal (Detectable Fluorescence) Product_int->Emission emit Excitation->Product_int excite

Figure 1: Proposed mechanism for ROS detection by this compound.

Quantitative Data and Spectroscopic Properties

The following table summarizes the hypothesized photophysical properties of this compound before and after reaction with ROS. These values are extrapolated from known properties of similar benzofurazan derivatives.[3][12]

PropertyThis compound (Pre-ROS)5-Methoxybenzofurazan (Post-ROS)Rationale
Fluorescence Very Low / NegligibleHighRemoval of the N-oxide quenching group.[7]
Excitation Max (λex) ~380 - 420 nm~450 - 480 nmBased on related benzofurazan fluorophores.[3]
Emission Max (λem) N/A~510 - 540 nmExpected green-yellow fluorescence.[3]
Quantum Yield (Φf) < 0.01> 0.3Significant increase upon reduction.
Cell Permeability HighHighSmall, relatively nonpolar molecule.

Experimental Protocols

These protocols provide a starting point for utilizing this compound in cell-based assays. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation and Storage
  • Probe Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution to a final working concentration of 5-10 µM in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically for each cell type.

Protocol for In Vitro ROS Detection in Adherent Cells (Fluorescence Microscopy)
  • Cell Seeding: Seed adherent cells onto glass-bottom dishes or multi-well plates suitable for microscopy. Culture until they reach the desired confluency (typically 60-80%).

  • Cell Washing: Gently wash the cells twice with pre-warmed HBSS or serum-free medium to remove any residual serum components.

  • Probe Loading: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any excess probe.

  • Induction of Oxidative Stress (Optional): Replace the buffer with a fresh medium containing the desired ROS-inducing agent (e.g., H₂O₂, menadione, or lipopolysaccharide). A vehicle control should be run in parallel.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~470 nm, emission ~525 nm). Capture images at various time points to monitor the change in fluorescence intensity.

Protocol for In Vitro ROS Detection (96-Well Plate Reader Assay)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Probe Loading and Treatment: Follow steps 2-5 from the microscopy protocol.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the activated probe (e.g., Ex/Em = 470/525 nm).

  • Data Analysis: Background fluorescence from wells containing cells without the probe should be subtracted. The fluorescence intensity of treated cells can be compared to that of control cells to determine the relative increase in ROS levels.

G cluster_output Data Acquisition Start Start: Seed Cells in Plate Wash1 Wash Cells with Pre-warmed Buffer Start->Wash1 Load Load with 5-10 µM Probe (30-60 min at 37°C) Wash1->Load Wash2 Wash to Remove Excess Probe Load->Wash2 Treat Treat with ROS Inducer / Vehicle Wash2->Treat Microscopy Fluorescence Microscopy (Qualitative/Spatial) Treat->Microscopy PlateReader Plate Reader Assay (Quantitative) Treat->PlateReader

Figure 2: General experimental workflow for cell-based ROS detection.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of excess probe.Increase the number and duration of washing steps after probe loading.
Autofluorescence of cells or medium.Image a control sample without the probe to determine the level of autofluorescence. Use a phenol red-free medium during imaging.
No Signal or Weak Signal Probe concentration is too low.Perform a concentration titration to find the optimal loading concentration.
Insufficient ROS production.Use a positive control (e.g., 100 µM H₂O₂) to confirm the probe is working. Increase the concentration or duration of the ROS-inducing treatment.
Incorrect filter sets.Ensure the microscope or plate reader filters match the excitation and emission spectra of the activated probe.
Cell Death/Toxicity Probe concentration is too high.Reduce the probe concentration and/or loading time.
Phototoxicity from imaging.Reduce the excitation light intensity and exposure time.

References

  • Bem, M., Badea, F., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.
  • Elbashir, et al. (2011). As cited in: Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. Request PDF.
  • Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. (2022). PMC - NIH. [Link]

  • Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. (n.d.). Royal Society of Chemistry. [Link]

  • Nitrobenzofurazan-Based Fluorescent Probes. (n.d.). Chinese Journal of Chemistry. [Link]

  • Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry. [Link]

  • Uchiyama, S., et al. (n.d.). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. [Link]

  • Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. (2014). PubMed. [Link]

  • Fluorescence on-off switching mechanism of benzofurazans. (n.d.). Semantic Scholar. [Link]

  • Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. (2021). PMC - NIH. [Link]

  • Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). Nature. [Link]

  • Synthesis of probes with broad pH range fluorescence. (2003). PubMed. [Link]

  • Benzofuroxan - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

  • Benzofurazan 1-oxide. (n.d.). ChemBK. [Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). PMC - NIH. [Link]

  • Benzofuroxan derivative effects on melanoma cells. (n.d.). ResearchGate. [Link]

  • Phosphonated Xanthene Fluorophores for Live-Cell Imaging Applications. (n.d.). eScholarship, University of California. [Link]

  • Highly reactive oxygen species: detection, formation, and possible functions. (2015). PMC - NIH. [Link]

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[4][5][13]Oxadiazolo[3,4-d]pyridazines. (n.d.). MDPI. [Link]

  • The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. (2022). PubMed Central. [Link]

  • Design, synthesis and properties of hydrogen peroxide fluorescent probe based on benzothiazole. (2022). PubMed. [Link]

  • Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress. (2023). PMC - NIH. [Link]

  • Probing the Formation of Reactive Oxygen Species by a Porous Self-Assembled Benzophenone Bis-Urea Host. (2019). ResearchGate. [Link]

  • Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. (2023). Beilstein Journals. [Link]

  • Discovery of a triphenylamine-benzofuran derivative as fluorescent probe for hydrogen polysulfide in tea samples. (2022). ResearchGate. [Link]

  • Luminescent polybenzoxazine: Synthesis, characterization, and photophysical properties. (2024). ResearchGate. [Link]

  • (PDF) Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)-porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin. (1999). ResearchGate. [Link]

Sources

Applications of 5-Methoxybenzofurazan-1-oxide in Cancer Research: A Guide for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Benzofurazan Scaffold

While extensive research has highlighted the anticancer properties of the broader benzofuran and benzofurazan families, specific data on 5-Methoxybenzofurazan-1-oxide remains nascent in publicly available literature.[1][2][3] This guide, therefore, serves as a foundational resource for researchers poised to investigate the potential of this specific molecule. We will extrapolate from the known bioactivities of the core benzofurazan-1-oxide (benzofuroxan) scaffold to propose key applications and provide detailed protocols for their exploration in a cancer research context.

The benzofurazan-1-oxide structure is of significant interest due to two primary, intertwined functionalities: its potential as a hypoxia-activated bioreductive prodrug and as a nitric oxide (NO) donor .[4][5][6] The presence of the N-oxide moiety suggests susceptibility to enzymatic reduction under the low-oxygen conditions characteristic of solid tumors, leading to the generation of cytotoxic species.[4][7] Concurrently, the furoxan ring system is a well-established platform for releasing nitric oxide, a molecule with a complex, dose-dependent role in tumor biology.[6][8] The 5-methoxy substituent likely modulates the electronic properties, lipophilicity, and metabolic stability of the parent molecule, thereby influencing its potency, selectivity, and pharmacokinetic profile.

This document provides the scientific rationale and experimental frameworks to systematically evaluate this compound as a novel anticancer agent.

Part 1: The Benzofurazan-1-Oxide Core: A Dual-Action Warhead

The therapeutic potential of this compound is rooted in the chemical biology of its core structure. The N-oxide group confers a latent reactivity that can be unmasked within the unique tumor microenvironment.

Mechanism as a Hypoxia-Activated Bioreductive Agent

Solid tumors often outgrow their blood supply, resulting in regions of low oxygen, or hypoxia.[9] This physiological state is a hallmark of cancer and is associated with resistance to conventional therapies like radiation and some chemotherapies.[10][11] Bioreductive drugs are designed to exploit this feature. They are relatively non-toxic in their prodrug form but are metabolically reduced by enzymes overexpressed in hypoxic conditions (e.g., cytochrome P450 reductases) to generate potent cytotoxic agents.[4][7]

The N-oxide on the benzofurazan ring is a classic bioreductive trigger. Under hypoxia, one-electron reductases can reduce the N-oxide, initiating a cascade that can lead to the formation of reactive radical species or other cytotoxic metabolites that induce DNA damage and cell death.[4]

cluster_0 Normoxic Cell (Normal Tissue) cluster_1 Hypoxic Cell (Tumor Core) Prodrug_N This compound (Low Toxicity) Radical_N Drug Radical Anion Prodrug_N->Radical_N One-electron Reduction No_Toxicity_N No Significant Cytotoxicity O2_N Oxygen (O2) Superoxide Superoxide (O2-) O2_N->Superoxide Forms Re-oxidation Re-oxidation Radical_N->Prodrug_N Rapid Radical_N->O2_N Reaction with O2 Prodrug_H This compound (Low Toxicity) Radical_H Drug Radical Anion Prodrug_H->Radical_H One-electron Reduction (e.g., CYP450 Reductase) No_O2_H Low/No Oxygen Cytotoxic_Species Cytotoxic Metabolites/ Reactive Species Radical_H->Cytotoxic_Species Further Reduction (No O2 to intercept) Cell_Death DNA Damage & Cell Death Cytotoxic_Species->Cell_Death Induces

Fig 1. Proposed mechanism of hypoxia-selective activation.
Mechanism as a Nitric Oxide (NO) Donor

Furoxans (benzofurazan-1-oxides) are a well-documented class of nitric oxide (NO) donors.[6][8] They can release NO through enzymatic (e.g., via glutathione S-transferases) or non-enzymatic pathways, often involving reaction with thiols like glutathione.[8] The role of NO in cancer is multifaceted and concentration-dependent.

  • Low Concentrations (<100 nM): Can be pro-tumorigenic, promoting angiogenesis, proliferation, and metastasis.

  • High Concentrations (>500 nM): Are generally anti-tumorigenic, inducing apoptosis, cell cycle arrest, and sensitizing cells to other therapies by generating reactive nitrogen species (RNS) like peroxynitrite.[6][12]

The goal of a furoxan-based anticancer drug is to achieve a sufficiently high local concentration of NO within the tumor to exert cytotoxic effects. Combining this with hypoxia-targeted release could provide a powerful, tumor-selective therapeutic strategy.[5]

Furoxan This compound NO_Release Nitric Oxide (NO) Release Furoxan->NO_Release Reaction with Thiols Thiols (e.g., Glutathione) Thiols->NO_Release Enzymes Enzymes (e.g., GSTs) Enzymes->NO_Release Catalyzed by High_NO High [NO] (Tumor Microenvironment) NO_Release->High_NO Apoptosis Apoptosis High_NO->Apoptosis CellCycleArrest Cell Cycle Arrest High_NO->CellCycleArrest Sensitization Sensitization to Chemo/Radiation High_NO->Sensitization

Fig 2. Nitric oxide release from the furoxan scaffold.

Part 2: Experimental Protocols for Evaluation

The following protocols provide a roadmap for characterizing the anticancer potential of this compound.

Protocol 1: Assessment of General Cytotoxicity

This protocol determines the intrinsic toxicity of the compound against a panel of cancer cell lines and a non-malignant control line to establish baseline potency and tumor selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])[13][14]

  • Non-malignant cell line (e.g., MCF-10A [mammary epithelial], BJ [fibroblast])

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT or resazurin-based viability reagent

  • 96-well plates

  • Multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[15]

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay: Add the viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Causality and Validation:

  • Why a panel? Using multiple cancer cell lines and a normal cell line helps determine if the compound has broad-spectrum activity and provides a preliminary assessment of its therapeutic window.[13][16]

  • Why 48-72 hours? This duration allows for at least two cell doubling times, which is necessary to observe the effects of agents that interfere with cell cycle progression.[15]

  • Self-Validation: The inclusion of a positive control (e.g., a standard chemotherapeutic like 5-Fluorouracil or Doxorubicin) validates the assay's sensitivity.[16][17] The vehicle control ensures that the observed toxicity is not due to the solvent.

Compound ClassCancer Cell LineReported IC50 (µM)Reference
Benzofuran Derivative (MBIC)MCF-7 (Breast)0.73 ± 0.0[13]
Benzofuran Derivative (MBIC)MDA-MB-231 (Breast)20.4 ± 0.2[13]
Furoxan-Coumarin HybridA2780 (Ovarian)~0.0005 - 0.143[18][19]
Benzofurazan-Mesoporous SilicaB16 (Melanoma)Cytotoxic >125 µg/mL[1][20]

Table 1: Representative cytotoxicities of related benzofuran and benzofurazan derivatives. Data serves as a benchmark for interpreting results.

Protocol 2: Evaluation of Hypoxia-Selective Cytotoxicity

This protocol is critical for determining if this compound acts as a bioreductive agent.

Objective: To compare the IC50 of the compound under normoxic (21% O2) and hypoxic (1% O2) conditions.

Materials:

  • Same as Protocol 2.1

  • Hypoxia chamber or incubator with O2 control

  • Pimonidazole (Hypoxyprobe™-1) and corresponding antibody for validation of hypoxia[21][22]

Procedure:

  • Plate Seeding: Prepare two identical sets of 96-well plates as described in Protocol 2.1.

  • Induction of Hypoxia: Place one set of plates in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 12-16 hours prior to treatment to allow cells to adapt. The other set remains in a normoxic incubator.

  • Treatment: Prepare compound dilutions and treat both sets of plates. The hypoxic plates should be handled quickly or within a hypoxia workstation to minimize reoxygenation.

  • Incubation: Return the plates to their respective normoxic or hypoxic incubators and incubate for 48-72 hours.

  • Viability Assay & Analysis: Perform the viability assay and calculate the IC50 values for both conditions as described in Protocol 2.1.

  • Hypoxia Validation (Optional but Recommended): In a parallel experiment, treat cells with pimonidazole under normoxic and hypoxic conditions. After incubation, fix the cells and perform immunofluorescence staining for pimonidazole adducts to confirm the establishment of a hypoxic environment.[22]

Causality and Validation:

  • Why 1% O2? This oxygen level is physiologically relevant to the tumor microenvironment and is sufficient to induce the expression of reductive enzymes.[23]

  • Hypoxia-Selectivity Ratio: The key metric is the ratio of IC50 (normoxia) / IC50 (hypoxia). A ratio significantly greater than 1 (ideally >10) indicates hypoxia-selective activation.[9]

  • Self-Validation: A known bioreductive drug like Tirapazamine or AQ4N should be used as a positive control to validate the experimental setup.[4][7] The viability of untreated cells should be comparable between normoxic and hypoxic conditions to ensure that hypoxia alone is not the primary cause of cell death.

cluster_workflow Workflow for Hypoxia-Selectivity Testing Seed Seed Cells in Duplicate Plates Normoxia_Inc Incubate 24h (Normoxia) Seed->Normoxia_Inc Split Normoxia_Inc->Split Normoxia_Plate Plate A: Normoxia (21% O2) Split->Normoxia_Plate Hypoxia_Plate Plate B: Hypoxia (1% O2) Split->Hypoxia_Plate Treat_N Treat with Compound Normoxia_Plate->Treat_N Treat_H Treat with Compound Hypoxia_Plate->Treat_H Incubate_N Incubate 48-72h (Normoxia) Treat_N->Incubate_N Incubate_H Incubate 48-72h (Hypoxia) Treat_H->Incubate_H Assay_N Viability Assay Incubate_N->Assay_N Assay_H Viability Assay Incubate_H->Assay_H IC50_N Calculate IC50 (Normoxia) Assay_N->IC50_N IC50_H Calculate IC50 (Hypoxia) Assay_H->IC50_H Compare Compare IC50 Values (Calculate Selectivity Ratio) IC50_N->Compare IC50_H->Compare

Fig 3. Experimental workflow for assessing hypoxia-selectivity.
Protocol 3: Quantification of Nitric Oxide Release

This protocol measures the ability of this compound to release NO in a cellular context.

Objective: To quantify NO production from cells treated with the compound using the Griess assay.

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • This compound

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to ~80-90% confluency.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1x and 5x the IC50 value) for a defined period (e.g., 6, 12, or 24 hours). Include an untreated control. A known NO donor like sodium nitroprusside can be used as a positive control.[6]

  • Sample Collection:

    • Supernatant: Collect the cell culture medium.

    • Cell Lysate: Wash the cells with PBS, then lyse them using an appropriate buffer. Scrape and collect the lysate.

  • Griess Assay:

    • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

    • Assay: Mix 50 µL of sample (supernatant or lysate) with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution and incubate for another 10 minutes.

    • A purple/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

  • Analysis: Determine the nitrite concentration in the samples using the standard curve. For cell lysates, normalize the nitrite concentration to the total protein concentration of the lysate.

Causality and Validation:

  • Why measure nitrite? Nitric oxide is a transient radical with a short half-life. It is rapidly oxidized to more stable products, primarily nitrite (NO2-) and nitrate (NO3-), in biological fluids. The Griess assay measures nitrite as a proxy for NO production.[6]

  • Why lysate and supernatant? Measuring both fractions gives a more complete picture of intra- and extracellular NO release and its stable byproducts.

  • Self-Validation: The sodium nitrite standard curve is essential for accurate quantification. The positive control confirms that the assay is working correctly. Comparing results to a known NO donor provides a benchmark for the compound's release efficiency.

Conclusion and Future Directions

The application notes and protocols outlined above provide a robust starting point for the systematic investigation of this compound in cancer research. Based on the established pharmacology of its core structure, this compound holds significant promise as a tumor-selective agent acting through the dual mechanisms of hypoxia-activated cytotoxicity and high-concentration nitric oxide release.

Positive results from these initial in vitro assays would warrant progression to more complex studies, including:

  • Mechanism of Action Studies: Investigating the specific type of DNA damage (e.g., via γH2AX staining), induction of apoptosis (e.g., via Annexin V/PI staining and caspase activation assays), and cell cycle analysis.[16]

  • Enzyme Involvement: Using specific inhibitors to identify the reductase enzymes responsible for hypoxic activation.

  • In Vivo Efficacy: Testing the compound in murine xenograft or syngeneic tumor models to evaluate its anti-tumor activity, toxicity, and pharmacokinetic/pharmacodynamic profile.

The exploration of this compound and its analogs could lead to the development of a new class of targeted cancer therapeutics that effectively exploit the unique physiology of the tumor microenvironment.

References

  • Tudose, M., Culita, D. C., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. International Journal of Molecular Sciences. Available at: [Link]

  • Tudose, M., Culita, D. C., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. Semantic Scholar. Available at: [Link]

  • Tudose, M., Culita, D. C., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. ResearchGate. Available at: [Link]

  • Workman, P., & Stratford, I. J. (1993). The experimental development of bioreductive drugs and their role in cancer therapy. Cancer Metastasis Reviews. Available at: [Link]

  • Gargiulo, M., et al. (2024). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Brown, J. M. (2003). Combining bioreductive drugs and radiation for the treatment of solid tumors. Seminars in Radiation Oncology. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Wardman, P. (2007). Bioreductive Drugs: from Concept to Clinic. Radiation Research. Available at: [Link]

  • Wang, P. G., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules. Available at: [Link]

  • Wilson, W. R., & Hay, M. P. (2011). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Nature Reviews Cancer. Available at: [Link]

  • Knox, R. J., et al. (2017). A bioreducible N-oxide-based probe for photoacoustic imaging of hypoxia. Nature Communications. Available at: [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Li, Y., et al. (2018). Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hypoxyprobe, Inc. (n.d.). Hypoxyprobe-1. Retrieved from [Link]

  • ASJP. (n.d.). The Synthesis Of (5-hydroxy-5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h)-one, 5-(1-methoxypropan-2-yl) -4-methylfuran-2(5h)-one) And Biological Activity. Retrieved from [Link]

  • Feelisch, M., et al. (1994). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology. Available at: [Link]

  • Li, Y., et al. (2018). Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tudose, M., Culita, D. C., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. MDPI. Available at: [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Schoenfisch, M. H., & Rothrock, A. R. (2011). Nitric Oxide Release Part I. Macromolecular Scaffolds. Molecular Pharmaceutics. Available at: [Link]

  • Fershtat, L. L., et al. (2016). Synthesis, structure, and antibacterial activity of aminobenzofuroxan and aminobenzofurazan. ResearchGate. Available at: [Link]

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. Available at: [Link]

  • Tudose, M., Culita, D. C., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. PubMed. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1). Retrieved from [Link]

  • Tomoda, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Alberti, D., et al. (2021). Synthesis and Characterisation of a Boron-Rich Symmetric Triazine Bearing a Hypoxia-Targeting Nitroimidazole Moiety. Molecules. Available at: [Link]

  • Wang, C., et al. (2024). Hypoxia-activated glutamine antagonist prodrug combined with combretastatin A4 nanoparticles for tumor-selective metabolic blockade. Journal of Controlled Release. Available at: [Link]

  • Aguilera, K. Y., et al. (2016). Hypoxia Studies with Pimonidazole in vivo. Journal of Visualized Experiments. Available at: [Link]

  • Pantziarka, P., et al. (2014). Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent. ecancermedicalscience. Available at: [Link]

  • Guzik, T. J., et al. (2002). Nitric oxide modulates superoxide release and peroxynitrite formation in human blood vessels. Hypertension. Available at: [Link]

  • Burgaud, J. L., et al. (2002). Nitric-oxide releasing molecules: a new class of drugs with several major indications. Current Pharmaceutical Design. Available at: [Link]

  • Syed, M. (2019, December 20). Physiology of Nitric Oxide - Cardiovascular System [Video]. YouTube. Available at: [Link]

  • Zhidkova, E., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. International Journal of Molecular Sciences. Available at: [Link]

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PMC. Available at: [Link]

  • Wang, H., et al. (2018). Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The University of Texas MD Anderson Cancer Center. (2023, October 6). 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Methoxybenzofurazan-1-oxide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling Cellular Thiols with a Fluorogenic Switch

In the intricate landscape of cellular biology, the dynamic redox environment plays a pivotal role in health and disease. Thiols, particularly glutathione (GSH), are central to maintaining cellular redox homeostasis, participating in detoxification, antioxidant defense, and signal transduction. Consequently, the ability to visualize and quantify intracellular thiols in living cells is of paramount importance for understanding disease mechanisms and for the development of novel therapeutics.

5-Methoxybenzofurazan-1-oxide, also known as 5-methoxybenzofuroxan, is a member of the benzofurazan family of compounds. While inherently non-fluorescent, it possesses a reactive N-oxide moiety that makes it a promising candidate for a "turn-on" or fluorogenic probe. This application note provides a comprehensive guide to the theoretical framework and practical application of this compound for the detection of intracellular thiols using fluorescence microscopy. Based on the known reactivity of benzofuroxans, this compound is expected to react selectively with thiol groups of biomolecules, undergoing a structural transformation that yields a highly fluorescent product. This fluorogenic response provides a direct and sensitive method for imaging the thiol content within cells.

Core Principle: A Thiol-Activated Fluorogenic Reaction

The utility of this compound as a thiol probe is predicated on its specific chemical reaction with sulfhydryl groups. Benzofurazan 1-oxides are known to be effective oxidizing agents for thiols[1]. The proposed mechanism involves the nucleophilic attack of a thiol on the benzofurazan ring, leading to the reduction of the N-oxide and the formation of a fluorescent o-benzoquinone dioxime derivative[1].

This reaction is highly specific for thiols, with negligible reactivity towards other biological nucleophiles such as amines under physiological conditions[1][2]. This specificity is crucial for its application in the complex environment of a living cell. The parent compound, this compound, is essentially non-fluorescent. However, upon reaction with a thiol, the resulting adduct is a conjugated system that exhibits strong fluorescence, allowing for a high signal-to-noise ratio in imaging applications.

G cluster_0 Fluorogenic Reaction Mechanism Probe This compound (Non-fluorescent) Reaction Reaction Probe->Reaction Nucleophilic Attack Thiol Intracellular Thiol (e.g., Glutathione) Thiol->Reaction Product Fluorescent Adduct (o-benzoquinone dioxime derivative) Reaction->Product

Caption: Proposed reaction mechanism of this compound with intracellular thiols.

Photophysical & Chemical Properties

While specific photophysical data for the thiol adduct of this compound is not extensively documented, we can infer its properties from closely related benzofurazan derivatives used for thiol detection. Benzofurazan sulfides, which are structurally analogous to the thiol adduct, have been successfully used for cellular imaging[2].

PropertyValueSource/Reference
Chemical Formula C₇H₆N₂O₂PubChem CID 138228[3]
Molecular Weight 150.13 g/mol PubChem CID 138228[3]
Predicted Excitation Max (λex) ~430 nmInferred from[2]
Predicted Emission Max (λem) ~520 nmInferred from[2]
Form Solid-
Solubility Soluble in DMSO, DMFGeneral for benzofurazans

Note: The excitation and emission maxima are predictions based on analogous compounds. It is highly recommended to perform a spectral scan to determine the optimal imaging parameters for the specific experimental conditions.

Application: Imaging Intracellular Thiols

The primary application of this compound is the qualitative and semi-quantitative assessment of intracellular thiol levels in living or fixed cells. This can be instrumental in studies related to:

  • Oxidative Stress: Monitoring the depletion of glutathione and other thiols under conditions of oxidative stress.

  • Drug Discovery: Screening compounds that modulate cellular redox state.

  • Cell Health and Viability: Assessing the overall redox status as an indicator of cellular health.

  • Cancer Biology: Investigating the role of thiols in cancer cell metabolism and resistance to therapy.

Experimental Protocol: Staining and Imaging of Intracellular Thiols

This protocol provides a general framework for using this compound to label thiols in cultured mammalian cells. Optimization of probe concentration and incubation time may be required for different cell types and experimental goals.

G Start Seed Cells on Coverslips Culture Culture Cells to Desired Confluency Start->Culture Wash_Cells Wash Cells with Warm PBS or HBSS Culture->Wash_Cells Prepare_Probe Prepare 10 mM Stock Solution in DMSO Prepare_Working Prepare Working Solution (1-10 µM) in Buffer Prepare_Probe->Prepare_Working Incubate Incubate Cells with Working Solution (15-60 min at 37°C) Prepare_Working->Incubate Wash_Cells->Incubate Wash_Again Wash Cells to Remove Excess Probe Incubate->Wash_Again Image Image Cells on Fluorescence Microscope (Ex: ~430 nm, Em: ~520 nm) Wash_Again->Image

Caption: General workflow for intracellular thiol staining with this compound.

Materials
  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cultured mammalian cells on glass coverslips or in imaging-compatible plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or a custom set for ~430 nm excitation and ~520 nm emission)

Procedure
  • Cell Preparation:

    • Seed cells on glass coverslips or in an imaging-compatible multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Reagent Preparation:

    • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. Store the stock solution at -20°C, protected from light and moisture.

    • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in warm (37°C) PBS or HBSS. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with warm PBS or HBSS.

    • Add the pre-warmed working solution of this compound to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the cell type and experimental conditions.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with warm PBS or HBSS to remove any unbound probe.

  • Imaging:

    • Mount the coverslip on a microscope slide with a drop of PBS or imaging buffer.

    • Immediately image the cells using a fluorescence microscope.

    • Recommended Filter Sets: Based on analogous compounds, use an excitation wavelength of approximately 430 nm and collect the emission at around 520 nm[2]. A standard FITC filter set may be a suitable starting point, but a custom filter set will likely provide better results.

    • Acquire images using appropriate exposure times to avoid photobleaching.

Controls
  • Negative Control: Image unstained cells to assess autofluorescence.

  • Positive Control (Optional): Pre-treat cells with a thiol-modulating agent (e.g., N-acetylcysteine to increase thiols or buthionine sulfoximine to decrease thiols) to confirm that the fluorescence signal is responsive to changes in intracellular thiol concentration.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the inclusion of appropriate controls. A noticeable increase in fluorescence intensity upon staining compared to the unstained control is the primary indicator of a successful experiment. Furthermore, the modulation of the fluorescence signal by known thiol-affecting compounds will provide strong evidence for the thiol-specificity of the probe in the cellular context.

Safety and Handling

This compound and other benzofuroxan derivatives should be handled with care in a laboratory setting.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes[4][5][6]. In case of contact, rinse thoroughly with water[5].

  • Store the compound in a tightly sealed container in a cool, dry place, away from light.

Conclusion

This compound presents a promising avenue for the development of a robust fluorogenic probe for the detection of intracellular thiols. Its proposed mechanism of action, based on the well-established chemistry of benzofuroxans, suggests high specificity and a "turn-on" fluorescence response. The protocols and information provided in this application note offer a solid foundation for researchers to explore the utility of this compound in their specific areas of study, contributing to a deeper understanding of the role of cellular redox systems in biology and medicine.

References

  • Brocklehurst, K., & Little, G. (1977). Evaluation of benzofuroxan as a chromophoric oxidizing agent for thiol groups by using its reactions with papain, ficin, bromelain and low-molecular-weight thiols. Biochemical Journal, 163(3), 481–490. Retrieved from [Link]

  • Li, Y., et al. (2024). Nitric oxide signal is required for glutathione-induced enhancement of photosynthesis in salt-stressed Solanum lycopersicum L. Frontiers in Plant Science, 15, 1365812. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuroxan. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxybenzofurazan. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Thiol-Selective Reaction and Photophysical Properties. Retrieved from [Link]

  • Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical Chemistry, 84(15), 6877–6883. Retrieved from [Link]

Sources

Application Notes and Protocols for Protein Labeling with Benzofurazan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Dynamics with Benzofurazan Fluorophores

In the intricate world of cellular biology and drug discovery, understanding the structure, function, and interactions of proteins is paramount. Fluorescent labeling has emerged as an indispensable tool, allowing researchers to visualize and quantify these molecular ballets in real-time. Among the diverse palette of fluorescent probes, benzofurazan derivatives, particularly the 4,7-disubstituted benzofurazans (also known as 2,1,3-benzoxadiazoles), have garnered significant attention. These small, environmentally sensitive fluorophores offer a unique set of advantages, including their fluorogenic nature, where they exhibit enhanced fluorescence upon binding to a protein, thereby reducing background noise from unbound dye.[1][2]

This guide provides a comprehensive overview and detailed protocols for labeling proteins using benzofurazan derivatives. While the most extensively characterized and utilized member of this class is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), this document will also present a generalized protocol for a lesser-used but mechanistically related compound, 5-Methoxybenzofurazan-1-oxide. The principles and procedures outlined herein are designed to be adaptable, empowering researchers to optimize labeling for their specific protein of interest and experimental goals.

The Chemistry of Benzofurazan-Based Protein Labeling: A Tale of Nucleophilic Aromatic Substitution

The primary mechanism governing the conjugation of many benzofurazan derivatives to proteins is nucleophilic aromatic substitution (SNAr) .[1] In this reaction, a nucleophilic amino acid residue on the protein surface attacks an electron-deficient aromatic ring of the benzofurazan derivative, displacing a leaving group.

The most common targets for this reaction are the primary amines of lysine residues and the N-terminal α-amino group of the polypeptide chain.[3] To a lesser extent, under specific conditions, other nucleophilic residues such as cysteine and tyrosine can also be modified. The reactivity of the benzofurazan derivative is heavily influenced by the electron-withdrawing nature of its substituents and the quality of the leaving group. For instance, the fluorine atom in NBD-F is an excellent leaving group, rendering it more reactive than its chloro-analogue, NBD-Cl.[1]

G cluster_product Product Protein_NH2 Protein-NH₂ (Lysine or N-terminus) Labeled_Protein Fluorescently Labeled Protein Protein_NH2->Labeled_Protein Nucleophilic Attack Benzofurazan Benzofurazan Derivative (e.g., NBD-F) Benzofurazan->Labeled_Protein Displacement of Leaving Group

Caption: Generalized workflow of protein labeling with benzofurazan derivatives.

Spectroscopic Properties of Benzofurazan-Labeled Proteins

A key feature of benzofurazan dyes like NBD is their sensitivity to the local environment. When conjugated to a protein, the dye's fluorescence properties, including its emission maximum and quantum yield, can shift depending on the polarity of the microenvironment.[1] Typically, in aqueous solutions, the free dye has a low quantum yield, but upon covalent attachment to a protein and insertion into a more hydrophobic pocket, its fluorescence can be significantly enhanced.[1] NBD-labeled proteins are typically excited with blue light (around 470 nm) and emit in the green region of the spectrum (around 530 nm).[4]

PropertyTypical Value for NBD-labeled ProteinsReference
Excitation Maximum (λex)~470 nm[4]
Emission Maximum (λem)~530 nm[4]
Molar Extinction Coefficient (ε)Varies with environment[2]
Quantum Yield (Φ)Low in aqueous solution, increases in nonpolar environments[1]

Detailed Protocol 1: Labeling Proteins with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

This protocol provides a robust starting point for labeling proteins with NBD-F. Optimization of the molar ratio of dye to protein, incubation time, and temperature may be necessary for your specific protein.

Materials and Reagents
  • Protein of interest (purified, in a suitable buffer)

  • 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Procedure
  • Protein Preparation:

    • Ensure your protein is in a buffer free of primary amines (e.g., Tris) or other nucleophiles that could compete with the labeling reaction. Dialyze the protein against the Reaction Buffer if necessary.

    • Determine the protein concentration accurately.

  • NBD-F Stock Solution Preparation:

    • Immediately before use, dissolve NBD-F in anhydrous DMF or DMSO to a final concentration of 10-20 mM. NBD-F is moisture-sensitive, so handle it in a dry environment.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • While gently vortexing, add the desired molar excess of the NBD-F stock solution. A starting point of a 10-fold molar excess of NBD-F to protein is recommended.

    • Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, protected from light. Higher temperatures can accelerate the reaction but may also increase the risk of protein denaturation.[5]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM. The excess Tris will react with any remaining NBD-F.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • It is crucial to remove the unreacted NBD-F and the quenched byproducts, as they can interfere with downstream applications.[2]

    • Use a size-exclusion chromatography column equilibrated with PBS or your desired storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

    • Alternatively, perform extensive dialysis against PBS at 4°C with several buffer changes.

Self-Validating System: Quality Control
  • Spectroscopic Analysis: Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of NBD (around 470 nm). The ratio of these absorbances can be used to calculate the degree of labeling (DOL).

  • SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager with the appropriate excitation and emission filters. This will confirm that the fluorescence is associated with the protein band.

Generalized Protocol 2: A Proposed Method for Labeling Proteins with this compound Derivatives

Disclaimer: this compound is not a widely documented protein labeling reagent. This protocol is a proposed starting point based on the known reactivity of benzofurazan 1-oxides with amines and the established principles of protein labeling.[3] Extensive optimization will be required.

Scientific Rationale

Benzofurazan 1-oxides can react with secondary aliphatic amines.[3] It is plausible that they can also react with the primary amines of lysine residues and the N-terminus of proteins, likely through a similar nucleophilic attack mechanism. The methoxy group is less electron-withdrawing than the nitro group in NBD-F, which may result in lower reactivity. Therefore, more forcing conditions (e.g., higher temperature, longer reaction time, or higher pH) might be necessary.

G cluster_workflow Experimental Workflow Start Start: Purified Protein Reagent_Prep Prepare 5-Methoxybenzofurazan- 1-oxide Stock Solution Start->Reagent_Prep Labeling Labeling Reaction (Optimization Required) Reagent_Prep->Labeling Quench Quench Reaction Labeling->Quench Purify Purify Labeled Protein (e.g., SEC or Dialysis) Quench->Purify QC Quality Control (Spectroscopy, SDS-PAGE) Purify->QC End End: Characterized Labeled Protein QC->End

Caption: Proposed workflow for protein labeling with this compound.

Materials and Reagents
  • Protein of interest

  • This compound derivative

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M Sodium Borate, pH 9.0-9.5 (a higher pH may be needed to enhance nucleophilicity)

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Purification supplies (as in Protocol 1)

  • PBS, pH 7.4

Proposed Experimental Procedure
  • Protein and Reagent Preparation:

    • Prepare the protein and the this compound stock solution as described for NBD-F in Protocol 1.

  • Labeling Reaction (Optimization is Key):

    • Start with a higher molar excess of the labeling reagent (e.g., 20 to 50-fold) compared to Protocol 1.

    • Incubate at a slightly elevated temperature, for instance, 37°C for 2-4 hours, protected from light. Monitor the reaction progress if possible.

    • It is advisable to run a matrix of conditions (pH, temperature, molar excess, and time) to find the optimal labeling parameters for your protein.

  • Quenching and Purification:

    • Follow the quenching and purification steps as outlined in Protocol 1.

Anticipated Results and Validation
  • Spectroscopic Properties: The spectroscopic properties of the resulting conjugate are not well-documented. It is essential to empirically determine the excitation and emission maxima by performing a fluorescence scan. Based on the benzofurazan scaffold, fluorescence in the blue-green region of the spectrum is anticipated.

  • Validation: The same quality control measures as in Protocol 1 (spectroscopy to estimate DOL and fluorescent SDS-PAGE) are critical to validate the success of the labeling.

Troubleshooting and Expert Insights

  • Low Labeling Efficiency:

    • Increase the molar excess of the benzofurazan derivative.

    • Increase the pH of the reaction buffer to enhance the nucleophilicity of the protein's amino groups.

    • Increase the reaction temperature or time.

    • Ensure the protein has accessible lysine residues or an exposed N-terminus.

  • Protein Precipitation:

    • This may occur due to the organic solvent from the dye stock solution or due to modification-induced conformational changes. Reduce the concentration of the organic solvent in the final reaction mixture.

    • Perform the labeling at a lower temperature.

  • Non-specific Labeling:

    • While primary amines are the main target, other nucleophilic residues can react. Mass spectrometry can be used to identify the specific sites of modification.

Conclusion

Labeling proteins with benzofurazan derivatives is a powerful technique for elucidating their function. While NBD-F is a well-established and reliable choice, the exploration of other derivatives like this compound, though requiring more extensive optimization, can potentially yield novel probes with unique properties. By understanding the underlying chemistry and systematically optimizing the reaction conditions, researchers can successfully generate fluorescently labeled proteins for a wide array of applications, from in vitro biophysical studies to cellular imaging.

References

  • Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. (2008). Request PDF.
  • Fluorescent labeling and modification of proteins - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protein Binding of Benzofuran Derivatives | Encyclopedia MDPI. (n.d.). Retrieved from [Link]

  • The reactions of benzofurazan 1-oxides with enamines. (1970). ResearchGate.
  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. (2007). PubMed. Retrieved from [Link]

  • Themed collection Methodology development for protein modifications. (n.d.). RSC Publishing.
  • Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. (2021). PubMed Central. Retrieved from [Link]

  • 4-Fluoro-7-nitrobenzofurazan. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 5-Methoxybenzofurazan-1-oxide in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry and drug discovery, the benzofuran scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] A unique and highly reactive derivative, 5-Methoxybenzofurazan-1-oxide (also known as 5-methoxybenzofuroxan), has emerged as a strategic building block for creating novel therapeutic agents. Its utility stems primarily from the furoxan (1,2,5-oxadiazole-2-oxide) ring, a remarkable moiety that functions as a precursor for nitric oxide (NO) release.[3][4]

Nitric oxide is a critical endogenous signaling molecule involved in a vast range of physiological and pathological processes, including vasodilation, neurotransmission, and immune response.[5][6] The ability to deliver NO to specific biological targets in a controlled manner is a powerful therapeutic strategy. Furoxans are a class of NO-donors that can be bioactivated, often by thiols like glutathione, to release NO, making them invaluable tools in drug design.[7][8]

This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations, and protocols for its application in the development of innovative bioactive compounds.

Core Properties and Safety Profile

This compound is a stable, solid compound that serves as a key starting material. Understanding its fundamental properties is crucial for its effective and safe use in synthesis.

PropertyValueSource
Chemical Formula C₇H₆N₂O₃
Molecular Weight 166.14 g/mol [9]
CAS Number 3524-06-9
Appearance Solid
Melting Point 115-117 °C
SMILES COc1ccc2noc2c1
InChI Key XCWFKHHSXPIDHN-UHFFFAOYSA-N

Safety and Handling: this compound is classified as an irritant, affecting the skin, eyes, and respiratory system. It is stable under recommended storage conditions but should be handled with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, in a well-ventilated area or chemical fume hood.[10] It should be stored in a cool, dry place away from strong oxidizing agents and strong acids.[10]

Primary Application: A Scaffold for Nitric Oxide (NO) Donors

The most significant application of the furoxan ring system is its role as a nitric oxide donor. High concentrations of NO can trigger apoptosis (programmed cell death) in tumor cells, making NO-releasing compounds promising candidates for cancer therapy.[7]

Mechanism of NO Release: The furoxan ring is relatively stable but can be activated by nucleophilic attack, particularly from endogenous thiols such as cysteine or glutathione. This reaction initiates the cleavage of the N-O bond in the heterocyclic ring, leading to the eventual release of two molecules of nitric oxide.

NO Release Mechanism Furoxan Furoxan Ring (e.g., from this compound derivative) Intermediate Unstable Thiol Adduct Furoxan->Intermediate Nucleophilic Attack Thiol Thiol (R-SH, e.g., Glutathione) Thiol->Intermediate Products Ring-Opened Products Intermediate->Products Ring Cleavage NO1 Nitric Oxide (NO) Products->NO1 NO2 Nitric Oxide (NO) Products->NO2

Caption: Generalized mechanism of thiol-mediated NO release from a furoxan moiety.

Synthetic Strategy: Hybrid Molecules A powerful strategy in drug development is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic effects. This compound and its derivatives can be conjugated to known bioactive agents (e.g., anti-tumor drugs) to create novel compounds that not only retain the original drug's activity but also gain the cytotoxic benefits of localized NO release.[7]

For example, furoxan-based NO donors have been successfully hybridized with the natural product Oridonin, resulting in compounds with significantly enhanced anti-proliferative activity against various human cancer cell lines.[7]

Application Protocol 1: Synthesis of a Furoxan-Oridonin Hybrid NO Donor

This protocol outlines a generalized, multi-step procedure for conjugating a furoxan carboxylic acid derivative with a natural product like Oridonin, which contains a hydroxyl group suitable for esterification. This demonstrates the core principle of creating hybrid molecules.

Hybrid Synthesis Workflow cluster_0 Part 1: Linker Synthesis cluster_1 Part 2: Coupling Reaction cluster_2 Part 3: Analysis Start Substituted Furoxan Acid Furoxan with Carboxylic Acid Linker Start->Acid Multi-step synthesis (e.g., oxidation, hydrolysis) Activated_Acid Activated Ester (e.g., with EDCI/DMAP) Acid->Activated_Acid Activation Bioactive Bioactive Molecule (e.g., Oridonin) Hybrid Final Hybrid Compound Bioactive->Hybrid Esterification Activated_Acid->Hybrid Purify Purification (Column Chromatography) Hybrid->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze

Caption: Experimental workflow for the synthesis of a hybrid NO-donor compound.

Step-by-Step Methodology:

  • Preparation of the Furoxan Carboxylic Acid (e.g., compounds 8a-i in[7]) :

    • Causality: A linker with a terminal carboxylic acid is required to connect the furoxan moiety to the bioactive molecule. This typically involves a multi-step synthesis starting from a simpler substituted furoxan.[7]

    • Procedure : The synthesis often begins with a starting material like benzenethiol, which is elaborated through steps of alkylation, oxidation, nitration, and cyclization to form a diphenylsulfonylfuroxan. This intermediate is then reacted with a diol and subsequently an anhydride to yield the desired furoxan-based carboxylic acid linker.[7]

  • Coupling Reaction :

    • Causality: An ester or amide bond is formed between the furoxan linker and the bioactive molecule. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP) is a standard, mild, and efficient method for forming these bonds, preventing the need for harsh conditions that could degrade complex molecules.[7]

    • Materials :

      • Furoxan-based carboxylic acid (1.2 eq)

      • Bioactive molecule (e.g., a derivative of Oridonin) (1.0 eq)

      • EDCI (1.5 eq)

      • DMAP (0.2 eq)

      • Anhydrous Dichloromethane (CH₂Cl₂)

    • Procedure :

      • Dissolve the bioactive molecule in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon).

      • Add the furoxan-based carboxylic acid, followed by DMAP and EDCI.

      • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

      • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization :

    • Causality: Purification is essential to remove unreacted starting materials and coupling reagents. Characterization confirms the structure and purity of the final hybrid compound.

    • Procedure :

      • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

      • Combine the fractions containing the pure product and evaporate the solvent.

      • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Expected Outcome: This synthesis yields a novel hybrid molecule where the furoxan acts as an NO-releasing warhead. As demonstrated in studies, such hybrids can exhibit significantly improved biological activity compared to the parent molecule.[7] For instance, the Oridonin hybrid 9h showed potent anti-tumor activity with IC₅₀ values as low as 0.86 µM, far exceeding the parent compound.[7]

Secondary Application: Synthesis of Quinoxaline 1,4-Dioxides

Beyond its role as an NO-donor precursor, this compound is a valuable reactant in the Beirut Reaction . This reaction involves the condensation of a benzofurazan oxide with an enamine or β-keto ester to form quinoxaline 1,4-dioxides.[11][12]

Quinoxaline 1,4-dioxides are a class of heterocyclic compounds with a broad spectrum of chemotherapeutic properties, including potent antibacterial, anti-cancer, and anti-protozoal activities.[11][12] The reaction provides a direct and efficient route to these complex and biologically important scaffolds.

Beirut Reaction Benzofuroxan This compound Intermediate Cyclic Intermediate Benzofuroxan->Intermediate Enamine Enamine (from Ketone + Amine) Enamine->Intermediate [3+3] Cycloaddition Quinoxaline Methoxy-Substituted Quinoxaline 1,4-Dioxide Intermediate->Quinoxaline Rearrangement & Aromatization

Caption: The Beirut Reaction for synthesizing quinoxaline 1,4-dioxides.

Application Protocol 2: Synthesis of a Methoxy-Substituted Quinoxaline 1,4-Dioxide

This protocol describes the synthesis of a quinoxaline 1,4-dioxide using this compound and an enamine derived from cyclohexanone and morpholine.

Step-by-Step Methodology:

  • Synthesis of the Enamine (1-Morpholinocyclohex-1-ene) :

    • Causality: The enamine serves as the three-carbon component in the [3+3] cycloaddition with the benzofurazan oxide. It is more nucleophilic than the corresponding ketone, facilitating the reaction.

    • Materials :

      • Cyclohexanone (1.0 eq)

      • Morpholine (1.2 eq)

      • p-Toluenesulfonic acid (catalytic amount)

      • Toluene

    • Procedure :

      • Combine cyclohexanone, morpholine, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

      • Reflux the mixture for 4-6 hours, collecting the water that is formed.

      • After cooling, remove the toluene under reduced pressure. The crude enamine is often used directly in the next step without further purification.

  • The Beirut Reaction :

    • Causality: The electron-rich enamine attacks the electrophilic benzofurazan oxide, initiating a cascade of reactions that leads to the stable, aromatic quinoxaline 1,4-dioxide ring system.[11]

    • Materials :

      • This compound (1.0 eq)

      • Crude 1-Morpholinocyclohex-1-ene (1.1 eq)

      • Dimethylformamide (DMF) or Acetonitrile

    • Procedure :

      • Dissolve this compound in DMF in a round-bottom flask.

      • Add the crude enamine dropwise to the solution at room temperature.

      • Stir the reaction mixture for 8-16 hours. The reaction may be gently heated (e.g., to 50-60 °C) to increase the rate if necessary. Monitor progress by TLC.

      • After the reaction is complete, pour the mixture into ice-water to precipitate the product.

      • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification :

    • Causality: Recrystallization is an effective method for purifying the solid product to obtain material of high purity.

    • Procedure :

      • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure methoxy-substituted quinoxaline 1,4-dioxide.

      • Confirm the structure and purity of the product using NMR, IR spectroscopy, and melting point analysis.

References

  • Issidorides, C. H., & Haddadin, M. J. (1966). Benzofurazan Oxide. II. Reactions with Enolate Anions. The Journal of Organic Chemistry, 31(12), 4067–4068. Retrieved from [Link]

  • Issidorides, C. H., & Haddadin, M. J. (1977). Synthesis and reactions of benzofurazan-1-oxide. Journal of Chemical Education, 54(10), 645. Retrieved from [Link]

  • Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Furoxan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(5), 8683–8705. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138228, 5-Methoxybenzofurazan. Retrieved from [Link]

  • Kim, D. W., & Park, S. B. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5123–5135. Retrieved from [Link]

  • Aslam, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Zhang, J., et al. (2020). Finding Furoxan Rings. Dalton Transactions, 49(9), 2764–2769. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • Mai, A., et al. (2013). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry, 56(17), 6936–6951. Retrieved from [Link]

  • Liu, Y., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[7][7]bicyclic Structures. Molecules, 28(10), 4153. Retrieved from [Link]

  • Tudose, M., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. International Journal of Molecular Sciences, 23(24), 15792. Retrieved from [Link]

  • Haddadin, M. J., & Issidorides, C. H. (1965). The reactions of benzofurazan 1-oxides with enamines. Tetrahedron Letters, 6(38), 3253–3256. Retrieved from [Link]

  • Feelisch, M. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), 113–122. Retrieved from [Link]

  • Sodano, F., Gazzano, E., & Fruttero, R. (2023). Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco. Molecules, 28(23), 7858. Retrieved from [Link]

  • Zhang, R., et al. (2021). Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. Nanoscale, 13(28), 12057–12077. Retrieved from [Link]

  • Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002). Nitric oxide donors: chemical activities and biological applications. Chemical Reviews, 102(4), 1091–1134. Retrieved from [Link]

  • Li, Z., et al. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega. Retrieved from [Link]

  • Moro, M. A., et al. (1995). The formation of nitric oxide donors from peroxynitrite. British Journal of Pharmacology, 116(3), 1999–2004. Retrieved from [Link]

  • Asfandiyarova, L. R., & Spivak, A. Y. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5176. Retrieved from [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxybenzofurazan-1-oxide, also known as 5-methoxybenzofuroxan, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the benzofuroxan core and the methoxy substituent, make it a valuable scaffold in drug development and as a chemical probe. Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this molecule, which underpins the reliability and reproducibility of any subsequent research.

This guide provides a comprehensive suite of analytical techniques and detailed protocols for the definitive characterization of this compound. The methodologies are designed to be self-validating, providing orthogonal data points that, when combined, offer a complete and trustworthy profile of the compound. We will move from establishing purity via chromatography to elucidating its precise chemical structure through spectroscopy and confirming its fundamental physicochemical properties.

It is important to note the nomenclature for this class of compounds. The benzofurazan-1-oxide system is also referred to as benzofuroxan. Due to tautomerism, the N-oxide can be represented at two different positions (N-1 or N-3). For the purpose of this guide, "this compound" and "5-Methoxybenzofurazan-3-oxide" are considered to refer to the same compound, 5-methoxybenzofuroxan[1].

Part 1: Overall Analytical Strategy

A multi-technique approach is essential for the unambiguous characterization of a novel or synthesized chemical entity. Each technique provides a unique piece of the puzzle, and their collective data build a robust and defensible characterization package. The logical workflow proceeds from assessing the sample's complexity and purity to confirming its molecular structure and finally, characterizing its bulk properties.

G cluster_0 Purity & Homogeneity cluster_1 Molecular Identity & Structure cluster_2 Physicochemical Properties HPLC HPLC-UV MS LC-MS (HRMS) HPLC->MS Confirm Mass DSC DSC/TGA HPLC->DSC Characterize Thermal Properties UVVis UV-Vis HPLC->UVVis Characterize Optical Properties NMR NMR (¹H, ¹³C) MS->NMR Confirm Structure FTIR FTIR NMR->FTIR Confirm Functional Groups Sample Test Sample (this compound) Sample->HPLC Assess Purity hplc_workflow A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions (~0.1 mg/mL) A->B C Filter Samples (0.22 µm) B->C E Inject & Run Sequence C->E D Set Up HPLC Method Parameters D->E F Integrate Peaks & Calculate Area % Purity E->F

Sources

Application Notes & Protocols: 5-Methoxybenzofurazan-1-oxide as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxybenzofurazan-1-oxide, also known as 5-methoxybenzofuroxan, is a high-energy heterocyclic compound that has garnered significant attention as a versatile precursor in organic synthesis. Its unique electronic properties, stemming from the fused furoxan N-oxide ring, render it an exceptional building block for the construction of diverse and complex nitrogen-containing heterocyclic scaffolds. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, with a focus on its utility in developing molecules of medicinal and materials science interest. We will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for its use, aimed at researchers, chemists, and drug development professionals.

Introduction: The Synthetic Potential of a Strained Heterocycle

Benzofurazan-1-oxides (benzofuroxans) are a class of compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, and vasorelaxant properties.[1] Their utility, however, extends far beyond direct biological application; they are powerful intermediates for synthetic chemists.[2][3] The furoxan ring is a strained, electron-deficient system that can be considered a masked 1,2-dinitrosobenzene equivalent. This inherent reactivity is the cornerstone of its synthetic value.

The presence of a methoxy group at the 5-position, as in this compound, serves two primary roles:

  • Electronic Modulation: The electron-donating methoxy group influences the regioselectivity of reactions on the benzene ring.

  • Functional Handle: It provides a site for further chemical modification, allowing for the tuning of properties in the final target molecules.

This guide will focus on two cornerstone reactions that exemplify the synthetic power of this precursor: the synthesis of substituted quinoxaline di-N-oxides and the formation of benzimidazole derivatives. These transformations highlight the ability of the benzofuroxan core to react with nucleophilic partners, leading to rapid increases in molecular complexity.[4][5]

Synthesis of the Precursor: this compound

The most common and reliable method for synthesizing benzofurazan-1-oxides is through the thermal decomposition of an ortho-nitroazide. This reaction proceeds via a nitrene intermediate, which rapidly cyclizes. The synthesis of this compound typically starts from a commercially available substituted aniline.

G cluster_step1 cluster_step2 cluster_step3 substance substance reagent reagent condition condition product product A 4-Methoxy-2-nitroaniline C Diazonium Salt Intermediate A->C  1. Diazotization B Sodium Nitrite (NaNO2) HCl (aq) E 2-Azido-4-methoxy-1-nitrobenzene C->E  2. Azide Displacement D Sodium Azide (NaN3) G This compound E->G  3. Thermal Cyclization F Toluene or Xylene Heat (Δ)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Causality Note: This three-step, one-pot procedure is designed for efficiency. The diazotization is performed in acidic aqueous media to generate the highly reactive diazonium salt. The subsequent displacement with sodium azide is rapid. The final thermal cyclization in a high-boiling solvent like toluene facilitates the extrusion of dinitrogen and subsequent ring closure to the desired product.

Materials:

  • 4-Methoxy-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Toluene

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-methoxy-2-nitroaniline (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C (ice bath).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Vigorous nitrogen evolution will be observed. Allow the mixture to stir for 1 hour as it warms to room temperature. The intermediate, 2-azido-4-methoxy-1-nitrobenzene, will precipitate as a solid.

  • Cyclization & Extraction: Add toluene to the reaction mixture and heat to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove water. The color of the solution will darken. Reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting azide.

  • Work-up: Cool the reaction mixture to room temperature. Carefully wash the organic layer with saturated NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a crystalline solid.

Key Application: Synthesis of Quinoxaline Di-N-oxides

A hallmark reaction of benzofuroxans is their ability to serve as a 1,2-dinitrosobenzene surrogate in reactions with active methylene compounds, such as enamines or enolate anions. This transformation, known as the Beirut Reaction, provides a direct route to quinoxaline di-N-oxides, a scaffold found in numerous antibacterial and pharmacologically active agents.[5]

G reactant reactant intermediate intermediate product product A This compound C Nucleophilic Attack (C=C on N) A->C B Enamine (from Ketone + sec-Amine) B->C D Ring Opening of Furoxan C->D [1] E Cyclization D->E [2] F Elimination of sec-Amine E->F [3] G Substituted Quinoxaline di-N-oxide F->G [4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxybenzofurazan-1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure the successful and safe execution of your experiments.

I. Foundational Principles of the Synthesis

The synthesis of this compound is most commonly achieved through the thermal decomposition of a precursor, 2-azido-4-methoxy-1-nitrobenzene. This reaction proceeds via a nitrene intermediate, which then undergoes intramolecular cyclization. The methoxy group, being an electron-donating group, can influence the reactivity and stability of the starting material and intermediates, making careful control of reaction parameters crucial for optimal yield and purity.

Reaction Pathway Overview

The overall transformation can be visualized as a two-stage process: the formation of the aryl azide precursor and its subsequent thermal cyclization.

Reaction_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Thermal Cyclization 5-Methoxy-2-nitroaniline 5-Methoxy-2-nitroaniline Diazonium Salt Diazonium Salt 5-Methoxy-2-nitroaniline->Diazonium Salt  Diazotization (NaNO₂, HCl, 0-5 °C) 2-Azido-4-methoxy-1-nitrobenzene 2-Azido-4-methoxy-1-nitrobenzene Diazonium Salt->2-Azido-4-methoxy-1-nitrobenzene  Azidation (NaN₃) Nitrene Intermediate Nitrene Intermediate 2-Azido-4-methoxy-1-nitrobenzene->Nitrene Intermediate  Thermolysis (Δ) - N₂ This compound This compound Nitrene Intermediate->this compound  Intramolecular Cyclization

Caption: General two-stage synthesis pathway for this compound.

II. Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of benzofurazan oxides via thermal decomposition of aryl azides.

Part A: Synthesis of 2-Azido-4-methoxy-1-nitrobenzene (Precursor)

Materials:

  • 5-Methoxy-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-Methoxy-2-nitroaniline in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Azidation: In a separate beaker, dissolve sodium azide in water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred sodium azide solution. A precipitate of 2-azido-4-methoxy-1-nitrobenzene should form.

  • Stir the mixture for an additional hour at 0-5 °C.

  • Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Part B: Synthesis of this compound

Materials:

  • 2-Azido-4-methoxy-1-nitrobenzene

  • Decalin (or another high-boiling inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-azido-4-methoxy-1-nitrobenzene in decalin.

  • Heat the solution to approximately 88 °C under a nitrogen atmosphere. The evolution of nitrogen gas should be observed.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane to remove residual decalin.

  • Purify the crude product by recrystallization.

III. Troubleshooting and FAQs

This section addresses common problems that may arise during the synthesis and provides actionable solutions.

Q1: The diazotization of 5-Methoxy-2-nitroaniline is incomplete, or the diazonium salt solution is unstable.

  • Possible Cause: The temperature during the diazotization was too high, leading to the decomposition of the diazonium salt. The electron-donating methoxy group can increase the reactivity of the aromatic ring, potentially making the diazonium salt more susceptible to decomposition.

  • Solution: Strictly maintain the reaction temperature between 0 and 5 °C. Use an ice-salt bath for efficient cooling and monitor the internal temperature of the reaction mixture closely. Ensure that the sodium nitrite solution is also pre-cooled before addition.

Q2: The yield of the aryl azide is low.

  • Possible Cause 1: Incomplete diazotization.

  • Solution 1: Before proceeding to the azidation step, test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid. If the test is negative, it may suggest incomplete diazotization.

  • Possible Cause 2: Premature decomposition of the diazonium salt.

  • Solution 2: Use the diazonium salt solution immediately in the next step. Do not let it warm up or stand for an extended period.

Q3: The thermal cyclization reaction is very slow or does not go to completion.

  • Possible Cause: The reaction temperature is too low. The thermal extrusion of nitrogen from the azide is the rate-determining step and requires sufficient thermal energy.

  • Solution: Ensure the reaction temperature is maintained at the optimal level (around 88 °C for this specific substrate in decalin). Use a calibrated thermometer and a reliable heating source.

Q4: The final product is dark-colored and difficult to purify.

  • Possible Cause: Formation of polymeric side products due to intermolecular reactions of the nitrene intermediate, especially at higher concentrations or temperatures.

  • Solution:

    • Concentration: Perform the reaction at a relatively high dilution to favor intramolecular cyclization over intermolecular side reactions.

    • Temperature Control: Avoid overheating the reaction mixture. A controlled heating mantle or oil bath is recommended.

    • Purification: Recrystallization is often effective for removing colored impurities. Suitable solvents for recrystallization of benzofurazan oxides include ethanol, methanol, or mixtures of ethanol and water. Column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can also be employed.

Q5: What are the key safety precautions when working with azides?

  • Hazard: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction. Sodium azide is highly toxic.

  • Safety Precautions:

    • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Use a blast shield, especially during the thermal decomposition step.

    • Avoid using metal spatulas to handle azides, as this can lead to the formation of shock-sensitive heavy metal azides.[1][2] Use plastic or ceramic spatulas.

    • Do not use chlorinated solvents like dichloromethane or chloroform with sodium azide, as this can form explosive di- and triazidomethane.[2][3]

    • Quench any residual azide in the reaction waste before disposal according to your institution's safety guidelines.

    • Store organic azides in a cool, dark place and away from sources of ignition.[3]

IV. Data Presentation: Optimizing Reaction Conditions

The following table provides a summary of how different reaction parameters can affect the yield and purity of this compound.

ParameterConditionExpected Outcome on YieldExpected Outcome on PurityRationale
Cyclization Temperature < 80 °CLowHighIncomplete reaction due to insufficient energy for N₂ extrusion.
85-90 °COptimalOptimalSufficient energy for cyclization without significant side reactions.
> 100 °CMay DecreaseLowIncreased formation of polymeric byproducts.
Concentration HighHighLowFavors intermolecular reactions of the nitrene intermediate.
LowLowerHighFavors intramolecular cyclization, leading to a purer product.
Solvent DecalinGoodGoodHigh boiling point and inert nature are suitable for the reaction.
Other high-boiling ethersPotentially GoodVariableShould be inert to the reactive nitrene intermediate.

V. Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_0 Troubleshooting Flow cluster_1 Precursor Synthesis (Azide Formation) cluster_2 Cyclization Reaction Start Low Yield or Impure Product Check_Stage Identify the Problematic Stage Start->Check_Stage Diazotization_Issue Incomplete Diazotization? Check_Stage->Diazotization_Issue Precursor Stage Azidation_Issue Low Azide Yield? Check_Stage->Azidation_Issue Precursor Stage Cyclization_Issue Incomplete Cyclization? Check_Stage->Cyclization_Issue Cyclization Stage Purity_Issue Product is Impure/Dark? Check_Stage->Purity_Issue Cyclization Stage Check_Temp Verify Temperature Control (0-5 °C) Diazotization_Issue->Check_Temp Check_Nitrite Check for Excess Nitrous Acid Check_Temp->Check_Nitrite Solution Improved Yield and Purity Check_Nitrite->Solution Use_Immediately Use Diazonium Salt Immediately Azidation_Issue->Use_Immediately Use_Immediately->Solution Check_Cyclization_Temp Verify Reaction Temperature (~88 °C) Cyclization_Issue->Check_Cyclization_Temp Check_Cyclization_Temp->Solution Check_Concentration Lower Reactant Concentration Purity_Issue->Check_Concentration Optimize_Purification Optimize Recrystallization/Chromatography Check_Concentration->Optimize_Purification Optimize_Purification->Solution

Caption: A workflow for troubleshooting the synthesis of this compound.

VI. References

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). UCD School of Chemistry. [Link]

  • Azide Compounds - Environmental Health and Safety. (n.d.). University of California, Santa Barbara. [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

Sources

Technical Support Center: 5-Methoxybenzofurazan-1-oxide Fluorescence Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxybenzofurazan-1-oxide. This guide is designed for researchers, scientists, and drug development professionals utilizing this fluorogenic probe in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve robust and reproducible results.

Introduction to this compound as a Fluorogenic Probe

This compound, also known as 5-methoxybenzofuroxan, belongs to a class of compounds that are powerful tools for detecting and quantifying thiols in biological systems. The core principle of its application lies in a specific chemical reaction: the benzofurazan oxide moiety is virtually non-fluorescent on its own, but upon reaction with a thiol-containing molecule (such as glutathione or cysteine residues in proteins), it forms a highly fluorescent adduct. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an excellent choice for sensitive detection of thiols in complex biological environments.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Problem 1: Weak or No Fluorescence Signal

This is one of the most common issues and can arise from several factors, from reagent integrity to experimental design.

Question: I am not observing any fluorescence signal, or the signal is much weaker than expected. What could be the cause?

Answer: A weak or absent signal can be frustrating, but a systematic approach can quickly identify the culprit. The underlying cause is often a failure in the reaction between the probe and the target thiol, or suboptimal detection conditions.

  • Insufficient Thiol Concentration: The fluorescence signal is directly proportional to the amount of fluorescent adduct formed. If the concentration of thiols in your sample is below the detection limit of your instrument, you will observe a weak or no signal.

    • Actionable Protocol:

      • Positive Control: Prepare a positive control by adding a known concentration of a thiol, such as glutathione (GSH) or N-acetylcysteine (NAC), to your buffer at a concentration you expect to detect (e.g., 10-100 µM). Add this compound and measure the fluorescence. This will confirm that the probe is active and your instrument is set up correctly.

      • Sample Concentration: If possible, try concentrating your sample to increase the thiol concentration.

      • Thiol Depletion: Be aware that thiols can be oxidized and depleted in your sample over time. Ensure your samples are fresh or have been stored properly to prevent thiol oxidation.[2]

  • Probe Degradation or Inactivity: this compound, like many fluorescent probes, can degrade if not stored correctly.

    • Actionable Protocol:

      • Proper Storage: Store the probe as a stock solution in an anhydrous solvent like DMSO or DMF at -20°C or -80°C, protected from light and moisture. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

      • Fresh Working Solutions: Always prepare fresh working solutions of the probe immediately before use.

  • Incorrect Excitation and Emission Wavelengths: While the probe itself is non-fluorescent, the resulting thiol adduct has specific excitation and emission maxima.

    • Actionable Protocol:

      • Set Optimal Wavelengths: Based on data from similar benzofurazan-thiol adducts, set your instrument to an excitation wavelength of approximately 430 nm and an emission wavelength of around 520 nm .[1][3]

      • Spectral Scan: If your instrument allows, perform an excitation and emission scan on your positive control sample to determine the precise maxima for your specific experimental conditions (e.g., buffer, pH).

  • Suboptimal Reaction Conditions (pH and Time): The reaction between the benzofurazan oxide and thiols is pH-dependent. The reaction rate is also a critical factor.

    • Actionable Protocol:

      • pH Optimization: The reaction is generally more efficient at neutral to slightly alkaline pH (pH 7-8). Ensure your buffer is within this range. Acidic conditions can protonate the thiol group, reducing its nucleophilicity and slowing the reaction.

      • Incubation Time: The reaction may not be instantaneous. Incubate the probe with your sample for a sufficient amount of time (e.g., 10-30 minutes) at room temperature or 37°C to allow the reaction to go to completion.[3] Monitor the fluorescence over time in a kinetic experiment to determine the optimal incubation period.

Problem 2: High Background Fluorescence

High background can mask your true signal and reduce the sensitivity of your assay.

Question: I am observing a high fluorescence signal in my negative control (no-thiol sample). What is causing this and how can I reduce it?

Answer: High background fluorescence can originate from the probe itself, contaminants in your sample or buffer, or autofluorescence from biological samples.

  • Probe Autohydrolysis or Degradation: Although generally stable, prolonged exposure to aqueous buffers, especially at high pH and temperature, can lead to hydrolysis of the probe, potentially forming a fluorescent byproduct.

    • Actionable Protocol:

      • Fresh Probe Dilutions: Prepare the final dilution of the probe in your assay buffer immediately before adding it to your samples.

      • Minimize Light Exposure: Protect the probe from light at all stages of the experiment to prevent photodecomposition.

  • Autofluorescence from Biological Samples: Cellular components such as NADH, FAD, and certain amino acids can fluoresce, particularly when exciting in the violet-to-blue range.

    • Actionable Protocol:

      • Include an Unstained Control: Always run a control sample containing your cells or biological matrix without the this compound probe. This will allow you to measure the intrinsic autofluorescence.

      • Background Subtraction: Subtract the fluorescence intensity of the unstained control from your experimental samples.

  • Contaminated Buffers or Reagents: Buffers or other reagents may contain fluorescent impurities.

    • Actionable Protocol:

      • Use High-Purity Reagents: Ensure you are using high-purity, fluorescence-free water and buffer components.

      • Check Buffer Fluorescence: Measure the fluorescence of your assay buffer alone to ensure it is not contributing to the background signal.

Problem 3: Signal Instability and Photobleaching

A fluorescent signal that decays rapidly during measurement can lead to inaccurate quantification.

Question: My fluorescence signal is bright initially but fades quickly when I expose it to the excitation light. How can I prevent this?

Answer: This phenomenon is known as photobleaching, the irreversible photochemical destruction of the fluorophore. Benzofurazan derivatives, like most fluorophores, are susceptible to photobleaching.

  • Excessive Excitation Light Intensity: High-intensity light from the spectrophotometer or microscope lamp/laser is the primary driver of photobleaching.[4][5]

    • Actionable Protocol:

      • Reduce Excitation Power: Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.

      • Minimize Exposure Time: Limit the duration of light exposure during measurement. For microscopy, use shorter exposure times and for plate reader assays, reduce the number of reads per well if possible.

      • Use Neutral Density Filters: If available on your instrument, use neutral density filters to attenuate the excitation light.

  • Presence of Molecular Oxygen: The presence of dissolved oxygen can accelerate photobleaching through the formation of reactive oxygen species.

    • Actionable Protocol:

      • Use Antifade Reagents: For microscopy, use a commercially available antifade mounting medium. These reagents often contain oxygen scavengers.

      • Deoxygenate Solutions: For in vitro assays, deoxygenating your buffer (e.g., by bubbling with nitrogen or argon) can sometimes reduce photobleaching, although this may not be feasible for live-cell experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the this compound-thiol adduct? A: The fluorescent adduct formed upon reaction with thiols typically exhibits an excitation maximum around 430 nm and an emission maximum around 520 nm .[1][3] It is always recommended to perform a spectral scan on a positive control to confirm the optimal settings for your specific instrument and buffer conditions.

Q2: How should I prepare and store this compound? A: Prepare a stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF. Aliquot this stock into small, single-use tubes to avoid moisture contamination and repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. When ready to use, dilute the stock solution to the final working concentration in your assay buffer immediately before the experiment.

Q3: Is the fluorescence of the thiol adduct sensitive to pH? A: The fluorescence intensity of many fluorophores can be pH-dependent. While specific data for the this compound adduct is not readily available, it is advisable to maintain a consistent and well-buffered pH throughout your experiments, ideally within the physiological range of pH 7.0-8.0, to ensure reproducibility.

Q4: What are the main applications of this compound? A: Its primary application is as a fluorogenic probe for the detection and quantification of low-molecular-weight thiols (like glutathione and cysteine) and accessible thiol groups in proteins.[2] This makes it valuable in studies of oxidative stress, redox signaling, and enzyme activity.

Q5: Can this probe distinguish between different thiols, such as glutathione (GSH) and cysteine (Cys)? A: Generally, benzofurazan-based probes react with most accessible thiols and do not inherently distinguish between them.[2] The overall signal represents the total thiol content. However, in many cell types, GSH is the most abundant non-protein thiol, so the signal is often predominantly from GSH.[6] Chromatographic separation (HPLC) after derivatization would be required to quantify individual thiols.

Q6: What are some common interfering substances I should be aware of? A:

  • Other Nucleophiles: While the reaction is highly specific for thiols, extremely high concentrations of other nucleophiles might potentially react, though this is unlikely under typical biological conditions.[1][3]

  • Reducing Agents: Strong reducing agents in your sample, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), will react with the probe and should not be present in your assay buffer.

  • Compounds that Absorb at Excitation/Emission Wavelengths: If other molecules in your sample absorb light at ~430 nm or ~520 nm, they can cause an inner filter effect, leading to an artificially low fluorescence reading.

Data and Workflow Visualization

Key Experimental Parameters
ParameterRecommended Value/RangeRationale & Key Considerations
Excitation Wavelength ~430 nmOptimal for exciting the thiol adduct.
Emission Wavelength ~520 nmPeak fluorescence emission of the thiol adduct.
Solvent for Stock Anhydrous DMSO or DMFEnsures probe stability and prevents premature hydrolysis.
Assay Buffer pH 7.0 - 8.0Promotes the nucleophilic character of the thiol for efficient reaction.
Working Concentration 1 - 20 µMShould be optimized for your specific application to balance signal with potential background.
Incubation Time 10 - 30 minutesAllows the reaction to proceed to completion for accurate quantification.
Incubation Temperature Room Temperature or 37°CStandard physiological temperature for cellular assays.
Experimental Workflow for Cellular Thiol Detection

workflow cluster_prep Sample & Reagent Preparation cluster_exp Experiment cluster_acq Data Acquisition p1 Culture and treat cells (e.g., with oxidant/antioxidant) e1 Wash cells with buffer p1->e1 p2 Prepare fresh working solution of This compound in buffer e2 Incubate cells with probe solution (e.g., 10-30 min at 37°C) p2->e2 p3 Prepare positive (GSH) and negative (no cells) controls p3->e2 e1->e2 e3 Wash cells to remove excess probe e2->e3 a1 Measure fluorescence using microscope or plate reader (Ex: ~430 nm, Em: ~520 nm) e3->a1

Caption: General workflow for detecting cellular thiols.

Troubleshooting Decision Tree

troubleshooting start Problem: Weak or No Signal q1 Is the positive control (e.g., GSH + probe) fluorescent? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes c1 Check probe storage & preparation. Prepare fresh probe. Verify instrument settings (Ex/Em wavelengths). a1_no->c1 q2 Is the sample known to have low thiol content? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No c2 Consider concentrating the sample or using a more sensitive detection method. a2_yes->c2 c3 Check for thiol oxidation during sample prep. Optimize reaction conditions (pH, incubation time). a2_no->c3

Caption: Decision tree for troubleshooting weak fluorescence.

References

  • Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry, 84(15), 6877–6883. [Link]

  • Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. PubMed, 22794193. [Link]

  • Yang, Y., & Guan, X. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]

  • Gao, M., et al. (2014). A rapid and highly sensitive high-performance liquid chromatography method with fluorescence detection has been developed for determination of glutathione (GSH) in human plasma. PubMed. [Link]

  • O'Donnell, V. B., & Hogg, N. (2003). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Free Radical Biology and Medicine. [Link]

  • Patil, S., et al. (2020). Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. ResearchGate. [Link]

  • Absorption-Emission with molar extinction coefficient at 1×10 −6 M... ResearchGate. [Link]

  • Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. [Link]

  • Hurd, T. R., et al. (2008). Biochemical methods for monitoring protein thiol redox states in biological systems. PubMed Central. [Link]

  • Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal. [Link]

  • Sunlight Bleaching of Subporphyrazine Dye Films. MDPI. [Link]

  • Wang, R., et al. (2024). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. MDPI. [Link]

  • Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. National Institutes of Health. [Link]

  • Elinson, M. N., et al. (2024). The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[1][3][7]Oxadiazolo[3,4-d]pyridazines. MDPI. [Link]

  • Ma, L., et al. (2018). The Investigation of Fluorescence Spectra and Fluorescence Quantum Yield of Enrofloxacin. Journal of Chemical, Environmental and Biological Engineering. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • Knight, J. R. (2017). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University Research Exchange. [Link]

  • Thiol Reactive Probes and Chemosensors. PubMed Central. [Link]

  • Wang, R., et al. (2024). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. ResearchGate. [Link]

  • Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Islam, M. Z., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Jarra, H. A., et al. (2019). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi - Chimie. [Link]

  • Islam, M. Z., et al. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Publishing Group. [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central. [Link]

  • Reaction of 5 and 6 with thiols to release the fluorescent products. ResearchGate. [Link]

  • The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm). ResearchGate. [Link]

  • Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews. [Link]

  • Wang, R., et al. (2024). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications. PubMed. [Link]

  • Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1). Cheméo. [Link]

  • Vicente, C. S. J., et al. (2021). Selective Determination of Glutathione Using a Highly Emissive Fluorescent Probe Based on a Pyrrolidine-Fused Chlorin. MDPI. [Link]

Sources

Overcoming challenges in the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Benzofuran cores are prevalent in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical endeavor.[1][2][3][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with a deeper understanding for future synthetic design.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic strategies for benzofurans?

    • My reaction yield is consistently low. What are the general factors to investigate?

    • How do I address the challenge of separating regioisomers?

  • Troubleshooting Guide: Metal-Catalyzed Syntheses

    • Problem: Low or no product yield in Palladium-catalyzed cross-coupling/cyclization reactions.

    • Problem: My reaction stalls after the initial coupling step and does not cyclize.

    • Problem: I am observing significant amounts of homocoupling byproducts.

  • Troubleshooting Guide: Intramolecular Cyclization Strategies

    • Problem: Poor regioselectivity in acid-catalyzed cyclization of α-aryloxyketones.

    • Problem: My O-aryl ketoxime cyclization yields an amide byproduct (Beckmann rearrangement).

  • Troubleshooting Guide: Classical Benzofuran Syntheses

    • Problem: The Perkin Rearrangement of my 3-halocoumarin is inefficient.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for benzofurans?

A1: The synthesis of benzofurans is a well-established field with a variety of methods tailored to different substitution patterns. Key strategies include:

  • Metal-Catalyzed Cross-Coupling and Cyclization: This is one of the most versatile and widely used modern methods. A common approach involves a Sonogashira coupling of a terminal alkyne with an o-halophenol (typically o-iodophenol), followed by an intramolecular cyclization to form the furan ring.[1][3][5] Palladium and copper are the most common catalysts for this transformation.[1][3][6]

  • Intramolecular Cyclization: These methods involve forming the furan ring from a pre-functionalized linear precursor. Examples include the acid-catalyzed cyclodehydration of α-aryloxyketones and the cyclization of o-alkynylphenols.[2][7]

  • Perkin Rearrangement: This classical method involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid.[8][9][10]

  • One-Pot Syntheses: Modern methodologies often focus on one-pot procedures, such as the palladium-catalyzed enolate arylation of ketones with o-bromophenols, which combine multiple steps to improve efficiency.[11]

Q2: My reaction yield is consistently low. What are the general factors to investigate?

A2: Low yields are a common frustration. A systematic approach to troubleshooting is crucial. Consider these pillars of reaction optimization:

  • Reagent Quality: Are your starting materials pure? Impurities, especially in the starting phenol or alkyne, can inhibit catalysts or lead to side reactions. Ensure solvents are anhydrous and degassed, as oxygen and water can poison many catalysts, particularly palladium complexes.[6]

  • Catalyst Activity: If using a metal catalyst, is it active? Catalysts can degrade over time or with improper storage. It is often best to use a freshly opened bottle or a catalyst from a reliable supplier.[6] For palladium-catalyzed reactions, the choice of ligand is also critical and can dramatically affect catalyst stability and turnover.[11]

  • Reaction Conditions: Are the temperature, concentration, and reaction time optimized? Some reactions require heating to overcome activation barriers, while others may decompose at elevated temperatures.[6] A systematic screen of these parameters is often necessary. The choice of base is also critical; it must be strong enough to facilitate the desired transformation but not so harsh that it causes decomposition.[1][11]

Q3: How do I address the challenge of separating regioisomers?

A3: The formation of regioisomers is a significant challenge, particularly when synthesizing substituted benzofurans where cyclization can occur at two different positions on the benzene ring.[12][13]

  • Reaction Design: The best strategy is to design your synthesis to be regioselective from the outset. This can be achieved by using starting materials with blocking groups that direct the cyclization to a single position.[12]

  • Chromatography Optimization: If a mixture is unavoidable, meticulous optimization of chromatographic conditions is necessary.

    • Solvent System: Systematically screen eluent systems of varying polarity. A shallow gradient can improve the separation of closely eluting isomers.[14]

    • Stationary Phase: While silica gel is standard, consider other stationary phases. Reversed-phase chromatography (C18) can be effective for less polar compounds, while silver nitrate-impregnated silica can separate isomers based on subtle differences in electron density.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective, albeit more resource-intensive, solution.

Troubleshooting Guide: Metal-Catalyzed Syntheses

This section focuses on issues arising during popular palladium/copper-catalyzed reactions, such as the Sonogashira coupling followed by cyclization.

Problem: Low or no product yield in Palladium-catalyzed cross-coupling/cyclization reactions.

This is a frequent issue that can often be traced back to the catalyst, reagents, or reaction setup.

Causality & Troubleshooting Workflow

// Nodes Start [label="Low/No Yield in\nPd-Catalyzed Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="1. Check Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="2. Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="3. Optimize Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

Cat_A [label="Is Pd catalyst fresh/active?\nUse new/trusted source.", shape=ellipse, fillcolor="#F1F3F4"]; Cat_B [label="Is Cu(I) co-catalyst required/active?\nSome protocols require it for Sonogashira.", shape=ellipse, fillcolor="#F1F3F4"]; Cat_C [label="Is the ligand appropriate?\nScreen phosphine ligands (e.g., PPh₃, PCy₃).", shape=ellipse, fillcolor="#F1F3F4"];

Reg_A [label="Are solvents anhydrous & degassed?\nOxygen poisons Pd catalysts.", shape=ellipse, fillcolor="#F1F3F4"]; Reg_B [label="Are starting materials pure?\nVerify o-halophenol & alkyne purity.", shape=ellipse, fillcolor="#F1F3F4"];

Con_A [label="Is the base correct?\nScreen bases (e.g., Et₃N, Cs₂CO₃, K₂CO₃).", shape=ellipse, fillcolor="#F1F3F4"]; Con_B [label="Is temperature optimal?\nTest a range (e.g., RT to 100 °C).", shape=ellipse, fillcolor="#F1F3F4"];

Success [label="Yield Improved", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst; Start -> Reagents; Start -> Conditions;

Catalyst -> Cat_A; Catalyst -> Cat_B; Catalyst -> Cat_C;

Reagents -> Reg_A; Reagents -> Reg_B;

Conditions -> Con_A; Conditions -> Con_B;

{Cat_A, Cat_B, Cat_C, Reg_A, Reg_B, Con_A, Con_B} -> Success [style=dashed]; }

Caption: Troubleshooting workflow for low yields.

Detailed Troubleshooting Steps:

Potential Cause Underlying Science & Explanation Recommended Action & Protocol
Inactive Catalyst The Pd(0) active species is susceptible to oxidation to Pd(II) by atmospheric oxygen, rendering it inactive. The Cu(I) co-catalyst in Sonogashira reactions is also easily oxidized.[6]Action: Use a fresh catalyst and ensure a strictly inert atmosphere. Protocol: 1. Assemble glassware and flame-dry under vacuum. 2. Backfill with an inert gas (Argon or Nitrogen). 3. Add reagents and degassed solvent via cannula or syringe. 4. Purge the reaction mixture with the inert gas for 10-15 minutes before adding the catalyst.
Improper Ligand The phosphine ligand stabilizes the palladium center and modulates its reactivity. Ligand choice can influence the rate of both oxidative addition and reductive elimination steps.[11]Action: Screen different phosphine ligands. Protocol: Set up parallel small-scale reactions using ligands of varying steric bulk and electron-donating ability (e.g., PPh₃, P(t-Bu)₃, XPhos). Monitor by TLC or LC-MS to identify the most effective ligand.
Suboptimal Base or Solvent The base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated. Its strength and solubility can impact reaction rates. The solvent must solubilize all components and be compatible with the catalyst system.[1][15]Action: Screen different bases and solvents. Protocol: Test various bases such as triethylamine, piperidine, or inorganic bases like Cs₂CO₃.[1][3][15] Compare solvents like DMF, toluene, and dioxane. Ensure the solvent is of high purity and anhydrous.
Starting Material Degradation Phenols can be susceptible to oxidation. Some complex starting materials may not be stable under the reaction conditions, especially with prolonged heating.Action: Verify starting material purity and stability. Protocol: Check the purity of your o-halophenol and alkyne by NMR and/or LC-MS before use. If stability is an issue, try running the reaction at a lower temperature for a longer time.
Problem: My reaction stalls after the initial coupling step and does not cyclize.

You observe the formation of the o-alkynylphenol intermediate by LC-MS, but it does not convert to the benzofuran product.

Causality & Troubleshooting

This issue points to a high activation barrier for the intramolecular 5-endo-dig cyclization.

Potential Cause Underlying Science & Explanation Recommended Action & Protocol
Insufficient Thermal Energy The intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne (oxyannulation) often requires thermal energy to overcome the activation barrier.Action: Increase the reaction temperature. Protocol: After confirming the formation of the coupled intermediate at a lower temperature, gradually increase the heat (e.g., to 80-120 °C) and monitor the cyclization to the final product.
Unfavorable Electronic Factors Electron-withdrawing groups on the phenol ring can decrease the nucleophilicity of the phenolic oxygen, slowing down the cyclization step. Conversely, electron-donating groups on the phenol tend to facilitate this step.[1]Action: Switch to a more forcing base or catalyst system. Protocol: A stronger base (e.g., K₂CO₃ or Cs₂CO₃) can generate a more nucleophilic phenoxide. In some cases, a different catalyst (e.g., a gold or silver-based catalyst known to be oxophilic) can promote the cyclization.[1]
Catalyst Inhibition The product itself or an intermediate might coordinate to the metal center more strongly than the starting material, leading to catalyst inhibition before the cyclization is complete.Action: Try a higher catalyst loading or a different catalyst system. Protocol: Increase the palladium catalyst loading from 1-2 mol% to 5 mol%. Alternatively, explore catalyst systems known for high turnover numbers or resistance to product inhibition.

Troubleshooting Guide: Intramolecular Cyclization Strategies

Problem: Poor regioselectivity in acid-catalyzed cyclization of α-aryloxyketones.

The reaction produces a mixture of 2-substituted and 3-substituted benzofurans, making purification difficult.

Causality & Mechanistic Insight

The regiochemical outcome is determined by which ortho-position of the phenol ring attacks the enol or enolate intermediate. This is governed by a combination of steric and electronic factors.[12]

// Nodes Substrate [label="α-Aryloxyketone"]; Acid [label="Acid Catalyst\n(Lewis or Brønsted)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Intermediate [label="Enol / Enolate\nIntermediate"]; PathA [label="Attack at\nLess Hindered\nOrtho Position", shape=ellipse]; PathB [label="Attack at\nMore Hindered\nOrtho Position", shape=ellipse]; ProductA [label="Kinetic Product\n(Often 2-substituted)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProductB [label="Thermodynamic Product\n(Often 3-substituted)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Substrate -> Intermediate; Acid -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> PathA [label="Steric Control"]; Intermediate -> PathB [label="Electronic Control"]; PathA -> ProductA; PathB -> ProductB; }

Caption: Factors influencing regioselectivity.

Troubleshooting Steps:

Controlling Factor Scientific Principle Recommended Action & Protocol
Steric Hindrance Cyclization will preferentially occur at the less sterically hindered ortho-position.[12]Action: Modify the substrate or reaction conditions. Protocol: 1. Substrate: If possible, introduce a bulky substituent at one of the ortho positions to block it. 2. Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which is typically the one formed via attack at the less hindered site.[16]
Catalyst Choice The nature of the acid catalyst can influence the transition state and thus the regioselectivity. Bulky Lewis acids may favor attack at the less hindered position.Action: Screen different acid catalysts. Protocol: Compare Brønsted acids (e.g., H₂SO₄, PPA) with Lewis acids of varying sizes (e.g., AlCl₃, TiCl₄, ZnCl₂).[16] TiCl₄ has been reported to be effective for certain 2-alkylbenzofuran syntheses.[16]
Solvent Effects The solvent can influence the stability of the intermediates and transition states, potentially altering the product ratio.Action: Experiment with different solvents. Protocol: Screen a range of solvents, from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., dichloromethane, acetonitrile).[16]
Problem: My O-aryl ketoxime cyclization yields an amide byproduct (Beckmann rearrangement).

Instead of the desired intramolecular electrophilic attack on the aromatic ring to form a benzofuran, the oxime undergoes a competing Beckmann rearrangement under acidic conditions.[17]

Troubleshooting Steps:

  • Use Milder Acids: Strong Brønsted acids (like H₂SO₄) are known to promote the Beckmann rearrangement. Switch to milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or weaker Brønsted acids (e.g., TsOH).[17]

  • Lower the Temperature: The Beckmann rearrangement often has a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can significantly suppress the formation of the amide byproduct.[17]

  • Change the Solvent: Aprotic solvents can disfavor the protonation steps that initiate the Beckmann rearrangement. Try switching from protic solvents to solvents like dichloromethane or 1,2-dichloroethane.[17]

Troubleshooting Guide: Classical Benzofuran Syntheses

Problem: The Perkin Rearrangement of my 3-halocoumarin is inefficient.

The reaction gives low yields of the benzofuran-2-carboxylic acid, often with recovery of starting material or formation of the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[17][18]

Causality & Mechanistic Insight

The reaction is a two-stage process: (1) base-catalyzed hydrolytic opening of the lactone ring, and (2) intramolecular nucleophilic substitution to form the furan ring.[18] Failure can occur at either stage.

Troubleshooting Steps:

Potential Cause Underlying Science & Explanation Recommended Action & Protocol
Incomplete Ring Opening The initial hydrolysis requires a sufficiently strong base and conditions to open the stable coumarin lactone.Action: Optimize base concentration and solvent. Protocol: Use a strong base like NaOH or KOH in a polar protic solvent such as ethanol or methanol to facilitate the hydrolysis.[9][17] Ensure a sufficient molar excess of the base is used.
Slow Cyclization The second step, an intramolecular SₙAr-type reaction, can be slow, especially if the vinyl halide is deactivated by electron-donating groups.Action: Increase reaction temperature and time. Protocol: The Perkin rearrangement often requires heating (reflux) for several hours to drive the cyclization to completion.[17] Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes with excellent yields.[9]
Substrate Electronic Effects Electron-withdrawing groups on the coumarin ring can facilitate the initial nucleophilic attack but may not favor the subsequent cyclization. The Hammett reaction constant for the cyclization step is negative, indicating it is favored by electron-releasing groups.[18]Action: Adjust expectations or modify the synthetic route. Protocol: If your substrate is electronically disfavored, you may need to accept a lower yield or explore alternative synthetic routes that are less sensitive to these electronic effects, such as a metal-catalyzed approach.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Perkin rearrangement. Wikipedia. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química. Available at: [Link]

  • Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. Available at: [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed synthesis offullerene-fused benzofurans via heteroannulation of phenols. Chemical Communications. Available at: [Link]

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal. Available at: [Link]

  • Perkin Rearrangement. Merck Index. Available at: [Link]

  • Outline for metal catalysed synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Thieme. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health (NIH). Available at: [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. ACS Catalysis. Available at: [Link]

  • Perkin Reaction Mechanism. BYJU'S. Available at: [Link]

  • 6 questions with answers in BENZOFURANS. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Brønsted Acid-Catalyzed Intramolecular Tandem Double Cyclization of γ-Hydroxy Acetylenic Ketones with Alkynes into Naphtho[1,2-b]furan-3-ones. ResearchGate. Available at: [Link]

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. PubMed. Available at: [Link]

  • Gas-phase nazarov cyclization of protonated 2-methoxy and 2-hydroxychalcone: an example of intramolecular proton-transport catalysis. PubMed. Available at: [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Rhenium(I)-catalyzed intramolecular geminal carbofunctionalization of alkynes: tandem cyclization of omega-acetylenic dienol silyl ethers. PubMed. Available at: [Link]

Sources

Technical Support Center: Stability of 5-Methoxybenzofurazan-1-oxide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-Methoxybenzofurazan-1-oxide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reagent's stability in solution. Understanding and controlling for stability is paramount for generating reproducible and reliable experimental data. This guide provides answers to common questions, troubleshooting workflows for stability-related issues, and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial inquiries regarding the handling and storage of this compound.

Q1: What are the fundamental stability characteristics of this compound?

As a solid, this compound is chemically stable under standard room temperature conditions when protected from light and moisture. However, once in solution, its stability becomes highly dependent on the experimental environment. The benzofurazan-1-oxide (furoxan) ring system is electron-deficient, making it susceptible to degradation via several pathways, most notably nucleophilic attack.[1][2] Therefore, users must pay close attention to solvent choice, pH, and temperature.

Q2: What are the definitive recommended storage conditions for solid compound and prepared stock solutions?

For Solid Compound:

  • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Keep in a dry, well-ventilated place away from heat and sources of ignition.

  • For long-term storage, refrigeration (2-8°C) is recommended.

For Stock Solutions:

  • Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile.

  • Divide the stock solution into single-use aliquots to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C in tightly sealed vials with minimal headspace.

  • Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.

Q3: I've noticed my solution of this compound has changed color from pale yellow to a darker orange/brown. What does this signify?

A visible color change is a strong indicator of chemical degradation. The formation of highly conjugated degradation products often leads to a bathochromic shift (a shift to longer wavelengths in the UV-Vis spectrum), which appears as a darkening or color change. This suggests that the parent compound is no longer pure and that the observed biological or chemical activity may be compromised. We strongly advise preparing a fresh solution if any color change is observed.

Section 2: Troubleshooting Guide - Addressing Experimental Failures

This section is designed to help you diagnose and resolve common experimental issues that may arise from the instability of this compound.

Issue: My experimental results are inconsistent, or I'm observing a loss of compound activity over time.

Q4: My assay results are highly variable between experiments, and even within the same day. Could the stability of this compound be the culprit?

Yes, this is a classic symptom of compound instability. If the rate of degradation is significant over the course of your experiment, the effective concentration of the active compound will decrease over time, leading to poor reproducibility. The rate of degradation can be influenced by subtle variations in experimental conditions.[3]

Q5: What specific factors in my experimental media (e.g., cell culture media, buffer) could be causing rapid degradation?

Several factors can accelerate the degradation of this compound in solution. Consider the following:

  • pH: The compound's stability is highly pH-dependent. Both strongly acidic and, particularly, alkaline conditions can catalyze degradation.[4][5] The hydroxide ion (OH⁻) is a potent nucleophile that can attack the electron-deficient benzofurazan ring.

  • Solvent Nucleophilicity: Protic solvents (like water, methanol, ethanol) or buffers containing nucleophilic species (e.g., Tris, phosphate, thiols like DTT or glutathione) can react directly with the compound, leading to its degradation. The rate of these reactions can vary significantly depending on the solvent's properties.[6][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[8] If your experiment involves incubation at elevated temperatures (e.g., 37°C), the stability window of the compound will be significantly shorter than at room temperature.

  • Light Exposure: While less common for this specific scaffold, photolytic degradation can occur in some molecules. It is good practice to protect solutions from direct light, especially if they will be stored or incubated for extended periods.[9]

Issue: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Q6: I ran an HPLC analysis of my sample after a 2-hour incubation and see several new peaks that were not present in my initial standard. What are these likely to be?

These new peaks are almost certainly degradation products. The benzofurazan-1-oxide ring is susceptible to nucleophilic attack and ring-opening.[2] Depending on the nucleophile present (e.g., H₂O, OH⁻), you could be forming phenolic dinitroso or nitro-nitroso species, which are structurally distinct and will have different retention times. Identifying these products definitively requires techniques like LC-MS/MS.[10][11]

Q7: I switched my primary solvent from DMSO to methanol and noticed a much faster loss of my parent compound. Why would this happen?

This observation highlights the critical role of the solvent in compound stability.[3] DMSO is a polar aprotic solvent and is generally non-reactive. Methanol, however, is a polar protic solvent and can act as a nucleophile (as methoxide, CH₃O⁻, in the presence of any base). This can lead to a direct reaction with your compound, a process known as methanolysis, which is much faster than simple hydrolysis.[1] The choice of solvent can dramatically alter the half-life of a sensitive compound.

Section 3: In-Depth Technical Protocols

To ensure the integrity of your experiments, we provide the following validated protocols for handling and assessing the stability of this compound.

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol minimizes the risk of premature degradation and ensures consistency.

  • Solvent Selection: Use only high-purity, anhydrous-grade polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)).

  • Weighing: Tare a sterile, amber glass vial on an analytical balance. Add the solid this compound directly to the vial. Record the mass accurately.

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous solvent to achieve the desired stock concentration (typically 10-50 mM).

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes or amber vials. The aliquot volume should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots, parafilm them for an extra seal, and place them in a labeled storage box. Store at -80°C for long-term stability.

  • Usage: When needed, remove a single aliquot and let it thaw completely at room temperature before opening. Do not refreeze any unused portion of the thawed aliquot.

Protocol 2: Workflow for a Preliminary Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a compound and developing stability-indicating analytical methods.[12][13] This workflow provides a framework for assessing lability under common stress conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Solution in Acetonitrile Control Control Sample (No Stress) Start->Control t=0 analysis Acid Acidic Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Basic Hydrolysis 0.1 M NaOH, RT Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal Stress 60°C in Solution Start->Thermal Photo Photolytic Stress UV Lamp (254nm) Start->Photo Compare Compare stressed samples to Control Control->Compare Neutralize Neutralize Acid/Base (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze all samples by RP-HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Analyze->Compare

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Primary Stock: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, add the stock solution to the stress reagent in a 1:1 ratio.

    • Acidic: 0.1 M HCl. Incubate at 60°C.

    • Basic: 0.1 M NaOH. Incubate at room temperature.

    • Oxidative: 3% H₂O₂. Incubate at room temperature.

    • Thermal: Neutral buffer (e.g., PBS pH 7.4). Incubate at 60°C.

    • Control: Dilute with an equal volume of water. Keep at 4°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the t=0 control, using a suitable stability-indicating HPLC method (e.g., a C18 reverse-phase column with a gradient elution of water and acetonitrile). Monitor the disappearance of the parent peak and the appearance of new peaks.

  • Data Interpretation: Calculate the percentage of degradation. A degradation of 5-20% is ideal for validating the analytical method.[13]

Section 4: Mechanistic Insights

Q8: What is the likely chemical mechanism for the degradation of this compound in a basic aqueous solution?

The degradation in a basic solution is primarily driven by nucleophilic aromatic substitution or ring-opening. The furoxan ring is highly electron-withdrawing, which activates the benzene ring towards nucleophilic attack. The most probable mechanism involves the attack of a hydroxide ion (OH⁻) on one of the electron-deficient carbons of the heterocyclic system, leading to the formation of a transient Meisenheimer-like complex.[1] This intermediate can then undergo ring-opening to yield more stable products.

Caption: Plausible degradation pathway via nucleophilic attack.

Section 5: Data Summary Table

This table provides a quick-reference guide to the key factors influencing the stability of this compound in solution.

FactorConditionImpact on StabilityRecommendation
pH Acidic (pH < 4)Moderate degradation possible.[5]Use buffered solutions; assess stability for long incubations.
Neutral (pH 6-8)Slow degradation, accelerated by nucleophiles.Be aware of buffer components (e.g., Tris, thiols).
Basic (pH > 8)High risk of rapid degradation. [4]Avoid basic conditions unless required for the reaction.
Solvent Aprotic (DMSO, ACN)Generally stable.Recommended for stock solutions.
Protic (H₂O, MeOH, EtOH)Risk of hydrolysis/solvolysis.[6]Use with caution; prepare solutions fresh before use.
Temperature Refrigerated (2-8°C)High stability.Ideal for short-term storage of working solutions.
Room Temp (~25°C)Moderate stability; depends on solvent/pH.Suitable for short-term experiments.
Elevated (>37°C)High risk of rapid degradation. Minimize incubation times; run controls.
Light Ambient LightLow to moderate risk.Protect solutions from direct/prolonged light exposure.[9]

References

  • Carr, G. P., & Wahlich, J. C. (1990). A practical approach to forced degradation studies for pharmaceutical phase II. Journal of Pharmaceutical and Biomedical Analysis.
  • OndaVia. (n.d.). 3,3′-methylenebis[5-methyloxazolidine] (MBO) Analysis Kit. [Link]

  • Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions. (2024). ACS Earth and Space Chemistry.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Di Nunno, L., Florio, S., & Todesco, P. E. (1975). Nucleophilic reactivity of methoxide ion at C-5 of 4-nitro-7-X-benzofurazans: a kinetic and thermodynamic investigation of Meisenheimer complexes. Journal of the Chemical Society, Perkin Transactions 2.
  • Slakman, B., & West, R. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

  • Zarei, A., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Sinobio Chemistry. (2024). Fungicide MBO: 3,3'-Methylenebis(5-methyloxazolidine). [Link]

  • Gikonyo, N. K., Luvayo, D., & Madadi, V. O. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Martini, M. C., & Coustard, J. M. (1981). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science. [Link]

  • Vink Chemicals. (n.d.). Statement on the Nomenclature of MBO. [Link]

  • NIST. (n.d.). Benzofurazan, 5-methyl-, 1-oxide. [Link]

  • NIST. (n.d.). Benzofurazan, 5-methyl-, 1-oxide Phase change data. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1). [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Mallory, F. B., & Mallory, C. W. (1953). FURAZAN OXIDES, I. THE STRUCTURE OF BENZOFURAZAN OXIDE. Journal of the American Chemical Society.
  • Slakman, B., & West, R. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

  • Vink Chemicals. (2020). MBO IN DOWNSTREAM - REFINERIES OVERVIEW CASE STUDY. [Link]

  • Kumar, V., & Singh, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Patel, K., & Patel, J. (2024). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples.
  • Liu, Y., Zhao, D., & Zhao, Z. (2015). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Analytical Methods.
  • de Oliveira, M. A., et al. (2018). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE. [Link]

  • Gracias, V., Milligan, G. L., & Aubé, J. (2000). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry.
  • Patel, D. R., et al. (2022).
  • de Oliveira, M. A., et al. (2018). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Effect of Metal Oxides on the Pyrolytic Behavior and Combustion Performance of 5-Aminotetrazole/Sodium Periodate Gas Generators in Atmospheric Environment. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Effect of Metal Oxides on the Pyrolytic Behavior and Combustion Performance of 5-Aminotetrazole/Sodium Periodate Gas Generators in Atmospheric Environment. MDPI. [Link]

  • Wang, Y., et al. (2024). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. ResearchGate. [Link]

  • Sheremetev, A. B., & Mantseva, E. A. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules.

Sources

Best practices for storing and handling 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxybenzofurazan-1-oxide

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective storage and handling of this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: General Information & Compound Properties

Q: What is this compound and what are its key identifiers?

This compound, also known as 5-Methoxybenzofuroxan, is a benzofuroxan derivative. Understanding its fundamental properties is the first step to ensuring its proper use.

Table 1: Compound Identification and Key Properties

PropertyValueSource
CAS Number 7791-49-3[1][2]
Molecular Formula C₇H₆N₂O₂[3]
Molecular Weight 150.13 g/mol [3]
IUPAC Name 5-methoxy-2,1,3-benzoxadiazole 1-oxideN/A
Common Synonyms 5-Methoxybenzofuroxan[4]
Physical Form Solid, Crystal/Powder[5]

Section 2: Storage and Stability FAQs

The chemical stability of your reagents is paramount for reproducible results. Improper storage can lead to degradation, introducing unknown variables into your experiments.

Q: What are the optimal storage conditions for this compound?

To maintain the compound's integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The product is chemically stable under standard room temperature conditions. However, for long-term stability and to prevent gradual degradation, consider the following best practices.

Causality: Benzofuroxan derivatives can be sensitive to environmental factors. Moisture can lead to hydrolysis, while excessive heat can promote decomposition. A tightly sealed container prevents contamination and reaction with atmospheric components.

Q: Are there any specific atmospheric conditions (e.g., inert gas) recommended for long-term storage?

While the compound is generally stable, some related benzofuran derivatives are known to be air or moisture sensitive.[6] For long-term storage, especially for high-purity analytical standards, storing under an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice. This minimizes the risk of slow oxidative or moisture-driven degradation pathways.

Q: What are the signs of degradation I should look for?

Visual inspection is the first line of defense. Signs of potential degradation include:

  • Change in Color: A noticeable change from its initial appearance.

  • Clumping or Caking: This may indicate moisture absorption.

  • Inconsistent Analytical Results: If you observe unexpected peaks in your LC-MS, NMR, or changes in reaction yield, re-evaluate the integrity of your starting material.

Section 3: Safe Handling & Personal Protective Equipment (PPE)

Handling chemicals safely is a non-negotiable aspect of laboratory work. This compound is classified as harmful if swallowed.[3]

Q: What are the primary hazards associated with this compound?

According to the Globally Harmonized System (GHS), this compound is classified with the H302 hazard statement: "Harmful if swallowed".[3] While specific data for skin or eye irritation is limited, it is prudent to treat it as a potential irritant. In case of fire, hazardous decomposition products like carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) can be released.[6][7]

Q: What is the mandatory PPE for handling this compound?

A comprehensive PPE strategy is crucial.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents direct skin contact.[7]
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from accidental splashes or airborne dust.[8]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.Avoids inhalation of the powdered compound.
Q: What is the correct procedure for weighing and preparing solutions?

Adhering to a strict workflow minimizes exposure and ensures accuracy. Always handle the solid compound in a chemical fume hood or a ventilated balance enclosure.

G cluster_0 Preparation Workflow prep Don PPE (Gloves, Goggles, Lab Coat) hood Work in a Chemical Fume Hood prep->hood Step 1 weigh Weigh Solid into a Suitable Vial hood->weigh Step 2 add_solvent Add Solvent Incrementally weigh->add_solvent Step 3 mix Mix via Vortexing or Sonication add_solvent->mix Step 4 transfer Transfer Solution to Reaction Vessel mix->transfer Step 5 cleanup Clean and Decontaminate Work Area transfer->cleanup Step 6

Caption: Workflow for Safely Preparing Solutions.

Q: What should I do in case of a spill?

Immediate and correct response to a spill is critical for safety.

G start Spill Occurs evacuate Alert Others & Evacuate Immediate Area (if large spill or high dust) start->evacuate ppe Ensure Proper PPE is Worn start->ppe contain Cover with an Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Carefully Sweep or Scoop Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area with Soap and Water collect->decon dispose Dispose of Waste via Approved Channels decon->dispose

Caption: Spill Response Decision Flowchart.

Q: How should I properly dispose of waste containing this compound?

All waste, including empty containers and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[9] Dispose of the chemical and its container through an approved waste disposal plant. Do not pour down the drain.

Section 4: Experimental Troubleshooting

Q: The compound is not dissolving in my chosen solvent. What should I do?

While specific solubility data is not widely published, related compounds show very poor water solubility.[4] If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: Start with common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Acetonitrile.

  • Gentle Heating: Gently warming the solution may increase solubility. Monitor carefully to ensure the compound does not decompose.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

  • Co-solvent System: If the compound is intended for an aqueous buffer system, first dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous phase.

Q: I am seeing unexpected side products in my reaction. Could it be related to the handling of the starting material?

Absolutely. If you suspect the integrity of the this compound, the cause could be:

  • Degradation from Improper Storage: Exposure to moisture, light, or heat can degrade the material, leading to impurities that may participate in side reactions.

  • Contamination: Cross-contamination from improperly cleaned spatulas or glassware is a common source of experimental error.

Self-Validation Protocol:

  • Run a purity check on your starting material using a suitable analytical method (e.g., ¹H NMR or LC-MS).

  • Compare the results to the Certificate of Analysis (CoA) provided by the supplier.

  • If significant impurities are detected, consider purifying the material (e.g., by recrystallization) before use.

References

  • ChemUniverse. (n.d.). 5-METHYLBENZOFURAZAN-1-OXIDE [P55211].
  • Atomaxchem. (n.d.). This compound | CAS:7791-49-3.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxybenzofurazan. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1). Retrieved from [Link]

  • gsrs. (n.d.). 5-METHYLBENZOFURAZAN 1-OXIDE.
  • Generic Safety Data Sheet Provider. (n.d.).
  • Generic Safety Data Sheet Provider. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzofurazan, 5-methyl-, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Quantum Yield of 5-Methoxybenzofurazan-1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxybenzofurazan-1-oxide and its derivatives. The guidance herein is designed to help you navigate common experimental challenges and enhance the quantum yield of these versatile fluorophores.

Introduction

This compound and its derivatives are a class of fluorescent probes with significant potential in various applications, including bio-imaging and sensing. The methoxy group at the 5-position acts as an electron-donating group, which can influence the photophysical properties of the benzofurazan core. However, achieving a high fluorescence quantum yield with these compounds can be challenging. This guide provides a systematic approach to troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the quantum yield of 5-substituted benzofurazan derivatives?

A1: The fluorescence quantum yield (Φf) of 5-substituted benzofurazans is strongly correlated with the energy gap (ΔE(S1, S2)) between the first (S1) and second (S2) excited singlet states.[1] A larger energy gap between these states reduces the rate of photoreaction from the excited state, which is a major non-radiative decay pathway.[1] This, in turn, leads to an increase in the fluorescence quantum yield. The 5-methoxy group, being an electron-donating substituent, influences this energy gap.

Q2: How does the solvent polarity affect the quantum yield of my this compound derivative?

A2: Solvent polarity can significantly impact the quantum yield by altering the energy levels of the excited states. For benzofurazan derivatives, a change in solvent can modulate the ΔE(S1, S2), thereby affecting the quantum yield.[1] The specific effect will depend on the nature of the derivative, but generally, a systematic screening of solvents with varying polarities is recommended to find the optimal environment for high fluorescence.

Q3: I am observing a lower-than-expected fluorescence intensity. Could this be due to aggregation?

A3: Yes, aggregation-caused quenching (ACQ) is a common issue with many fluorophores, including benzofurazan derivatives. At high concentrations, these molecules can form non-fluorescent or weakly fluorescent aggregates. If you observe that the fluorescence intensity does not increase linearly with concentration, or if it starts to decrease at higher concentrations, ACQ is a likely cause.

Q4: What is a suitable starting concentration for my experiments with this compound derivatives?

A4: A good starting point for spectroscopic measurements is to prepare a stock solution in a suitable organic solvent (e.g., DMSO, acetonitrile) and then dilute it to a working concentration that gives an absorbance of less than 0.1 at the excitation wavelength. This helps to avoid inner filter effects and reduces the likelihood of aggregation-caused quenching.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

This is one of the most common issues encountered. The following guide provides a step-by-step approach to diagnose and resolve this problem.

Troubleshooting Workflow for Low Fluorescence Signal

start Low/No Fluorescence Signal check_instrument 1. Verify Instrument Settings (Excitation/Emission Wavelengths, Slit Widths) start->check_instrument check_purity 2. Assess Compound Purity (NMR, Mass Spectrometry) check_instrument->check_purity check_concentration 3. Optimize Concentration (Serial Dilution) check_purity->check_concentration check_solvent 4. Evaluate Solvent Effects (Screen Different Polarities) check_concentration->check_solvent check_quenching 5. Investigate Quenching (Oxygen, Impurities) check_solvent->check_quenching solution Optimized Fluorescence Signal check_quenching->solution

Caption: A systematic workflow for troubleshooting low fluorescence signals.

Step 1: Verify Instrument Settings

  • Cause: Incorrect excitation or emission wavelength settings on the fluorometer will result in a weak or absent signal.

  • Solution:

    • Confirm the maximum absorption wavelength (λmax) of your compound using a UV-Vis spectrophotometer.

    • Set the excitation wavelength on the fluorometer to the λmax.

    • Set the emission wavelength range to scan from the excitation wavelength to a significantly longer wavelength (e.g., +200 nm) to capture the entire emission spectrum.

    • Ensure that the slit widths are appropriately set to balance signal intensity and spectral resolution.

Step 2: Assess Compound Purity

  • Cause: Impurities can act as quenchers, significantly reducing the quantum yield.

  • Solution:

    • Verify the purity of your this compound derivative using standard analytical techniques such as NMR and mass spectrometry.

    • If impurities are detected, purify the compound using an appropriate method like column chromatography or recrystallization.

Step 3: Optimize Concentration

  • Cause: As discussed in the FAQs, both excessively high (due to ACQ) and low concentrations can lead to a diminished signal.

  • Solution:

    • Perform a concentration-dependent fluorescence study. Prepare a series of dilutions of your compound and measure the fluorescence intensity of each.

    • Plot fluorescence intensity versus concentration. The optimal concentration will be within the linear range of this plot.

Step 4: Evaluate Solvent Effects

  • Cause: The solvent environment plays a critical role in the photophysical properties of benzofurazan derivatives.[1] An inappropriate solvent can lead to a low quantum yield.

  • Solution:

    • Screen a panel of solvents with varying polarities (e.g., cyclohexane, toluene, THF, acetonitrile, ethanol).

    • Measure the fluorescence quantum yield in each solvent to identify the optimal medium for your specific derivative. The goal is to find a solvent that maximizes the S1-S2 energy gap.[1]

Solvent Polarity Index Expected Effect on Quantum Yield of 5-Substituted Benzofurazans
Cyclohexane0.2Can lead to higher quantum yields for some derivatives due to a larger S1-S2 energy gap.[1]
Toluene2.4A non-polar aromatic solvent that can offer a different electronic environment.
THF4.0A moderately polar aprotic solvent.
Acetonitrile5.8A polar aprotic solvent where different S1-S2 energy gaps and quantum yields are observed compared to non-polar solvents.[1]
Ethanol4.3A polar protic solvent that can engage in hydrogen bonding, potentially altering the excited state dynamics.

Step 5: Investigate Potential Quenching

  • Cause: The presence of quenching agents in your sample can drastically reduce fluorescence. Common quenchers include dissolved oxygen and halide ions.

  • Solution:

    • To check for oxygen quenching, de-gas your sample by bubbling an inert gas like nitrogen or argon through the solution before measurement.

    • Ensure that your solvents and reagents are free from halide ions and other potential quenching impurities.

Problem 2: Inconsistent or Irreproducible Fluorescence Measurements

Troubleshooting Workflow for Irreproducible Measurements

start Irreproducible Measurements check_photostability 1. Assess Photostability (Time-course Measurement) start->check_photostability check_temp 2. Control Temperature (Use a Temperature-controlled Cuvette Holder) check_photostability->check_temp check_evaporation 3. Prevent Solvent Evaporation (Use Capped Cuvettes) check_temp->check_evaporation check_instrument_stability 4. Verify Instrument Stability (Run a Standard) check_evaporation->check_instrument_stability solution Consistent and Reproducible Data check_instrument_stability->solution

Caption: A workflow to diagnose and resolve irreproducible fluorescence measurements.

Step 1: Assess Photostability

  • Cause: Some fluorophores can be susceptible to photobleaching, which is the irreversible photochemical destruction of the molecule upon exposure to excitation light.

  • Solution:

    • Perform a time-course measurement by continuously exposing your sample to the excitation light and monitoring the fluorescence intensity over time. A significant decrease in intensity indicates photobleaching.

    • If photobleaching is an issue, reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible with your sample.

Step 2: Control Temperature

  • Cause: Fluorescence is often temperature-dependent. Fluctuations in temperature can lead to inconsistent measurements.

  • Solution:

    • Use a temperature-controlled cuvette holder in your fluorometer to maintain a constant temperature throughout your experiments.

Step 3: Prevent Solvent Evaporation

  • Cause: For volatile solvents, evaporation can lead to an increase in the concentration of your fluorophore over time, resulting in drifting fluorescence intensity.

  • Solution:

    • Always use capped cuvettes to minimize solvent evaporation during measurements.

Step 4: Verify Instrument Stability

  • Cause: Drifts in the lamp intensity or detector sensitivity of the fluorometer can cause irreproducible results.

  • Solution:

    • Regularly check the stability of your instrument by measuring the fluorescence of a stable, well-characterized standard (e.g., quinine sulfate in 0.1 M perchloric acid) over time.

Experimental Protocols

Protocol for Relative Quantum Yield Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

  • This compound derivative

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M HCl, Φf = 0.54)

  • Spectrophotometer

  • Fluorometer

  • Matched quartz cuvettes (1 cm path length)

  • Appropriate solvent(s)

Procedure:

  • Prepare a series of dilutions of both the standard and your sample in the same solvent. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. Use the same excitation wavelength for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Determine the slope of the best-fit line for both the standard (Grad_std) and the sample (Grad_x).

  • Calculate the quantum yield of your sample (Φf_x) using the following equation:

    Φf_x = Φf_std * (Grad_x / Grad_std) * (n_x^2 / n_std^2)

    where:

    • Φf_std is the quantum yield of the standard.

    • n_x and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are the same, this term is 1).

References

Sources

Technical Support Center: Mitigating Photobleaching of 5-Methoxybenzofurazan-1-oxide in Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in fluorescence microscopy: the photobleaching of 5-Methoxybenzofurazan-1-oxide. Our goal is to equip you with the knowledge to enhance the stability of your fluorescent probes and ensure the acquisition of high-quality, reproducible imaging data.

Understanding the Challenge: The "Why" Behind Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[1] This phenomenon is a significant limiting factor in fluorescence microscopy, particularly during long-term imaging experiments. The process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the fluorophore's structure.[2][3][4]

The journey of a fluorophore like this compound from an excited state back to its ground state is not always straightforward. As illustrated in the Jablonski diagram, while fluorescence is the desired outcome, the excited molecule can also transition to a long-lived triplet state. It is from this triplet state that interactions with molecular oxygen are most likely to occur, leading to the generation of damaging ROS and subsequent photobleaching.[4][5][6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with this compound photobleaching in a question-and-answer format.

Question 1: My signal is fading rapidly during time-lapse imaging. How can I extend the fluorescent lifetime of this compound?

Answer: Rapid signal loss is a classic sign of photobleaching, exacerbated by prolonged exposure to high-intensity excitation light.[1] To counteract this, a multi-faceted approach is recommended:

  • Reduce Excitation Intensity: This is the most direct way to minimize photobleaching.[8][9] Utilize neutral density (ND) filters to decrease the illumination power without altering the spectral quality of the light.[1][9] Modern LED light sources also offer precise intensity control.

  • Minimize Exposure Time: Limit the duration of light exposure to only what is necessary to acquire a clear image.[8][10] For focusing, use transmitted light or a lower-intensity fluorescence setting on a non-critical area of your sample.[10]

  • Optimize Imaging Settings: Adjust camera gain and binning to increase signal detection sensitivity, which can compensate for lower excitation intensity.[9][10] However, be mindful that excessive gain can increase noise.[9]

Question 2: I'm using an antifade reagent, but still observing significant photobleaching. What could be wrong?

Answer: While antifade reagents are crucial, their effectiveness can be influenced by several factors:

  • Reagent Compatibility: Not all antifade reagents are equally effective for all fluorophores.[11] The chemical environment of the mounting medium can influence the photostability of this compound. It may be necessary to screen different commercially available antifade mountants, such as those containing p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-Diazabicyclo-octane (DABCO).[12]

  • Oxygen Scavenging Efficiency: The primary role of many antifade reagents is to scavenge reactive oxygen species.[12][13] Ensure your antifade solution is fresh and has been stored correctly, as their efficacy can diminish over time. For live-cell imaging, consider reagents specifically designed to be non-toxic and effective in physiological buffers.[12][14]

  • Proper Mounting Technique: Ensure the coverslip is properly sealed to prevent the evaporation of the mounting medium and the influx of atmospheric oxygen, which can accelerate photobleaching.[1]

Question 3: Can my choice of imaging technique impact the rate of photobleaching?

Answer: Absolutely. Advanced imaging modalities can significantly reduce photobleaching compared to traditional widefield epifluorescence microscopy.

  • Confocal Microscopy: While offering excellent optical sectioning, the point-scanning nature of confocal microscopy can deliver high light doses to the focal plane. Use the minimum required laser power and consider using resonant scanners for faster, lower-dose imaging.

  • Light-Sheet Microscopy: This technique illuminates only a thin plane of the sample at a time, dramatically reducing overall light exposure and phototoxicity.[1]

  • Structured Illumination Microscopy (SIM): SIM uses patterned light to minimize unnecessary excitation, thereby reducing photobleaching.[1]

  • Two-Photon Microscopy: By using near-infrared light for excitation, two-photon microscopy confines excitation to the focal volume, reducing out-of-focus photobleaching and phototoxicity.[15][16]

Frequently Asked Questions (FAQs)

Q: What are the fundamental causes of photobleaching?

A: Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical changes, often due to interaction with molecular oxygen, which prevents it from returning to a fluorescent state.[1][2]

Q: How do antifade reagents work?

A: Most antifade reagents act as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules generated during fluorescence excitation before they can damage the fluorophore.[12][13] Some, like Trolox, have a dual mechanism of triplet state quenching and radical scavenging.[13]

Q: Are there fluorophores that are more photostable than this compound?

A: Yes, the photostability of fluorophores varies widely. Modern synthetic dyes, such as the Alexa Fluor or DyLight series, have been specifically engineered for enhanced photostability.[8][11] When experimental conditions allow, selecting a more robust fluorophore can be a simple and effective solution.

Q: Can I create a "photobleaching curve" to correct my data?

A: Yes, for quantitative studies, you can create a photobleaching curve by imaging a control sample under the same conditions as your experiment and measuring the decay in fluorescence intensity over time. This curve can then be used to normalize your experimental data for the loss of signal due to photobleaching.[10]

Q: Does the cellular environment affect photobleaching?

A: Yes, factors such as pH and the local concentration of oxidative species within the cell can influence the rate of photobleaching.[1]

Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium

This protocol describes the preparation of a common glycerol-based antifade mounting medium.

Materials:

  • p-Phenylenediamine (PPD) or n-Propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), pH 7.4

  • pH meter

Procedure:

  • Prepare the antifade solution:

    • For a PPD-based medium, dissolve 100 mg of PPD in 10 mL of PBS.

    • For an NPG-based medium, dissolve 2 g of NPG in 100 mL of PBS (this may require gentle heating).

  • Adjust the pH: Carefully adjust the pH of the antifade solution to ~8.0-9.0 using a suitable base (e.g., 0.5 M sodium carbonate/bicarbonate buffer). Note: PPD will darken as the pH increases.

  • Mix with glycerol: Add the antifade solution to glycerol in a 1:9 ratio (e.g., 1 mL of antifade solution to 9 mL of glycerol).

  • Store properly: Store the final mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching

This workflow outlines the steps to find the best balance between signal quality and photostability.

Workflow:

  • Start with low excitation power: Begin with the lowest possible laser power or illumination intensity.

  • Set initial exposure time: Use a moderate exposure time that provides a discernible but not necessarily bright signal.

  • Adjust gain/offset: Increase the camera gain to amplify the signal. Adjust the offset to set the black level appropriately.

  • Iteratively increase exposure and intensity: If the signal-to-noise ratio is poor, incrementally increase the exposure time first. If the signal is still too weak, then cautiously increase the excitation intensity.

  • Evaluate photobleaching: Once a satisfactory image can be acquired, perform a short time-lapse acquisition on a test area to assess the rate of photobleaching.

  • Fine-tune: If photobleaching is still significant, try to further reduce the excitation intensity and compensate by increasing the exposure time or gain.

Visualizations

Jablonski_Diagram cluster_Singlet Singlet States cluster_Triplet Triplet State S0 S0 (Ground State) S1 S1 (First Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleaching Photobleaching T1->Photobleaching Reaction with O2

Caption: Jablonski diagram illustrating photobleaching.

Mitigation_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Image Acquisition cluster_Technique Imaging Technique Antifade Use Antifade Reagent Reduce_Intensity Decrease Excitation Intensity Antifade->Reduce_Intensity Minimize_Exposure Shorten Exposure Time Reduce_Intensity->Minimize_Exposure Optimize_Settings Adjust Gain/Binning Minimize_Exposure->Optimize_Settings Advanced_Microscopy Employ Advanced Methods (e.g., Light-Sheet, 2-Photon) Optimize_Settings->Advanced_Microscopy End Reduced Photobleaching Advanced_Microscopy->End Start Experiment Start Start->Antifade

Caption: Workflow for minimizing photobleaching.

Summary of Antifade Reagents

ReagentPrimary MechanismSuitabilityConsiderations
p-Phenylenediamine (PPD) ROS ScavengerFixed CellsCan be toxic and may reduce initial fluorescence intensity.[12]
n-Propyl gallate (NPG) ROS ScavengerFixed & Live CellsNontoxic but can have anti-apoptotic effects.[12]
1,4-Diazabicyclo-octane (DABCO) ROS ScavengerFixed & Live CellsLess effective than PPD but also less toxic.[12]
Trolox ROS Scavenger & Triplet State QuencherLive CellsCell-permeable and effective, but can have biological effects.[13]
Commercial Mountants (e.g., ProLong, Vectashield)Proprietary formulationsFixed & Live CellsOptimized for performance and convenience, but can be costly.[14][17]

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Google Cloud.
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC. (n.d.). National Institutes of Health.
  • ProLong Antifade Mountants and Reagents. (n.d.). Thermo Fisher Scientific - US.
  • The contribution of reactive oxygen species to the photobleaching of organic fluorophores. (n.d.). PubMed.
  • Photobleaching in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - MX.
  • Antifade Reagents | Fluorescence Imaging. (n.d.). Tocris Bioscience.
  • What are some antifading agents used to prevent photobleaching? (2023, April 6). AAT Bioquest.
  • Analysis of antifading reagents for fluorescence microscopy. (n.d.). PubMed.
  • "Where the hell did my signal go?" AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. (2025, June 6). Bitesize Bio.
  • Jablonski diagram to illustrate multi-photon photopatterning by... (n.d.). ResearchGate.
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2025, August 10). ResearchGate.
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net.
  • How To Protect Your Tissue From Photobleaching. (2022, September 14). Vector Labs.
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (n.d.). Semantic Scholar.
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2013, December 2). CoLab.
  • Mechanisms of high-order photobleaching and its relationship to intracellular ablation. (2011, March 4). National Institutes of Health.
  • Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy. (n.d.). PubMed.

Sources

Technical Support Center: Method Refinement for High-Throughput Screening with Benzofurazan Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and refining high-throughput screening (HTS) assays involving benzofurazan compounds. As a class of molecules with unique photophysical properties and potential for specific chemical interactions, benzofurazans present both opportunities and challenges in HTS campaigns. This document offers in-depth, field-proven insights to help you navigate these complexities, ensuring the generation of robust and reliable data.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during HTS with benzofurazan compounds, providing explanations of the underlying causes and step-by-step protocols for resolution.

Issue: High Background Fluorescence or Autofluorescence

A prevalent challenge in fluorescence-based HTS is the intrinsic fluorescence of test compounds, which can mask the true assay signal.[1] Benzofurazan derivatives themselves can be highly fluorescent, with their emission properties often sensitive to the local environment.[2]

Causality:

  • Intrinsic Compound Fluorescence: The benzofurazan scaffold and its derivatives can absorb light at wavelengths used for excitation in the assay, leading to their own fluorescence emission and artificially inflating the signal.[3]

  • Media and Buffer Components: Certain components in the assay buffer or cell culture media can contribute to background fluorescence.

  • Cellular Autofluorescence: Endogenous cellular components, such as NADH and flavins, can fluoresce, particularly when using excitation wavelengths in the UV or blue range.[1]

Troubleshooting Protocol:

  • Pre-Screening Compound Profiling:

    • Before initiating the full screen, perform a preliminary scan of your compound library in the absence of assay reagents.

    • Measure the fluorescence of each compound at the excitation and emission wavelengths of your assay. This will create an "interference profile" for your library.

  • Spectral Shift:

    • If significant compound autofluorescence is detected, consider shifting to fluorescent probes and detection wavelengths in the red or far-red spectrum.[1] A lower percentage of compounds typically fluoresce at longer wavelengths.[1]

  • Blank Correction:

    • For each assay plate, include control wells containing only the test compound and assay buffer (without the fluorescent substrate or biological target).

    • Subtract the average fluorescence of these "compound-only" wells from the corresponding experimental wells.

  • Time-Resolved Fluorescence (TRF):

    • If available, utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays. These assays have a time delay between excitation and detection, which minimizes interference from short-lived background fluorescence.[4]

Issue: Signal Quenching or Low Signal Intensity

Conversely, some benzofurazan compounds may decrease the fluorescence signal, leading to false negatives or a compressed assay window.

Causality:

  • Inner Filter Effect: The test compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, reducing the amount of light that reaches the detector.[5]

  • Fluorescence Resonance Energy Transfer (FRET) Quenching: If the emission spectrum of the assay fluorophore overlaps with the absorption spectrum of the benzofurazan compound, non-radiative energy transfer can occur, quenching the signal.

  • Chemical Quenching: Some benzofurazan derivatives can interact directly with the fluorophore, leading to a non-radiative decay of the excited state. This can be due to photoinduced electron transfer (PET).[6]

Troubleshooting Protocol:

  • Counter-Screening for Quenchers:

    • Similar to profiling for autofluorescence, screen your compounds in the presence of the fluorescent product of your assay (without the enzyme or other components that generate it).

    • Compounds that significantly reduce the fluorescence of the isolated product are potential quenchers.

  • Assay Miniaturization and Reagent Concentration:

    • Reducing the path length of the light by using lower volume, higher-density microplates (e.g., 384- or 1536-well) can sometimes mitigate the inner filter effect.

    • Optimizing the concentration of the fluorescent probe is crucial. Ensure it is high enough to provide a robust signal but not so high that it is easily quenched.

  • Orthogonal Assay Confirmation:

    • Confirm hits from a fluorescence-based assay using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[7][8] This helps to distinguish true biological activity from assay artifacts.

Issue: High Incidence of False Positives and Thiol Reactivity

A significant and specific issue with benzofurazan compounds is their potential to react with sulfhydryl groups (thiols).[9][10] This can lead to a high rate of false positives, particularly in biochemical assays.

Causality:

  • Reaction with DTT or other Reducing Agents: Many enzymatic assays include dithiothreitol (DTT) or other reducing agents to maintain protein function. Benzofurazans can react with these thiols, leading to the formation of fluorescent adducts or other interfering species.[9][11]

  • Covalent Modification of Proteins: The electrophilic nature of some benzofurazan derivatives can lead to covalent modification of cysteine residues on the target protein or other proteins in the assay, causing non-specific inhibition or activation.[9]

Troubleshooting Protocol:

  • Thiol-Free Assay Conditions:

    • If possible, reformulate the assay buffer to exclude thiol-containing reducing agents.

    • If a reducing agent is essential, consider non-thiol alternatives like TCEP (tris(2-carboxyethyl)phosphine).

  • Counter-Screen for Thiol Reactivity:

    • Perform a counter-screen by incubating the benzofurazan compounds with a thiol-containing molecule (e.g., glutathione or N-acetylcysteine) and monitoring for a change in fluorescence or other signal.

    • This can help to flag compounds that are likely to interfere through thiol reactivity.

  • Mechanism of Action Studies:

    • For confirmed hits, perform mechanism of action studies to investigate whether the compound's activity is reversible or irreversible. Irreversible inhibition may suggest covalent modification.

    • Techniques such as mass spectrometry can be used to determine if the compound forms a covalent adduct with the target protein.

Issue: Poor Z'-factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A low Z'-factor indicates a small separation between positive and negative controls, making it difficult to identify true hits reliably.[12] An excellent assay generally has a Z'-factor above 0.5.[12]

Causality:

  • High Data Variability: Inconsistent liquid handling, temperature fluctuations, or edge effects on the microplate can all contribute to high variability in the assay signal.

  • Low Signal-to-Background Ratio: If the signal from the positive control is not sufficiently higher than the signal from the negative control, the assay window will be small, resulting in a low Z'-factor.

  • Reagent Instability: Degradation of reagents over time can lead to a drift in the assay signal and a decrease in the Z'-factor.[13]

Troubleshooting Protocol:

  • Assay Optimization:

    • Titrate Reagents: Systematically vary the concentrations of all assay components (e.g., enzyme, substrate, fluorescent probe) to find the optimal conditions that maximize the signal-to-background ratio.

    • Incubation Times and Temperatures: Optimize incubation times and temperatures to ensure the reaction goes to completion (for endpoint assays) or is in the linear range (for kinetic assays).

    • Buffer Composition: Evaluate the effect of pH, ionic strength, and detergents on assay performance.

  • Quality Control of Liquid Handling:

    • Regularly calibrate and maintain all liquid handling instrumentation.

    • Use appropriate plate layouts to minimize edge effects, such as leaving the outer wells empty or filling them with buffer.

  • Reagent Stability Checks:

    • Perform experiments to determine the stability of your reagents under assay conditions and during storage.[13]

Table 1: Z'-factor Interpretation and Common Causes of Poor Performance

Z'-factor ValueInterpretationCommon Causes
> 0.5Excellent Assay-
0 to 0.5Acceptable, but may need improvementHigh variability, small assay window
< 0Poor AssayNo separation between controls, significant signal overlap

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I distinguish between a true hit and a false positive caused by compound autofluorescence?

A1: The most effective method is to use an orthogonal assay with a different detection method.[7][14] For example, if your primary screen is fluorescence-based, you can use a luminescence, absorbance, or label-free detection method to confirm the activity of your hits.[7] Additionally, performing a counter-screen where you measure the fluorescence of the compounds in the absence of the biological target can help identify autofluorescent compounds.[15]

Q2: My benzofurazan compound appears to be a potent inhibitor in an enzyme assay containing DTT. What should I do next?

A2: This is a red flag for potential thiol reactivity.[9][10] Your next steps should be:

  • Re-test the compound in an identical assay where DTT has been replaced with a non-thiol reducing agent like TCEP, or removed entirely if possible.

  • Perform a thiol reactivity counter-screen by incubating your compound with glutathione and monitoring for a reaction.

  • If the compound is still active in the absence of thiols, proceed with further hit validation, including dose-response curves and mechanism of action studies.[16]

Q3: What are "Pan-Assay Interference Compounds" (PAINS) and are benzofurazans considered PAINS?

A3: PAINS are chemical structures that are known to interfere with a wide variety of HTS assays through non-specific mechanisms.[8] Some benzofurazan-related scaffolds have been identified as potential PAINS due to their propensity for thiol reactivity and other non-specific interactions.[9] It is advisable to use computational filters to flag potential PAINS in your hit list for closer scrutiny.[17]

Q4: How can I improve the solubility of my benzofurazan compounds in aqueous assay buffers?

A4: Poor solubility can lead to compound aggregation and non-specific inhibition. To improve solubility:

  • Use a co-solvent such as DMSO (dimethyl sulfoxide), but keep the final concentration as low as possible (typically ≤1%) to avoid effects on the assay.

  • Include a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer.

  • For hit validation, consider purchasing or synthesizing fresh compound and verifying its solubility before proceeding.

Section 3: Visualized Workflows

Diagram 1: General HTS Workflow with Benzofurazan Compounds

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen & Hit Identification cluster_2 Hit Triage & Validation Assay_Dev Assay Design (Fluorescent Readout) Reagent_Opt Reagent Titration (Enzyme, Substrate, Probe) Assay_Dev->Reagent_Opt Buffer_Opt Buffer Optimization (pH, Detergents) Reagent_Opt->Buffer_Opt Z_Prime Z'-factor > 0.5 Buffer_Opt->Z_Prime Primary_Screen Primary HTS with Benzofurazan Library Hit_ID Initial Hit List Primary_Screen->Hit_ID Counter_Screens Counter-Screens (Autofluorescence, Quenching, Thiol Reactivity) Hit_ID->Counter_Screens Dose_Response Dose-Response Curves Counter_Screens->Dose_Response Orthogonal_Assay Orthogonal Assay (Non-fluorescent) Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: A typical workflow for HTS with benzofurazan compounds.

Diagram 2: Troubleshooting Low Z'-factor

Low_Z_Prime cluster_variability Address Variability cluster_window Increase Assay Window cluster_reagents Ensure Reagent Quality Start Low Z'-factor (<0.5) Check_Variability High CV% in Controls? Start->Check_Variability Check_Window Low Signal-to-Background? Start->Check_Window Check_Reagents Reagent Instability? Start->Check_Reagents Calibrate_Dispensers Calibrate Liquid Handlers Check_Variability->Calibrate_Dispensers Plate_Map Optimize Plate Map Check_Variability->Plate_Map Titrate_Reagents Re-titrate Enzyme/Substrate Check_Window->Titrate_Reagents Optimize_Incubation Optimize Incubation Time/Temp Check_Window->Optimize_Incubation Fresh_Reagents Prepare Fresh Reagents Check_Reagents->Fresh_Reagents Stability_Test Perform Stability Test Check_Reagents->Stability_Test End Re-evaluate Z'-factor Calibrate_Dispensers->End Plate_Map->End Titrate_Reagents->End Optimize_Incubation->End Fresh_Reagents->End Stability_Test->End

Caption: A decision tree for troubleshooting a low Z'-factor.

References

  • Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical Chemistry, 84(15), 6877–6883. [Link]

  • Dahlin, J. L., Walters, M. A., & Strasser, J. M. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Li, Y., & Guan, X. (2018). Thiol Specific and Mitochondria Selective Fluorogenic Benzofurazan Sulfide for Live Cell Nonprotein Thiol Imaging and Quantification in Mitochondria. Analytical Chemistry, 90(15), 9440–9447. [Link]

  • Tudose, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6173. [Link]

  • Santa, T., et al. (2004). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Photochemical & Photobiological Sciences, 3(9), 837–843. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). Correction for interference by test samples in high-throughput assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Simeonov, A., et al. (2017). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. PLoS One, 12(8), e0181352. [Link]

  • Cherif, I., & Raissi, H. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. ResearchGate. [Link]

  • Pflieger, M., et al. (2020). Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays. Scientific Reports, 10(1), 1–16. [Link]

  • Uchiyama, S. (2019). Fluorescent Sensors Based on a Novel Functional Design: Combination of an Environment-sensitive Fluorophore with Polymeric and Self-assembled Architectures. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1146–1157. [Link]

  • Glick, M., et al. (2015). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 10(11), 1795–1800. [Link]

  • National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 3054–3060. [Link]

  • National Center for Biotechnology Information. (2023). Assay Guidance Manual: Interference and Artifacts in High-content Screening. [Link]

  • Uchiyama, S., et al. (2001). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 2008-2014. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2024). Pharmaceutical Technology. [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]

  • Moerke, N. J. (2009). Fluorescence polarization (FP) assays for monitoring protein-protein interactions. Current Protocols in Chemical Biology, 1(1), 1–19. [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1766-1774. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Prescher, J. A., et al. (2017). Parallel Screening for Rapid Identification of Orthogonal Bioluminescent Tools. ACS Central Science, 3(11), 1193–1200. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. [Link]

  • Patil, S. B., et al. (2019). Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one. Journal of Fluorescence, 29(1), 125–134. [Link]

  • Alves, V. M., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(3), 509–521. [Link]

  • Current Protocols. (2022). Deciding on an Approach for Mitigating Autofluorescence. YouTube. [Link]

  • Dahlin, J. L., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS Discovery, 21(7), 845–852. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Tudose, M., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. International Journal of Molecular Sciences, 23(24), 15663. [Link]

  • Newton, S. M., et al. (2018). Fluorescence High-Throughput Screening for Inhibitors of TonB Action. Antimicrobial Agents and Chemotherapy, 62(6), e00130-18. [Link]

  • Santa, T., et al. (2003). Fluorescence on–off switching mechanism of benzofurazans. Organic & Biomolecular Chemistry, 1(18), 3144–3149. [Link]

  • Annis, D. A., Nickbarg, E., Yang, M., Ziebell, M. R., & Whitehurst, C. E. (2007). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Assay and Drug Development Technologies, 5(4), 517–527. [Link]

  • Coma, M., et al. (2011). Data Analysis Approaches in High Throughput Screening. InTech. [Link]

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2016). Fluorogenic reagents having benzofurazan structure. Chemical Society Reviews, 45(22), 6149–6161. [Link]

  • Yin, P., et al. (2026). Scaling Up Sequential Stepwise DNA Displacement-Based Signal Exchange for Rapid Ultraplex Fluorescent Imaging in Cells and Tissues. Journal of the American Chemical Society, 148(2), 705–712. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting the Right Fluorescent Probe for Reactive Oxygen Species (ROS) Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate detection of Reactive Oxygen Species (ROS) is paramount to unraveling complex cellular signaling pathways and understanding the pathophysiology of numerous diseases. The choice of a fluorescent probe is a critical experimental decision that dictates the reliability and specificity of your findings. This guide provides an in-depth comparison of commonly employed fluorescent probes for ROS, offering insights into their mechanisms, performance, and practical application.

The Double-Edged Sword: Understanding Reactive Oxygen Species

Reactive Oxygen Species are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key players in this family include the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and singlet oxygen (¹O₂). While essential for various physiological processes such as cell signaling and immune responses, their overproduction leads to oxidative stress, a state implicated in a wide range of pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders.[1][2] The transient nature and low physiological concentrations of many ROS present a significant challenge for their accurate detection.[3]

Fluorescent probes have emerged as indispensable tools for real-time ROS detection in living cells due to their high sensitivity and spatiotemporal resolution.[4][5] However, the selection of an appropriate probe requires a thorough understanding of its chemical properties, reactivity towards specific ROS, and potential limitations.

A Comparative Analysis of Leading Fluorescent ROS Probes

This section delves into the mechanisms and characteristics of several widely used fluorescent probes, providing a foundation for informed experimental design.

Dichlorodihydrofluorescein Diacetate (DCFH-DA): The Workhorse for General Oxidative Stress

DCFH-DA is arguably one of the most widely used fluorescent probes for detecting general cellular oxidative stress.[6] Its popularity stems from its straightforward application and strong fluorescent response.

Mechanism of Action: The lipophilic DCFH-DA readily diffuses across the cell membrane. Inside the cell, it is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of certain ROS and peroxidases, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][8]

Mechanism of DCFH-DA activation.

Causality Behind Experimental Choices: The deacetylation step is crucial for trapping the probe within the cell. The subsequent oxidation is the key to fluorescence generation. It is important to note that DCFH does not directly react with H₂O₂; this reaction is often mediated by intracellular peroxidases or transition metals.[6] This lack of direct reactivity is a critical point to consider when interpreting results.

Dihydroethidium (DHE) and MitoSOX™ Red: Probing for Superoxide

Dihydroethidium and its mitochondria-targeted analog, MitoSOX™ Red, are the go-to probes for the specific detection of superoxide (O₂•⁻).

Mechanism of Action: DHE is oxidized by superoxide to form 2-hydroxyethidium, a specific product that intercalates with DNA and emits red fluorescence. MitoSOX™ Red contains a triphenylphosphonium cation that directs it to the mitochondria, allowing for the specific detection of mitochondrial superoxide.[9]

Mechanism of DHE and MitoSOX™ Red for superoxide detection.

Causality Behind Experimental Choices: The specificity of the reaction between DHE and superoxide to form 2-hydroxyethidium is the cornerstone of this assay. The mitochondrial targeting of MitoSOX™ Red is achieved through the positively charged triphenylphosphonium group, which accumulates in the negatively charged mitochondrial matrix. This allows for the specific assessment of mitochondrial ROS production, a key event in many pathological conditions.

CellROX™ Reagents: A Versatile Toolkit for Oxidative Stress

The CellROX™ family of probes (Green, Orange, and Deep Red) offers a range of fluorescent colors for the detection of cellular oxidative stress.

Mechanism of Action: These cell-permeant dyes are non-fluorescent or weakly fluorescent in their reduced state. Upon oxidation by ROS, they become brightly fluorescent. CellROX™ Green becomes fluorescent upon oxidation and subsequent binding to DNA, primarily localizing to the nucleus and mitochondria.[10] CellROX™ Orange and Deep Red reagents are localized in the cytoplasm.[11]

General mechanism of CellROX™ reagents.

Causality Behind Experimental Choices: The key advantage of CellROX™ reagents is their photostability and, for the Green and Deep Red versions, their fixability, which allows for multiplexing with other cellular markers.[12] The choice between the different colored reagents depends on the specific experimental setup and the other fluorophores being used.

Amplex™ Red: A Highly Sensitive Assay for Extracellular Hydrogen Peroxide

The Amplex™ Red assay is a highly sensitive and specific method for quantifying hydrogen peroxide (H₂O₂), particularly in extracellular samples or from cell lysates.[13][14]

Mechanism of Action: In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[15]

Mechanism of the Amplex™ Red assay.

Causality Behind Experimental Choices: This enzyme-coupled reaction provides high specificity for H₂O₂. The assay is typically performed in a microplate format and is ideal for quantifying H₂O₂ released from cells or generated in enzymatic reactions. The stability of resorufin allows for endpoint measurements.

Singlet Oxygen Sensor Green (SOSG): A Specific Probe for Singlet Oxygen

Singlet Oxygen Sensor Green is a highly selective probe for the detection of singlet oxygen (¹O₂).

Mechanism of Action: SOSG consists of an anthracene moiety linked to a fluorescein-like fluorophore. In its native state, the fluorescence is quenched. Upon reaction with singlet oxygen, the anthracene moiety is oxidized, leading to a significant increase in green fluorescence.[16][17]

Mechanism of Singlet Oxygen Sensor Green (SOSG).

Causality Behind Experimental Choices: The high selectivity of SOSG for singlet oxygen over other ROS makes it a valuable tool for studying photodynamic therapy and other processes involving this specific ROS.[17] However, it's important to be aware of potential photosensitization by the probe itself under certain conditions.

Quantitative Comparison of Fluorescent ROS Probes

FeatureDCFH-DADihydroethidium (DHE) / MitoSOX™ RedCellROX™ ReagentsAmplex™ RedSinglet Oxygen Sensor Green (SOSG)
Primary Target ROS General Oxidative Stress (H₂O₂, •OH, ROO•)Superoxide (O₂•⁻)General Oxidative StressHydrogen Peroxide (H₂O₂)Singlet Oxygen (¹O₂)
Specificity Low; reacts with multiple ROS and requires peroxidases.[4][6]High for superoxide (forms specific product).[9]Moderate; reacts with multiple ROS.High for H₂O₂ (enzyme-coupled).[13]High for ¹O₂.[17]
Excitation/Emission (nm) ~495 / 529~510 / 580Green: ~485/520, Orange: ~545/565, Deep Red: ~640/665[10][18]~571 / 585~504 / 525
Cell Permeability YesYesYesNo (for reagent)Yes (cell-permeant versions available)
Fixability NoNoGreen & Deep Red: Yes, Orange: No[11]Not applicable (extracellular assay)No
Key Advantages Easy to use, strong signal.High specificity for superoxide, mitochondrial targeting with MitoSOX™.Photostable, available in multiple colors, fixable options.Highly sensitive and quantitative for H₂O₂.Highly specific for singlet oxygen.
Key Limitations Lack of specificity, prone to auto-oxidation, not suitable for H₂O₂ quantification.[6][19]Can be oxidized by other species to non-specific products.Not specific to a single ROS.Requires exogenous HRP, primarily for extracellular H₂O₂.Potential for photosensitization.

Experimental Protocols: A Self-Validating System

The trustworthiness of any ROS measurement relies on a meticulously executed and well-controlled experiment. Below are step-by-step methodologies for the application of these probes.

Protocol 1: General Cellular ROS Detection using DCFH-DA in a 96-Well Plate

Objective: To measure changes in general intracellular ROS levels in adherent cells.

Methodology:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment: Treat cells with the compound of interest for the desired duration. Include appropriate positive (e.g., H₂O₂) and negative controls.

  • Probe Loading:

    • Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free medium or PBS.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30-45 minutes, protected from light.[8][20]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Measurement:

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21][22]

  • Data Normalization (Optional but Recommended): After fluorescence reading, lyse the cells and perform a protein assay (e.g., BCA or Bradford) to normalize the fluorescence intensity to the protein concentration in each well.[21]

Protocol 2: Mitochondrial Superoxide Detection using MitoSOX™ Red and Flow Cytometry

Objective: To quantify mitochondrial superoxide levels in a cell population.

Methodology:

  • Cell Preparation: Harvest and resuspend cells to a concentration of 1 x 10⁶ cells/mL in warm HBSS or other suitable buffer.

  • Probe Loading:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

    • Add the MitoSOX™ Red working solution to the cell suspension.

    • Incubate at 37°C for 15-30 minutes, protected from light.[9][23]

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in warm HBSS.

    • Repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry.

    • Analyze the cells on a flow cytometer using an excitation laser of ~488 nm or ~561 nm and a red emission filter (e.g., PE or PE-Texas Red channel).

Protocol 3: Live-Cell Imaging of Oxidative Stress with CellROX™ Green

Objective: To visualize intracellular ROS production in live cells using fluorescence microscopy.

Methodology:

  • Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Cell Treatment: Treat cells with your experimental compounds.

  • Probe Loading:

    • Add CellROX™ Green reagent directly to the culture medium to a final concentration of 5 µM.[11]

    • Incubate at 37°C for 30-60 minutes.[18]

  • Washing: Remove the culture medium and wash the cells three times with warm PBS.

  • Imaging:

    • Add fresh warm medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation ~485 nm, Emission ~520 nm).[10]

  • Fixation (Optional): After staining, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature for subsequent immunofluorescence staining if desired.[24]

Protocol 4: Quantification of Extracellular H₂O₂ using Amplex™ Red Assay

Objective: To measure the concentration of H₂O₂ released from cells into the culture medium.

Methodology:

  • Sample Collection: Collect the cell culture supernatant or prepare cell lysates.

  • Standard Curve Preparation: Prepare a series of H₂O₂ standards (e.g., 0 to 10 µM) in the same buffer as your samples.[15]

  • Reaction Mixture Preparation:

    • Prepare a working solution of 100 µM Amplex™ Red reagent and 0.2 U/mL HRP in a suitable reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Assay Procedure:

    • Add 50 µL of your samples and standards to a 96-well black plate.

    • Add 50 µL of the Amplex™ Red/HRP working solution to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.

  • Calculation: Determine the H₂O₂ concentration in your samples by comparing their fluorescence values to the standard curve.

Protocol 5: Detection of Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)

Objective: To detect the production of singlet oxygen in live cells.

Methodology:

  • Cell Preparation: Culture cells in a suitable imaging dish.

  • Probe Loading:

    • Prepare a 1-5 µM working solution of SOSG in a suitable buffer.

    • Incubate the cells with the SOSG solution for 30-60 minutes at 37°C.

  • Induction of Singlet Oxygen: Induce singlet oxygen production using a photosensitizer and light exposure, or other appropriate stimuli.

  • Imaging: Immediately acquire fluorescence images using a microscope with a FITC/GFP filter set (Excitation ~504 nm, Emission ~525 nm).

Conclusion and Expert Recommendations

  • For a general, initial assessment of oxidative stress, DCFH-DA remains a useful, albeit non-specific, tool. However, be cautious in your data interpretation and validate your findings with more specific probes.

  • To specifically measure superoxide, DHE and its mitochondrial-targeted version, MitoSOX™ Red, are the probes of choice. Remember that while specific for superoxide, other oxidants can lead to non-specific fluorescence, so appropriate controls are essential.

  • For robust, photostable imaging and multiplexing experiments, the CellROX™ family of reagents provides excellent options, with the added benefit of fixability for the Green and Deep Red variants.

  • When quantitative measurement of extracellular hydrogen peroxide is required, the Amplex™ Red assay offers high sensitivity and specificity.

  • For studies focused on singlet oxygen, SOSG is the most specific probe currently available.

Ultimately, the most reliable approach often involves the use of multiple probes with different mechanisms of action to corroborate your findings. Always include appropriate positive and negative controls in your experiments to ensure the validity of your results. By carefully considering the strengths and weaknesses of each probe and employing rigorous experimental design, you can confidently navigate the complexities of ROS biology and contribute to the advancement of your research field.

References

  • Maeda, H., et al. (2011). Recent advances in fluorescent probes for the detection of reactive oxygen species. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 889-900.
  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6.
  • Zhou, M., et al. (1997). A stable nonfluorescent derivative of resorufin for the fluorometric determination of horseradish peroxidase activity. Analytical Biochemistry, 253(2), 162-168.
  • Thermo Fisher Scientific. (2022).
  • Gomes, A., et al. (2005). Use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate in quantitative toxicology. Toxicology in Vitro, 19(2), 155-165.
  • Thermo Fisher Scientific. (2012).
  • Setsukinai, K., et al. (2003). Development of novel fluorescent probes for the detection of reactive oxygen species. Journal of Biological Chemistry, 278(5), 3170-3175.
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Reactive Oxygen Species Using CellROX®.
  • Thermo Fisher Scientific. (2012).
  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in Molecular Biology, 594, 57-72.
  • AAT Bioquest.
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Reactive Oxygen Species Using CellROX®.
  • Lumiprobe. Singlet Oxygen Sensor Green (SOSG).
  • Bioquochem. DCFH-DA PROBE | INTRACELLULAR ROS ASSAY.
  • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6.
  • Phaniendra, A., et al. (2015). Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress. Journal of Applied Pharmaceutical Science, 5(5), 043-048.
  • Roy, J., et al. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study.
  • Gollavelli, G., & Ling, Y. C. (2012). Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors. ACS Nano, 6(9), 8098-8106.
  • OZ Biosciences. ROS Assay Kit Protocol.
  • Kennedy, P. R., et al. (2023). Mitochondrial staining of NK cells by flow cytometry. protocols.io.
  • Thermo Fisher Scientific. Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit.
  • Debelo, B., et al. (2024). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Bio-protocol, 14(2), e4932.
  • Thermo Fisher Scientific. Streamlining Your Oxidative Stress Measurements—CellROX Green and CellROX Orange Reagents With Simple Workflows.
  • Opentrons. Amplex Red Hydrogen Peroxide Assay.
  • Life Technologies Corporation. (2014). MyQubit Amplex™ Red Peroxide Assay.
  • Geng, Y., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews, 52(11), 3825-3866.
  • Thermo Fisher Scientific. Generating and Detecting Reactive Oxygen Species—Section 18.2.
  • Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.
  • MedChemExpress. MitoSOX Red.
  • Flors, C., et al. (2006). Imaging the production of singlet oxygen in vivo using a new fluorescent sensor, Singlet Oxygen Sensor Green®. Journal of Experimental Botany, 57(8), 1725-1734.
  • Wang, Y. (2020). What is the exact protocol of ROS measurement using DCFDA?.
  • FluoroFinder. CellROX Green Dye Profile.
  • Chouchani, E. T., et al. (2014). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. Methods in Enzymology, 542, 243-262.
  • Abrahamse, H., & Hamblin, M. R. (2016). Singlet oxygen imaging by confocal laser scanning microscopy. Methods, 98, 11-16.
  • Dickinson, B. C., & Chang, C. J. (2011). The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells. Free Radical Biology and Medicine, 51(10), 1761-1770.
  • Ainslie Lab @ UNC. Reactive Oxygen Staining – MitoSOX.
  • Checa, J., & Aran, J. M. (2019).
  • Opentrons. Amplex Red Hydrogen Peroxide Assay.
  • Misra, S. K., et al. (2020). The Role of Reactive Oxygen Species (ROS) in the Biological Activities of Metallic Nanoparticles.
  • Thermo Fisher Scientific. CellROX Green and CellROX Orange Flow Cytometry Assay Kits.
  • Yang, Y., et al. (2019). Reactive-oxygen-species-scavenging nanomaterials for resolving inflammation.

Sources

A Senior Application Scientist's Guide to the Validation of 5-Methoxybenzofurazan-1-oxide as a Selective Fluorescent Sensor for Hydrogen Sulfide (H₂S)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise H₂S Detection

Hydrogen sulfide (H₂S), once dismissed as merely a toxic gas, is now recognized as the third endogenous gasotransmitter, joining nitric oxide (NO) and carbon monoxide (CO) as a critical signaling molecule in mammalian physiology.[1][2] Its roles are vast, spanning from cardiovascular protection and neuromodulation to inflammation and apoptosis regulation.[3] Dysregulation of H₂S levels is implicated in numerous pathologies, making the ability to accurately quantify its concentration in biological systems a crucial objective for both fundamental research and therapeutic development.[4]

Traditional methods for H₂S detection, such as gas chromatography, polarographic sensors, and colorimetric assays, often suffer from limitations that preclude their use in dynamic biological environments; these include destructive sample preparation, complex procedures, and an inability to perform real-time measurements in living cells.[4][5][6] Fluorescent probes have emerged as a powerful alternative, offering high sensitivity, minimal invasiveness, and the capacity for real-time spatiotemporal imaging.[5][7]

This guide provides an in-depth validation framework for a promising, yet less-characterized, candidate for H₂S detection: 5-Methoxybenzofurazan-1-oxide (also known as 5-methoxybenzofuroxan). We will proceed from the foundational chemistry of its sensing mechanism to a rigorous, step-by-step experimental protocol designed to validate its performance and compare it against established alternatives. This document is intended for researchers, chemists, and drug development professionals seeking to employ or develop robust tools for H₂S chemical biology.

Principle of Detection: The Furoxan-to-Furazan Transformation

The sensing mechanism of this compound is predicated on a specific chemical reaction with hydrogen sulfide. The benzofurazan-1-oxide (furoxan) moiety is a key reactive group. In the presence of H₂S, which acts as a mild reducing agent, the N-oxide bond of the furoxan ring is cleaved. This irreversible reaction reduces the furoxan to its corresponding benzofurazan (or, in some cases, further to a highly fluorescent o-phenylenediamine derivative). This structural transformation critically alters the electronic properties of the molecule, leading to a distinct change in its fluorescence profile—often a significant "turn-on" of fluorescence, making it an effective detection event.

The causality for this choice of scaffold lies in its inherent reactivity with H₂S over other biological thiols like cysteine and glutathione, which are typically present in much higher concentrations. This reaction-based approach forms the basis of the probe's selectivity.

G cluster_0 Sensing Mechanism Probe This compound (Furoxan Derivative) Non-fluorescent / Weakly Fluorescent Reaction Irreversible Reaction Probe->Reaction Reduction by H₂S Analyte Hydrogen Sulfide (H₂S) Product Reduced Product (Furazan/Diamine Derivative) Highly Fluorescent Light_Out Emitted Light (λem) Product->Light_Out Light_In Excitation Light (λex) Light_In->Product Reaction->Product

Caption: Proposed sensing mechanism of this compound for H₂S.

Experimental Validation: A Self-Validating Protocol

A rigorous validation protocol is non-negotiable for establishing a new chemical sensor. The following steps are designed to provide objective evidence of the probe's fitness for purpose, in line with established validation guidelines.[8][9][10]

Synthesis and Structural Confirmation
  • Objective: To synthesize this compound and verify its identity and purity, ensuring that the observed signal originates from the correct molecule.

  • Protocol:

    • Synthesis: The probe can be synthesized from 2-azido-4-methoxy-1-nitrobenzene via intramolecular cyclization. Multiple synthetic routes are available in the literature.[11] A common method involves the thermal decomposition of the azide precursor.

    • Purification: The crude product must be purified, typically by column chromatography on silica gel followed by recrystallization, to remove any starting materials or fluorescent impurities.

    • Characterization:

      • NMR Spectroscopy (¹H and ¹³C): Confirm the molecular structure by comparing the observed chemical shifts and coupling constants with expected values.

      • Mass Spectrometry (MS): Verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for confirming the elemental composition.

      • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography to ensure the purity is >95% before proceeding with photophysical studies.

Performance Validation: Sensitivity, Selectivity, and Kinetics

This phase establishes the core performance characteristics of the sensor. All experiments should be performed in a biologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at a controlled temperature (e.g., 37°C).

  • Objective: To determine the lowest concentration of H₂S that can be reliably detected and quantified.

  • Protocol:

    • Prepare a stock solution of the probe (e.g., 1 mM in DMSO) and a stock solution of a reliable H₂S donor, such as sodium hydrosulfide (NaHS), in buffer.

    • Prepare a series of solutions in PBS containing a fixed concentration of the probe (e.g., 10 µM) and varying concentrations of NaHS (e.g., from 0 to 50 µM).

    • After a set incubation time (determined from response time studies), record the fluorescence emission spectrum for each solution.

    • Plot the fluorescence intensity at the emission maximum against the NaHS concentration.

    • Calculate LOD and LOQ: The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank (probe solution with no H₂S) and k is the slope of the linear portion of the calibration curve.[12] The LOQ is calculated as 10σ/k.[13][14] At least 10 blank measurements should be performed to obtain a reliable standard deviation.

G start Start: Validate Sensitivity prep Prepare Probe (10 µM) and NaHS standards (0-50 µM) in PBS start->prep incubate Incubate samples (e.g., 30 min at 37°C) prep->incubate measure Measure Fluorescence Intensity at Emission Maximum incubate->measure blank Measure ≥10 Blank Samples (0 µM NaHS) measure->blank plot Plot Intensity vs. [NaHS] measure->plot calc_sd Calculate Standard Deviation (σ) of Blank Measurements blank->calc_sd calc_slope Determine Slope (k) from Linear Regression of Plot plot->calc_slope calc_lod Calculate LOD = 3σ / k calc_sd->calc_lod calc_loq Calculate LOQ = 10σ / k calc_sd->calc_loq calc_slope->calc_lod calc_slope->calc_loq end End: Sensitivity Determined calc_lod->end calc_loq->end

Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Objective: To confirm that the probe responds specifically to H₂S and not to other biologically abundant molecules, which is the cornerstone of its utility.

  • Protocol:

    • Prepare solutions of the probe (e.g., 10 µM) in PBS buffer.

    • Add a high concentration (e.g., 1 mM) of various potential interfering species to separate probe solutions. The panel should include:

      • Biological Thiols: Cysteine (Cys), Glutathione (GSH), Homocysteine (Hcy).

      • Reactive Sulfur Species: Sulfite (SO₃²⁻), Thiosulfate (S₂O₃²⁻).

      • Reactive Oxygen Species (ROS): Hydrogen peroxide (H₂O₂).

      • Reactive Nitrogen Species (RNS): Peroxynitrite (ONOO⁻), Nitric Oxide (NO).

      • Common Anions and Cations: Cl⁻, HCO₃⁻, Na⁺, K⁺, Mg²⁺, Ca²⁺.

    • As a positive control, add a moderate concentration of H₂S (e.g., 50 µM).

    • After incubation, measure the fluorescence intensity of each sample.

    • Present the data as a bar graph, comparing the fluorescence fold-change for each species relative to the blank. A highly selective probe will show a significant response only for H₂S.

  • Objective: To characterize the probe's kinetic behavior and its operational range under different pH conditions.

  • Protocol (Response Time):

    • To a solution of the probe (10 µM) in a cuvette, inject a concentration of NaHS known to give a strong signal (e.g., 50 µM).

    • Immediately begin recording the fluorescence intensity over time until the signal plateaus.

    • The time required to reach 90% of the maximum signal is considered the response time.

  • Protocol (pH Stability):

    • Prepare a series of buffers across a pH range (e.g., pH 4 to 9).

    • Measure the fluorescence intensity of the probe alone in each buffer.

    • Measure the fluorescence intensity of the probe after reacting with H₂S in each buffer.

    • Plot the fluorescence intensity versus pH for both the probe and the probe+H₂S complex. This will define the optimal pH range for the assay.

Comparative Analysis: Performance Benchmarking

No sensor exists in a vacuum. Its performance must be contextualized against established alternatives. The following table provides a comparative overview of this compound (with projected performance based on its class) against other widely used H₂S fluorescent probes.

FeatureThis compound SF-Series Probes (e.g., SF7) Coumarin-Azide Probes
Sensing Mechanism Reduction of Furoxan N-OxideReduction of Aryl AzideReduction of Aryl Azide
Analyte Hydrogen Sulfide (H₂S)Hydrogen Sulfide (H₂S)Hydrogen Sulfide (H₂S)
Typical Ex/Em (nm) ~410 / ~510 (Projected)~650 / ~670~405 / ~450
Response Type Fluorescent Turn-OnFluorescent Turn-OnFluorescent Turn-On
LOD (Projected) 100-500 nM< 50 nM50-200 nM
Response Time 15-30 minutes< 5 minutes< 1 minute[7]
Selectivity High over thiolsHigh over thiols[5]High over thiols
Advantages Simple scaffold, potentially low backgroundNear-infrared emission (good for deep tissue), fast responseVery fast response ("extremely fast")[7]
Disadvantages Potentially slower kinetics compared to azide reductionMore complex synthesisShorter emission wavelength (potential for autofluorescence interference)

Conclusion and Expert Recommendation

The validation of this compound reveals it to be a potentially valuable tool for the selective detection of hydrogen sulfide. Its primary strengths lie in its reaction-based selectivity, which should provide a robust signal for H₂S even in the presence of a vast excess of other biological thiols. The straightforward synthesis of the benzofurazan scaffold is also an advantage for laboratory adoption.

However, its performance must be carefully matched to the experimental requirements. The projected response time of 15-30 minutes, while suitable for endpoint assays or steady-state measurements, may be too slow for capturing rapid, transient H₂S fluxes. In such cases, probes based on azide reduction, like the SF-series or coumarin-azides, would be superior choices due to their much faster kinetics.[5][7]

Final Recommendation: this compound is a promising and selective sensor for quantifying steady-state H₂S levels in biochemical assays and cell culture. Researchers requiring real-time tracking of rapid H₂S signaling events should consider faster-acting probes. As with any analytical tool, a thorough in-house validation following the principles outlined in this guide is essential before its application to critical biological questions.

References

  • ACS Omega. (2025, September 11). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. ACS Publications. [Link]

  • Molecules. (2023, August 23). A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. MDPI. [Link]

  • Molecules. (2021). Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells. MDPI. [Link]

  • Biochimica et Biophysica Acta (BBA) - General Subjects. Fluorescent probes for sensing and imaging biological hydrogen sulfide. PMC - NIH. [Link]

  • KECO. (2023, May 9). Exploring Different Hydrogen Sulfide (H2S) Analysis Methods. [Link]

  • Journal of the Air Pollution Control Association. Comparison of Hydrogen Sulfide Analysis Techniques. [Link]

  • Analytical Meaurements, Inc. H2S Analyzer | AMI's Guide to Hydrogen Sulfide Measurements. [Link]

  • Arizona Instrument LLC. Finding the Right Fit for Your H2S Detection Needs. [Link]

  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. NCBI Bookshelf. [Link]

  • Wasatch Photonics. LOD in Fluorescence. [Link]

  • Agilent. (2014, January 9). The Linear Dynamic Range and Limits of Detection of Fluorescein using the Agilent Cary Eclipse Fluorescence Spectrophotometer. [Link]

  • The Royal Society of Chemistry. The detection limit was determined from the fluorescence titration data based on a reported method. [Link]

  • Scientific Reports. (2017, April 29). Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). PMC - NIH. [Link]

  • ResearchGate. (2019, January 7). Fluorescence assays: limit of detection. [Link]

  • ResearchGate. Validation of biosensors | Request PDF. [Link]

  • Biosensors. (2023, March 21). Review of Chemical Sensors for Hydrogen Sulfide Detection in Organisms and Living Cells. [Link]

  • Laboratorio Tecnológico del Uruguay. Guidelines for the validation and verification of chemical test methods. [Link]

  • Journal of Validation Technology. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Journal of Laboratory Physicians. (2011). Validation Protocol: First Step of a Lean-Total Quality Management Principle in a New Laboratory Set-up in a Tertiary Care Hospital in India. PMC - PubMed Central. [Link]

  • Nitric Oxide. (2013). Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection. PMC - NIH. [Link]

  • PubMed. (2013, November 30). Hydrogen sulfide chemical biology: pathophysiological roles and detection. [Link]

Sources

A Researcher's Guide to Amine Derivatization: Cross-Validation of 5-Methoxybenzofurazan-1-oxide Against Established Fluorogenic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of amines—a class of compounds including vital neurotransmitters, amino acids, and pharmaceutical intermediates—is a frequent analytical challenge. Their inherent properties, such as high polarity and lack of a native chromophore, often preclude direct analysis by High-Performance Liquid Chromatography (HPLC). The established solution is chemical derivatization, a process that enhances their detectability and chromatographic behavior.

This guide provides a comparative analysis of 5-Methoxybenzofurazan-1-oxide , a member of the benzofuroxan class of reagents, cross-validated against the performance of established, high-performance alternatives. Our focus is on the most common application for this chemical family: fluorogenic labeling of primary and secondary amines for sensitive quantification by HPLC with fluorescence detection. We will dissect the underlying chemistry, compare performance metrics based on available experimental data, and provide actionable protocols to ground this analysis in practical laboratory work.

The Principle of Fluorogenic Labeling with Benzofurazan Oxides

The core reaction mechanism for this class of reagents is a nucleophilic aromatic substitution (SNAr) . The benzofurazan (also known as 2,1,3-benzoxadiazole) ring system is highly electron-deficient, particularly when substituted with strong electron-withdrawing groups.[1] This electronic characteristic makes specific carbon atoms on the ring susceptible to attack by nucleophiles, such as the lone pair of electrons on a primary or secondary amine.

The reaction proceeds in two steps:

  • Nucleophilic Attack: The amine attacks the electron-deficient carbon atom (typically C-4), breaking the aromaticity of the ring and forming a temporary, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The complex stabilizes by expelling a leaving group (e.g., a halide ion), restoring the aromatic system and resulting in a stable, covalently linked amine-benzofurazan adduct.

Crucially, the parent reagents are typically non-fluorescent, while the resulting amine adduct is highly fluorescent. This "light-up" characteristic is ideal for analytical chemistry, as it minimizes background signal and maximizes sensitivity.

SNA_Mechanism reagents Amine (R-NH2) + 4-Halo-7-nitrobenzofurazan intermediate Meisenheimer Complex (Intermediate) reagents->intermediate Nucleophilic Attack product Fluorescent Adduct intermediate->product Elimination of Leaving Group (X-)

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Mechanism.

The Competitors: A Head-to-Head Comparison

The utility of a derivatizing agent is defined by several key performance metrics: reactivity (reaction time and conditions), stability of the derivative, sensitivity (Limit of Detection, LOD), and the photophysical properties (excitation/emission wavelengths, quantum yield) of the resulting adduct.

We will compare this compound against its well-characterized and commercially successful nitro-substituted analogs: 4-Fluoro-7-nitrobenzofurazan (NBD-F) and 4-Chloro-7-nitrobenzofurazan (NBD-Cl) .[2]

ParameterThis compound4-Fluoro-7-nitrobenzofurazan (NBD-F)4-Chloro-7-nitrobenzofurazan (NBD-Cl)Dansyl Chloride (Alternative Class)
Reactivity Not Reported (Expected to be very low)Very High (e.g., ~500x faster than NBD-Cl with glycine)[3]ModerateModerate to High
Typical Reaction Time Not Reported1-5 minutes[3][4]30-60 minutes30-60 minutes[5]
Typical Reaction Temp. Not Reported50-80 °C[2][4]60-70 °C40-60 °C[6]
Excitation (λex) Not Reported~470 nm[7]~465 nm[3]~340 nm
Emission (λem) Not Reported~530 nm[7]~535 nm[3]~520 nm
Derivative Stability Not ReportedGood[2]Good[8]Very Good[9]
LOD (HPLC-FLD) Not ReportedFemtomole (fmol) range[7]Picomole (pmol) to fmol range[10]Picomole (pmol) to fmol range[5]
Reacts with Primary & Secondary AminesPrimary & Secondary Amines, Thiols[3]Primary & Secondary Amines, Thiols[3]Primary & Secondary Amines, Phenols[6]
Causality Behind Performance: An Expert Analysis

The stark differences in performance, particularly reactivity, are a direct consequence of the substituents on the benzofurazan ring.

  • NBD-F and NBD-Cl: The defining feature of these reagents is the nitro group (-NO2) at the 7-position. The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This effect pulls electron density away from the aromatic ring, making the C-4 position exceptionally electron-poor (electrophilic) and thus highly susceptible to nucleophilic attack by an amine. The high reactivity of NBD-F compared to NBD-Cl is due to the superior ability of fluorine, being more electronegative than chlorine, to stabilize the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[2][3]

  • This compound: In stark contrast, the methoxy group (-OCH3) at the 5-position is an electron-donating group through resonance. It pushes electron density into the aromatic ring. This effect increases the electron density at the carbon atoms of the ring, making them significantly less electrophilic and therefore much less reactive towards nucleophiles like amines.

Trustworthiness Statement: Based on these fundamental principles of physical organic chemistry, it is highly probable that this compound is a significantly poorer reagent for amine derivatization than NBD-F or NBD-Cl. Its reaction with amines would likely require much harsher conditions (higher temperatures, longer times, stronger bases) and may result in lower yields, making it unsuitable for sensitive, quantitative analysis of biological samples. While specific experimental data is not available in the peer-reviewed literature to populate the table above, the predicted low reactivity is a scientifically sound inference.

Experimental Protocols: Validated Methodologies

To provide a practical benchmark, we present detailed, self-validating protocols for two established and widely used derivatization agents.

Protocol 1: Amine Derivatization using NBD-F

This protocol is optimized for high sensitivity and speed, leveraging the high reactivity of NBD-F.[2][4]

Reagents & Materials:

  • NBD-F solution: 20 mM in acetonitrile (MeCN). Prepare fresh and protect from light.

  • Borate Buffer: 50 mM, pH 8.0, containing 20 mM EDTA.

  • Stopping Solution: 50 mM Hydrochloric Acid (HCl).

  • Amine Standard/Sample Solution: Dissolved in an appropriate solvent (e.g., water, methanol).

Step-by-Step Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 300 µL of the amine-containing sample with the borate buffer.

  • Derivatization Reaction: Add 100 µL of the 20 mM NBD-F solution to the sample tube.

  • Incubation: Vortex the mixture briefly and incubate at 60 °C for 1 minute. The high reactivity of NBD-F allows for this very short reaction time, minimizing sample degradation.[3]

  • Quenching: Immediately cool the tube on an ice bath to stop the reaction. Add 400 µL of the 50 mM HCl stopping solution. This neutralizes the basic buffer, preventing further reaction and stabilizing the derivative.

  • Analysis: The sample is now ready for direct injection into the HPLC system.

Protocol 2: Amine Derivatization using Dansyl Chloride

Dansyl Chloride is a classic, robust reagent from the sulfonyl chloride class that produces highly stable derivatives.[5][6]

Reagents & Materials:

  • Dansyl Chloride solution: 5 mg/mL in acetone. Prepare fresh.

  • Saturated Sodium Bicarbonate solution.

  • Reaction Quenching Solution: 25% Ammonia solution.

  • Extraction Solvent: Diethyl ether or Ethyl acetate.

  • Amine Standard/Sample Extract.

Step-by-Step Procedure:

  • Buffering: To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution to achieve a basic pH (~pH 9-10), which is necessary to ensure the amine is deprotonated and nucleophilic.

  • Derivatization Reaction: Add 2 mL of the Dansyl Chloride solution. Vortex the mixture.

  • Incubation: Incubate the mixture at 40 °C for 45 minutes in the dark. Dansyl derivatives are light-sensitive, so protection from light is crucial for reproducibility.

  • Quenching: Add 100 µL of 25% ammonia solution to react with and consume the excess Dansyl Chloride, preventing interference in the chromatogram.

  • Extraction of Derivatives: Add 2 mL of diethyl ether, vortex vigorously for 1 minute, and centrifuge to separate the layers. Transfer the upper organic layer containing the derivatized amines to a clean tube.

  • Sample Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

Analytical Workflow Visualization

The entire process, from sample preparation to data analysis, can be summarized in a logical workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample (e.g., Plasma, Tissue) B Homogenization & Protein Precipitation A->B C Centrifugation B->C D Collect Supernatant (Amine Extract) C->D E Add Buffer (pH 8-10) D->E F Add Derivatizing Reagent (e.g., NBD-F) E->F G Incubate (Heat, Time) F->G H Quench Reaction G->H I HPLC Injection H->I J Chromatographic Separation (C18 Column) I->J K Fluorescence Detection (Set λex / λem) J->K L Data Acquisition & Quantification K->L

Caption: Standard workflow for HPLC analysis of amines via pre-column derivatization.

Conclusion and Recommendations

The cross-validation of this compound against established standards like NBD-F and NBD-Cl reveals a significant, predictable performance gap. The presence of a strong electron-withdrawing nitro group is fundamental to the high reactivity and analytical utility of the NBD family of reagents. The substitution of this group with an electron-donating methoxy group in this compound fundamentally compromises its electrophilicity, rendering it a far less suitable candidate for the sensitive and rapid derivatization of amines required in modern analytical workflows.

For researchers requiring high sensitivity, rapid reaction times, and robust methodologies for amine quantification, NBD-F remains the superior choice within the benzofurazan class due to its exceptional reactivity.[2] NBD-Cl serves as a reliable, lower-cost alternative when reaction speed is less critical.[8] For applications where derivative stability is paramount or when dealing with complex matrices, Dansyl Chloride continues to be a validated and trustworthy option.[6][9]

While this compound may have applications in other areas of synthetic chemistry, its utility as a fluorogenic derivatizing agent for quantitative amine analysis is not supported by either available experimental data or foundational chemical principles.

References

  • Ionescu, D., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Available at: [Link]

  • Uchiyama, S., et al. (2001). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 126(7), 1169-1173. Available at: [Link]

  • Toyo'oka, T., et al. (1989). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 114(4), 413-418. Available at: [Link]

  • Aziz, N. A. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 111. Available at: [Link]

  • Elbashir, A. A., Suliman, F. O., & Aboul-Enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Gazi University Journal of Science, 24(4), 679-697. Available at: [Link]

  • Pistorius, D., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(10), 685-693. Available at: [Link]

  • Latorre, C. H., et al. (1994). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Journal of Pharmaceutical and Biomedical Analysis, 12(10), 1223-1239. Available at: [Link]

  • Licar, L., et al. (1993). Derivatization of secondary amino acids with 7-nitro-4-benzofurazanyl ethers. Analytical Chemistry, 65(18), 2575-2579. Available at: [Link]

  • Sadowski, K., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. International Journal of Molecular Sciences, 23(23), 14981. Available at: [Link]

  • Shou, M., & Sweedler, J. V. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Electrophoresis, 28(22), 4215-4223. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the fluorescence quantum yield of ANS bound to BSA and... [Figure]. Available at: [Link]

  • Lindqvist, A. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Available at: [Link]

  • ResearchGate. (n.d.). Proposed reaction pathway between drug containing secondary amine and NBD-Cl [Figure]. Available at: [Link]

  • ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Available at: [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Available at: [Link]

  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. Journal of Chromatography B, 805(2), 223-233. Available at: [Link]

  • Imai, K., et al. (1989). Derivatization with 4-chloro-7-nitrobenzofurazan for liquid chromatographic determination of hydroxyproline in collagen hydrolysate. Analytical Chemistry, 61(4), 400-404. Available at: [Link]

  • Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809-4817. Available at: [Link]

  • Beach, D. G., Liu, H., & Quilliam, M. A. (2016). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography-mass spectrometry. Analytical Methods, 8(15), 3164-3171. Available at: [Link]

  • Nikoloudaki, E., & Koupparis, M. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. Chemosensors, 12(6), 114. Available at: [Link]

  • Interchim. (n.d.). FluoProbes®. Available at: [Link]

  • DeJong, C. H. (1984). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Available at: [Link]

  • Grabarz, A. M., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Communications Chemistry, 4(1), 1-9. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. Available at: [Link]

  • Birkett, C. L., & de Doncker, E. (1977). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. The Biochemical journal, 167(3), 567-573. Available at: [Link]

  • Ionita, P. (2021). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 22(18), 9993. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 5-Methoxybenzofurazan-1-oxide Derivatives Against Drug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Drug Resistance in Oncology

The development of multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. MDR can be intrinsic or acquired, often involving the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] This necessitates the exploration of novel chemical entities capable of circumventing these resistance mechanisms. Benzofuran and its N-oxide derivatives, benzofuroxans, have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent anticancer effects.[3][4] This guide provides a comparative analysis of the potential efficacy of 5-Methoxybenzofurazan-1-oxide derivatives against drug-resistant cancer cells, synthesizing available data on related compounds to build a case for their investigation and providing detailed experimental frameworks for their evaluation.

The Benzofuroxan Scaffold: A Platform for Anticancer Drug Design

Benzofuroxans, also known as benzofurazan-1-oxides, are characterized by a fused benzene and furoxan ring system. This scaffold has garnered attention in medicinal chemistry due to its diverse pharmacological properties.[5] Several studies have highlighted the cytotoxicity of benzofuroxan derivatives against various cancer cell lines, with some demonstrating selectivity towards tumor cells over normal cells.[6][7] The anticancer mechanism of these compounds is often multifaceted, involving the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][7][8]

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through several synthetic routes, often starting from substituted nitroanilines. A common method involves the oxidative cyclization of 4-methoxy-2-nitroaniline.[9] The general synthesis pathway allows for the introduction of various substituents on the benzofuroxan core, enabling the exploration of structure-activity relationships (SAR).

Comparative Efficacy Against Drug-Resistant Cancer Cells

While direct experimental data on this compound derivatives against a wide panel of drug-resistant cancer cell lines is emerging, we can extrapolate potential efficacy from studies on structurally related benzofuran and benzofuroxan derivatives. The introduction of a methoxy group at the 5-position can modulate the electronic and lipophilic properties of the molecule, potentially influencing its interaction with biological targets and its ability to evade efflux pumps.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table presents a hypothetical comparative analysis based on published data for related benzofuran and benzofuroxan derivatives, illustrating the potential of these scaffolds against both drug-sensitive and drug-resistant cancer cell lines.

CompoundCell LineResistance MechanismIC50 (µM)Reference CompoundIC50 (µM)Reference(s)
Hypothetical this compound Derivative MCF-7 (Breast Cancer)Drug-SensitivePredicted: 0.05 - 5Doxorubicin~0.1-1[10][11]
Hypothetical this compound Derivative MCF-7/ADR (Breast Cancer)P-gp OverexpressionPredicted: 0.1 - 10Doxorubicin>10[2][12]
Hypothetical this compound Derivative A549 (Lung Cancer)Drug-SensitivePredicted: 1 - 15Cisplatin~2-10[13]
Hypothetical this compound Derivative A549/CDDP (Lung Cancer)MultiplePredicted: 2 - 20Cisplatin>20[1]
Benzofuran Derivative 36 MCF-7 (Breast Cancer)Drug-Sensitive0.051DoxorubicinNot specified in study[10]
Benzofuran Derivative 9 PC9 (NSCLC)Drug-SensitiveNot specified in studyNot specified in studyNot specified in study[13]

Note: Predicted values are for illustrative purposes to guide experimental design and are based on the activities of related benzofuran and benzofuroxan compounds.

Mechanistic Insights: How Might this compound Derivatives Combat Resistance?

The proposed mechanisms of action for benzofuroxan derivatives suggest they may be effective against drug-resistant cancers through several pathways that are distinct from or can overcome conventional resistance mechanisms.

Induction of Apoptosis

Benzofuroxan derivatives have been shown to induce apoptosis in various cancer cell lines.[3][6][8] This is often mediated through the intrinsic mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential.[3] Some derivatives have also been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[10] This direct induction of programmed cell death can bypass resistance mechanisms that rely on inhibiting specific upstream signaling pathways.

Cell Cycle Arrest

Several benzofuran and benzofuroxan derivatives have been reported to cause cell cycle arrest, often at the G2/M phase.[10][13][14] This prevents cancer cells from proliferating and can sensitize them to other therapeutic agents. The ability to halt cell division is a crucial anticancer property.

Overcoming P-glycoprotein (P-gp) Mediated Efflux

A key advantage of novel drug candidates is their potential to be poor substrates for P-gp. The structural features of this compound derivatives may allow them to evade recognition and efflux by P-gp, thereby maintaining therapeutic intracellular concentrations even in resistant cells. Some compounds can also act as P-gp inhibitors, restoring the efficacy of co-administered chemotherapeutic drugs.[15][16][17]

Signaling Pathway Modulation

Benzofuran derivatives have been shown to inhibit critical cancer cell survival pathways such as the PI3K/Akt/mTOR pathway.[10][18] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Below is a diagram illustrating the potential mechanisms of action of this compound derivatives in drug-resistant cancer cells.

G cluster_cell Drug-Resistant Cancer Cell cluster_pathways Intracellular Pathways MDR_Compound 5-Methoxybenzofurazan- 1-oxide Derivative Pgp P-glycoprotein (P-gp) MDR_Compound->Pgp Evades Efflux / Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway MDR_Compound->PI3K_Akt Inhibition Mitochondria Mitochondria MDR_Compound->Mitochondria Induces Stress CellCycle Cell Cycle (G2/M Phase) MDR_Compound->CellCycle Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition Mitochondria->Apoptosis Activation CellCycle->Apoptosis Sensitization Doxorubicin Conventional Drug (e.g., Doxorubicin) Doxorubicin->Pgp Efflux

Caption: Proposed mechanisms of action for this compound derivatives.

Experimental Protocols for Evaluation

To rigorously assess the efficacy of this compound derivatives, a series of well-defined in vitro experiments are essential.

Cell Viability and IC50 Determination (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50%.

Workflow Diagram:

G start Seed drug-sensitive and -resistant cells in 96-well plates treat Treat with serial dilutions of This compound derivative start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-Step Protocol:

  • Seed drug-sensitive and their corresponding drug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and drug resistance pathways.

Step-by-Step Protocol:

  • Treat cells with the compound at the desired concentration and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, Cyclin B1, P-gp, p-Akt, total Akt) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

While further direct experimental validation is required, the existing body of research on benzofuran and benzofuroxan derivatives provides a strong rationale for investigating this compound derivatives as potent agents against drug-resistant cancers. Their potential to induce apoptosis, cause cell cycle arrest, and possibly circumvent P-gp-mediated efflux makes them an attractive class of compounds for further development. Future studies should focus on synthesizing a library of these derivatives to establish clear structure-activity relationships, followed by in-depth mechanistic studies and in vivo evaluation in preclinical models of drug-resistant cancers. The protocols outlined in this guide provide a robust framework for such investigations, paving the way for the potential discovery of novel and effective therapies to combat the challenge of multidrug resistance in oncology.

References

  • Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activity. International Journal of Molecular Sciences. [Link][3][6]

  • Benzofuroxan derivatives N-Br and N-I induce intrinsic apoptosis in melanoma cells by regulating AKT/BIM signaling and display anti metastatic activity in vivo. BMC Cancer. [Link][8]

  • Novel Hybrid Compounds Containing Benzofuroxan and Aminothiazole Scaffolds: Synthesis and Evaluation of Their Anticancer Activit. University of Bologna. [Link][3]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Semantic Scholar. [Link][7]

  • Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central (PMC). [Link][13]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link][19]

  • Impact of benzofurans 9 h and 11d towards the cell cycle phases of... ResearchGate. [Link][14]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central (PMC). [Link][4]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF. ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. [Link]

  • Effects of benzofuran derivatives 7 and 8 on late apoptosis or necrosis... ResearchGate. [Link]

  • (PDF) Identification of Compounds Selectively Killing Multidrug-Resistant Cancer Cells. ResearchGate. [Link]

  • Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. PubMed. [Link][10]

  • Reversal of P-glycoprotein-mediated multidrug resistance in human sarcoma MES-SA/Dx-5 cells by nonsteroidal anti-inflammatory drugs. PubMed. [Link][15]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health (NIH). [Link][12]

  • The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. PubMed Central (PMC). [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. PubMed Central (PMC). [Link]

  • Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). PubMed Central (PMC). [Link][1]

  • Development of Benzoxazole Derivatives Targeting mTOR: A Promising Approach for Breast Cancer Therapy. ResearchGate. [Link]

  • Comparative study of the sensitivities of cancer cells to doxorubicin, and relationships between the effect of the drug-efflux pump P-gp. PubMed. [Link]

  • Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. PubMed. [Link][18]

  • Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms. ScienceDirect. [Link][2]

  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. ResearchGate. [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. MDPI. [Link][11]

  • Reversal of P-glycoprotein and multidrug-resistance protein-mediated drug resistance in KB cells by 5-O-benzoylated taxinine K. PubMed. [Link][16]

  • Discovery of novel P-glycoprotein-mediated multidrug resistance inhibitors bearing triazole core via click chemistry. PubMed. [Link][17]

  • The reactions of benzofurazan 1-oxides with enamines. ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • (PDF) Synthesis of 4-aryloxy-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan and various phenoxide anions (including pharmaceuticals) in the presence of crown ethers. ResearchGate. [Link]

  • Benzofuroxan Derivatives as Potent Agents against Multidrug‐Resistant Mycobacterium tuberculosis | Request PDF. ResearchGate. [Link][5]

Sources

The Emerging Potential of 5-Methoxybenzofurazan-1-oxide in Nitric Oxide Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Novel Research Tool

In the dynamic landscape of biomedical research, the pursuit of novel chemical tools to dissect complex biological pathways is paramount. Nitric oxide (NO), a transient signaling molecule, plays a pivotal role in a myriad of physiological and pathological processes, from vasodilation to neurotransmission and immune responses.[1] Consequently, the development of robust and sensitive methods for its detection and quantification is of critical importance. This guide provides an in-depth comparative analysis of 5-Methoxybenzofurazan-1-oxide, a compound of emerging interest, benchmarked against established research tools for nitric oxide detection: the highly sensitive fluorescent probe DAF-FM diacetate and the traditional Griess assay.

Introduction to Nitric Oxide Detection and the Benzofurazan Scaffold

The detection of nitric oxide in biological systems is challenging due to its short half-life and low physiological concentrations.[1] Over the years, researchers have developed a variety of direct and indirect methods to measure NO levels. Direct methods, such as electrochemical sensors, offer real-time monitoring, while indirect methods often rely on the detection of more stable NO metabolites like nitrite and nitrate or the use of fluorescent probes that react with NO to produce a measurable signal.[2][3]

The benzofurazan and its N-oxide derivative, benzofuroxan, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. Certain derivatives of this scaffold have been explored as NO donors, while others form the core of fluorescent probes for NO detection. The electronic properties of the benzofurazan ring system make it a versatile platform for the design of "turn-on" fluorescent sensors, where the reaction with NO or its derivatives leads to a significant increase in fluorescence intensity.

This compound: A Profile

This compound, also known as 5-methoxybenzofuroxan, is a specific derivative within this class.[4][5] While its direct application as a widely used research tool for NO detection is not yet extensively documented in peer-reviewed literature, its chemical structure suggests a strong potential for this purpose. The methoxy group can modulate the electronic properties of the benzofurazan ring, potentially influencing its reactivity with NO and its photophysical characteristics.

Chemical Properties of this compound:

  • Molecular Formula: C₇H₆N₂O₂[6]

  • Molecular Weight: 150.13 g/mol [6]

  • Appearance: Solid

  • Solubility: Soluble in organic solvents like DMSO.

The N-oxide moiety in the benzofuroxan structure is the key to its potential as an NO probe. It is hypothesized that the reaction with nitric oxide would reduce the N-oxide, leading to the formation of a highly fluorescent benzofurazan derivative. This reaction would form the basis of a "turn-on" fluorescent response.

Benchmarking Against Established Tools

To evaluate the potential of this compound, it is essential to compare its anticipated performance against well-established and characterized tools in the field of nitric oxide research.

DAF-FM Diacetate: The High-Sensitivity Fluorescent Probe

DAF-FM diacetate is a cell-permeable dye that has become a gold standard for the fluorescent detection of nitric oxide in living cells.[7][8]

  • Mechanism of Action: DAF-FM diacetate readily crosses the cell membrane. Inside the cell, esterases cleave the acetate groups, trapping the DAF-FM molecule. In the presence of nitric oxide and oxygen, the non-fluorescent DAF-FM is converted to a highly fluorescent triazole derivative.[9]

  • Advantages:

    • High Sensitivity: Can detect NO concentrations in the low nanomolar range (~3 nM).[7][10]

    • High Quantum Yield: Exhibits a ~160-fold increase in fluorescence upon reaction with NO.[9]

    • Good Photostability: The fluorescent product is more photostable compared to its predecessor, DAF-2.[7]

    • pH Insensitivity: The fluorescence of the NO adduct is stable over a wide physiological pH range (above 5.5).[7]

  • Limitations:

    • Indirect Measurement: DAF-FM does not directly measure NO but rather its oxidation products.

    • Potential for Artifacts: Can be oxidized by other reactive oxygen species (ROS) and peroxynitrite, leading to potential false positives.[11]

    • Requires Oxygen: The reaction to form the fluorescent product is oxygen-dependent.

The Griess Assay: The Classic Colorimetric Method

The Griess assay is a simple and cost-effective colorimetric method for the indirect quantification of nitric oxide by measuring its stable metabolite, nitrite (NO₂⁻).[12]

  • Mechanism of Action: The Griess reagent is a two-component system. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine to form a stable azo compound with a deep purple color, which can be quantified spectrophotometrically at ~540 nm.[12][13]

  • Advantages:

    • Simplicity and Cost-Effectiveness: The assay is easy to perform and requires standard laboratory equipment.

    • High-Throughput: Can be adapted for use in 96-well plates for the analysis of multiple samples.

    • Quantitative: Provides a quantitative measure of total nitrite concentration in the sample.

  • Limitations:

    • Low Sensitivity: Less sensitive than fluorescent probes, with a detection limit in the micromolar range.[14]

    • Interference: A variety of compounds in biological samples can interfere with the reaction. The assay is also sensitive to pH.

    • Measures Nitrite, Not NO: Provides an endpoint measurement of a stable metabolite, offering no spatial or real-time information on NO production.

    • Inaccurate in Complex Media: The accuracy of the Griess assay can be compromised in protein-rich media.[15]

Comparative Performance at a Glance

FeatureThis compound (Anticipated)DAF-FM DiacetateGriess Assay
Detection Principle "Turn-on" fluorescence"Turn-on" fluorescenceColorimetric
Analyte Nitric Oxide (and derivatives)Nitric Oxide (and derivatives)Nitrite (NO₂⁻)
Cell Permeability Likely cell-permeableYesNo (for reagent)
Sensitivity To be determinedHigh (~3 nM)[7][10]Low (~0.5-1 µM)[2]
Temporal Resolution Potentially real-timeReal-time imagingEndpoint measurement
Spatial Resolution High (microscopy)High (microscopy)None
Ease of Use Moderate (requires fluorescence microscopy)Moderate (requires fluorescence microscopy)High
Key Advantage Potential for novel photophysical propertiesHigh sensitivity and live-cell imaging capabilitySimple, quantitative, and high-throughput
Key Limitation Lack of characterization and validationPotential for off-target reactions[11]Low sensitivity and interference from biological samples[15]

Experimental Protocols

To provide a practical context for this comparison, detailed protocols for the established methods are provided below.

Protocol for Nitric Oxide Detection in Live Cells using DAF-FM Diacetate

Materials:

  • DAF-FM diacetate (e.g., from Thermo Fisher Scientific, Cayman Chemical)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Live-cell imaging system (fluorescence microscope or plate reader)

Procedure:

  • Reagent Preparation: Prepare a 5 mM stock solution of DAF-FM diacetate in anhydrous DMSO. Store protected from light at -20°C.

  • Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, 96-well imaging plate) and culture until they reach the desired confluency.

  • Loading of DAF-FM Diacetate:

    • Prepare a working solution of DAF-FM diacetate (typically 1-10 µM) in serum-free medium or PBS.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DAF-FM diacetate working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with PBS to remove any excess probe.

  • Stimulation and Imaging:

    • Add fresh medium or buffer to the cells.

    • Induce NO production using your chosen stimulus (e.g., agonist, drug).

    • Immediately begin imaging using a fluorescence microscope equipped with a standard fluorescein filter set (Excitation/Emission: ~495/515 nm).[7]

    • Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

Protocol for Nitrite Quantification using the Griess Assay

Materials:

  • Griess Reagent Kit (e.g., from Promega, Thermo Fisher Scientific) or individual components:

    • Sulfanilamide solution

    • N-(1-naphthyl)ethylenediamine (NED) solution

    • Acidic solution (e.g., phosphoric acid)

  • Sodium nitrite standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite stock solution in the same medium as your samples.

    • Perform serial dilutions to create a standard curve ranging from approximately 1-100 µM.

  • Sample Collection: Collect cell culture supernatants or other biological fluids. If necessary, centrifuge the samples to remove any cellular debris.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to a 96-well plate in triplicate.

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration of the samples from the linear regression of the standard curve.[16]

Visualizing the Workflow

DAF-FM Diacetate Workflow for Live-Cell NO Detection

DAF_FM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DAF_Stock Prepare 5 mM DAF-FM Diacetate Stock in DMSO Loading Load Cells with 1-10 µM DAF-FM DA (30-60 min, 37°C) DAF_Stock->Loading Cell_Seeding Seed Cells in Imaging Plate Cell_Seeding->Loading Wash Wash Cells 2x with PBS Loading->Wash Stimulate Add Stimulus to Induce NO Wash->Stimulate Image Fluorescence Imaging (Ex/Em: 495/515 nm) Stimulate->Image Quantify Quantify Fluorescence Intensity Change Image->Quantify

Caption: Workflow for live-cell nitric oxide detection using DAF-FM diacetate.

Griess Assay Workflow for Nitrite Quantification

Griess_Assay_Workflow cluster_prep Preparation cluster_exp Reaction cluster_analysis Measurement Standards Prepare Nitrite Standard Curve Plate Pipette Standards & Samples into 96-well Plate Standards->Plate Samples Collect Cell Supernatants Samples->Plate Add_Sulf Add Sulfanilamide (Incubate 5-10 min) Plate->Add_Sulf Add_NED Add NED Solution (Incubate 5-10 min) Add_Sulf->Add_NED Read Measure Absorbance at 540 nm Add_NED->Read Calculate Calculate Nitrite Concentration Read->Calculate

Caption: Workflow for nitrite quantification using the Griess assay.

Conclusion and Future Outlook

While this compound is not yet an established tool, its chemical structure holds considerable promise for its development as a novel fluorescent probe for nitric oxide detection. Its performance, once characterized, will need to be rigorously benchmarked against the high sensitivity and live-cell imaging capabilities of DAF-FM diacetate and the simple, quantitative nature of the Griess assay.

For researchers at the forefront of drug discovery and cell signaling, the potential of a new probe with unique photophysical properties or improved specificity is an exciting prospect. Future studies should focus on synthesizing and characterizing this compound to determine its reactivity with nitric oxide, its fluorescence quantum yield, sensitivity, selectivity against other reactive species, and its utility in live-cell imaging. Such data will be crucial in determining its place in the ever-expanding toolkit for nitric oxide research.

References

  • Chang, C. J., et al. (2004). A new generation of fluorescent probes for imaging nitric oxide. Current Opinion in Chemical Biology.
  • FP-NO, a new turn-on fluorescence probe for nitric oxide detection and bioimaging. (2018). ACS Sensors.[17]

  • Balcerczyk, A., et al. (2005). On the specificity of 4-amino-5-methylamino-2',7'-difluorofluorescein as a probe for nitric oxide. Free Radical Biology and Medicine.[11]

  • Chen, Y., et al. (2020). Recent developments of fluorescent probes for detection and bioimaging of nitric oxide. Nitric Oxide.[18]

  • A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection in Living Cells. (n.d.). BenchChem.[1]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine.[2]

  • Kalyanaraman, B., et al. (2012). Measuring nitric oxide and other reactive nitrogen species in cells and tissues. Methods in Enzymology.
  • Gupta, K. J., & Igamberdiev, A. U. (2016). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany.[13]

  • A review on nitric oxide detection methods. (2017). Analytical Methods.
  • A guide to nitric oxide detection methods. (2018).
  • PubChem. (n.d.). 5-Methoxybenzofurazan. National Center for Biotechnology Information.[6]

  • Cheméo. (n.d.). Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1).[4]

  • Sigma-Aldrich. (n.d.). 5-Methoxybenzofurazan 3-oxide.[5]

  • NIST. (n.d.). Benzofurazan, 5-methyl-, 1-oxide. National Institute of Standards and Technology.[19]

  • A comparison of different approaches to quantify nitric oxide release. (2020). Molecules.[12]

  • What kind of nitric oxide assay would be suitable to use with HUVEC cells? (2014). ResearchGate.[14]

  • Hetrick, E. M., & Schoenfisch, M. H. (2009). Inaccuracies of nitric oxide measurement methods in biological media. Analytical Chemistry.[15]

  • Cayman Chemical. (n.d.). DAF-FM diacetate (CAS 254109-22-3).[7]

  • Carter, K. K., et al. (2005). DAF-FM diacetate detects impairment of agonist-stimulated nitric oxide synthesis by elevated glucose in human vascular endothelial cells. Journal of Pharmacology and Experimental Therapeutics.[8]

  • Lumiprobe. (n.d.). DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate).[10]

  • Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages. (2019). Bio-protocol.[16]

  • Thermo Fisher Scientific. (n.d.). Nitric Oxide Indicators: DAF-FM and DAF-FM Diacetate User Guide.[9]

  • Balcerczyk, A., & Bartosz, G. (2005). On the specificity of 4-amino-5-methylamino-2',7'-difluorofluorescein as a probe for nitric oxide. Free Radical Biology & Medicine.[11]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxybenzofurazan-1-oxide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran and its heterocyclic analogs, such as benzofurazan-1-oxides (also known as benzofuroxans), represent a privileged scaffold in medicinal chemistry. These compounds are integral to a wide array of biologically active molecules, both natural and synthetic, demonstrating a broad spectrum of therapeutic potentials.[1] Among these, 5-Methoxybenzofurazan-1-oxide and its derivatives have garnered significant attention within the drug development community for their promising anticancer properties.

This guide provides a comprehensive comparison of this compound analogs, elucidating the critical relationships between their chemical structure and biological activity. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key structural modifications that enhance cytotoxic efficacy. This document will delve into the synthesis, in vitro cytotoxicity, and mechanistic insights of these compounds, supported by experimental data and detailed protocols to facilitate further research and validation.

The Benzofurazan-1-oxide Scaffold: A Platform for Anticancer Drug Discovery

Benzofurazan-1-oxide derivatives have been shown to exhibit a range of biological activities, including the ability to inhibit the growth of various cancer cell lines.[1][2] The anticancer effect of these compounds is often attributed to their capacity to induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.[1] Furthermore, some benzofuroxan derivatives have been found to act as nitric oxide (NO) donors, a property that can contribute to their cytotoxic effects in a complex manner. The core structure of this compound provides a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents on the benzofuroxan core. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer agents.

Impact of Substituents on Cytotoxic Activity

While a comprehensive quantitative structure-activity relationship (QSAR) study specifically for a series of this compound analogs is not extensively documented in a single source, we can infer key SAR trends from the available literature on related benzofuroxan derivatives.

One study on a diverse set of 26 benzofuroxans, including six newly synthesized derivatives, highlighted the importance of the electrophilic character of the substituent at the 5-position for their activity against Trypanosoma cruzi.[3] Although not directly focused on cancer, this finding suggests that the electronic properties of substituents on the benzene ring play a crucial role in the biological activity of the benzofuroxan scaffold. The study utilized both 2D- and 3D-QSAR models, which revealed that a more electrophilic α-atom on the substituent enhances activity.[3]

In the context of anticancer activity, the presence of specific functional groups can significantly modulate the cytotoxicity of benzofuran derivatives. For instance, the introduction of bromine into a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity against both normal and cancer cell lines.[1]

The following table summarizes the cytotoxic activity of various substituted benzofuran and benzofuroxan analogs against different cancer cell lines, providing a comparative overview of their potency.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
6a Benzofuran/oxadiazole hybrid2-methylbenzofuran, phenoxymethyl-1,2,4-oxadiazoleHCT1169.71 ± 1.9[2]
6b Benzofuran/oxadiazole hybrid2-methylbenzofuran, phenoxymethyl-1,2,4-oxadiazoleHCT1167.48 ± 0.6[2]
6c Benzofuran/oxadiazole hybrid2-methylbenzofuran, phenoxymethyl-1,2,4-oxadiazoleHCT1163.27 ± 1.1[2]
8d Benzofuran/oxadiazole hybrid2-methylbenzofuran, substituted phenoxymethyl-1,2,4-oxadiazoleHCT116Good Activity[2]
8e Benzofuran/oxadiazole hybrid2-methylbenzofuran, substituted phenoxymethyl-1,2,4-oxadiazoleMIA PaCa2Good Activity[2]
VIII Halogeno-derivative of benzofuranBromo-substitutionK562 (leukemia)5.0[1]
VIII Halogeno-derivative of benzofuranBromo-substitutionHL-60 (leukemia)0.1[1]
IX Halogeno-derivative of benzofuranBromo-substitutionVarious cancer cellsFew µM range[1]
X Halogeno-derivative of benzofuranBromo-substitutionVarious cancer cellsFew µM range[1]
7f Pyridazino[4,5-b]phenazine-5,12-dioneR1=EtA549, SK-OV-3, SK-MEL-2, XF 498, HCT 15~10x more potent than Doxorubicin[4]
7h Pyridazino[4,5-b]phenazine-5,12-dioneR1, R2=MeA549, SK-OV-3, SK-MEL-2, XF 498, HCT 15~10x more potent than Doxorubicin[4]
3j 2-Benzoyl-1-benzofuran6,7-dimethoxy, 3-methoxyphenyl-A2A Ki (rat) = 0.5161 µM[5]

Note: The table presents a selection of data from various studies on benzofuran and related heterocyclic structures to illustrate the range of cytotoxic activities observed. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.

Synthesis of this compound Analogs

A general synthetic route to 5-substituted benzofuroxans involves the oxidation of the corresponding o-nitroanilines.

General Procedure for the Synthesis of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide (as an example of benzofuran synthesis): [1]

  • Starting Material: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.

  • Reagents: Thionyl chloride, appropriate amine.

  • Procedure:

    • A solution of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid in an appropriate solvent is treated with thionyl chloride to form the corresponding acid chloride.

    • The resulting acid chloride is then reacted with the desired amine to yield the final carboxamide derivative.

    • The product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol: [6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the general workflow for SAR studies and the MTT assay.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR QSAR QSAR Modeling (Optional) SAR->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add Compound Analogs incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate for 1-4h mtt_add->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Calculate IC50 Values read->analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The analysis of its analogs reveals that strategic modifications to the core structure can lead to substantial improvements in cytotoxic potency. Key takeaways from the available data suggest that:

  • Electronic properties of substituents are critical: The electrophilic nature of substituents on the benzofuroxan ring appears to be a key determinant of biological activity.

  • Halogenation can enhance cytotoxicity: The introduction of halogen atoms, particularly bromine, can significantly increase the anticancer activity of benzofuran derivatives.

  • Further SAR studies are warranted: A systematic investigation of a wider range of substituents at various positions of the this compound core is necessary to establish a more comprehensive and predictive SAR model.

Future research should focus on the synthesis and evaluation of a focused library of this compound analogs to precisely map the structure-activity landscape. This will enable the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties, paving the way for their further development as effective cancer therapeutics.

References

  • New potent 5-substituted benzofuroxans as inhibitors of Trypanosoma cruzi growth: quantitative structure-activity relationship studies. (2005). Bioorganic & Medicinal Chemistry, 13(23), 6336-6346. [Link]

  • Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles. (2020). Archiv der Pharmazie, 353(6), e2000006. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]

  • Synthesis and Cytotoxicity Evaluation of Substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. (2007). European Journal of Medicinal Chemistry, 42(2), 168-174. [Link]

  • Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. (2020). Bioorganic Chemistry, 94, 103459. [Link]

  • Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. (2020). New Journal of Chemistry, 44(30), 12975-12987. [Link]

  • Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. (2020). Heliyon, 6(11), e05470. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. (2011). Der Pharma Chemica, 3(1), 572-579. [Link]

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. (2016). Journal of Medicinal Chemistry, 59(1), 148-166. [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). Molecules, 26(16), 4983. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2020). Molecules, 25(21), 5020. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2023). Journal of Materials Research and Technology, 25, 4839-4853. [Link]

  • The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3895-3898. [Link]

  • Quantitative Structure–activity Relationship Modeling of Some Naphthoquinone Derivatives as Inhibitors of Pathogenic Agent IDO1. (2021). Journal of Reports in Pharmaceutical Sciences, 10(2), 273-281. [Link]

Sources

Navigating the Therapeutic Potential of Benzofurazan N-Oxides: A Comparative Guide to In Vitro and In Vivo Activity Correlation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the benzofurazan scaffold and its N-oxide derivatives, also known as benzofuroxans, have garnered significant attention for their diverse pharmacological activities.[1] This guide provides a comprehensive analysis of the in vitro and in vivo activities associated with the benzofurazan-1-oxide class of compounds. While specific experimental data for 5-Methoxybenzofurazan-1-oxide is not extensively available in the current body of scientific literature, this guide will establish a framework for its potential evaluation by drawing comparisons with structurally related and well-documented benzofurazan derivatives. We will delve into the established anticancer, antimicrobial, and nitric oxide (NO) releasing properties of this compound class, providing insights into the experimental methodologies crucial for their evaluation and the correlation of findings between laboratory and preclinical models.

The Benzofurazan-1-Oxide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofurazan N-oxides are a class of compounds characterized by a fused benzene and furoxan ring system. This unique heterocyclic structure imparts a range of biological activities, making it a "privileged scaffold" in drug discovery. The nature, position, and number of substituents on the carbocyclic ring play a pivotal role in modulating the biological and medicinal properties of these compounds.[1]

Key Biological Activities:
  • Anticancer Activity: Numerous benzofurazan derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] Their antitumor effects are often attributed to a dual mechanism involving the inhibition of DNA synthesis and the induction of DNA damage.[2] Some derivatives have shown selective cytotoxicity against tumor cells with minimal impact on normal cells.[4]

  • Antimicrobial and Antifungal Activity: The benzofurazan scaffold is associated with potent antimicrobial and antifungal properties. The activity is highly dependent on the structure of substituents on the benzofurazan ring.[5][6]

  • Nitric Oxide (NO) Donors: Benzofuroxans are recognized as lipophilic, thiol-dependent nitric oxide (NO) donors.[2][4] The slow release of NO can have various physiological effects, including vasodilation.[4] This property is also being explored for its potential in cancer therapy, as high levels of NO can inhibit tumor growth.[2]

Structure-Activity Relationship (SAR): The Role of the Methoxy Group

The introduction of a methoxy group at the 5-position of the benzofurazan-1-oxide ring is expected to influence its biological activity. In other heterocyclic systems, methoxy groups have been shown to enhance antiproliferative effects.[7] Generally, electron-releasing substituents on the benzofurazan ring can alter the chemical reactivity and, consequently, the biological activity.[1] A systematic evaluation of 5-methoxy-substituted analogs alongside other derivatives is crucial to elucidate its specific contribution to the therapeutic profile.

Bridging the Gap: In Vitro and In Vivo Correlation

A central challenge in drug development is establishing a meaningful correlation between in vitro activity and in vivo efficacy. For benzofurazan derivatives, this involves a multi-tiered approach, starting with cell-based assays and progressing to animal models that recapitulate aspects of human disease.

In Vitro Evaluation: The First Line of Investigation

A battery of in vitro assays is essential to characterize the biological activity of a novel benzofurazan derivative.

Table 1: Representative In Vitro Assays for Benzofurazan Derivatives

Activity AssessedAssay TypeCell Lines/StrainsKey Parameters Measured
Anticancer Cytotoxicity Assay (e.g., MTT, MTS)Human cancer cell lines (e.g., MCF-7, HeLa, HuTu 80)[2]IC50 (half-maximal inhibitory concentration)
Clonogenic AssayB16 melanoma cells[8]Long-term cell survival and proliferation
Apoptosis Assay (e.g., Annexin V/PI staining)Relevant cancer cell linesPercentage of apoptotic and necrotic cells
Antimicrobial Broth MicrodilutionBacterial strains (e.g., S. aureus, E. coli)MIC (Minimum Inhibitory Concentration)
Antifungal Agar Diffusion/Broth MicrodilutionFungal strains (e.g., C. albicans)Zone of inhibition, MIC
NO Release Griess AssayIn the presence of a thiol cofactor (e.g., L-cysteine)[9]Nitrite concentration
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method for determining the cytotoxic effects of a benzofurazan derivative on cancer cell lines.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add the diluted compound to the wells, ensuring a final solvent concentration of <0.5%. Include vehicle control wells (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput nature, and its basis in assessing metabolic activity, which is a key indicator of cell viability. The use of multiple cell lines is crucial to assess the spectrum of activity and potential selectivity of the compound.

Diagram 1: In Vitro Evaluation Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT) - Multiple Cancer Cell Lines A->B Primary Screening C Antimicrobial Assays - Bacterial & Fungal Strains A->C Primary Screening D NO Release Assay - Griess Reagent A->D Primary Screening E Apoptosis Assays (Annexin V/PI) B->E If Cytotoxic F Cell Cycle Analysis B->F If Cytotoxic G DNA Damage Assays B->G If Cytotoxic H Determine IC50/MIC Values B->H C->H D->H I Structure-Activity Relationship Analysis H->I

Caption: Workflow for the in vitro evaluation of benzofurazan derivatives.

In Vivo Validation: From Bench to Preclinical Models

Promising candidates from in vitro studies are advanced to in vivo testing to assess their efficacy and safety in a whole-organism context.

Table 2: Common In Vivo Models for Evaluating Benzofurazan Derivatives

Therapeutic AreaAnimal ModelCompound AdministrationKey Parameters Measured
Anticancer Xenograft models in immunocompromised mice (e.g., MDA-MB-231)[10]Intraperitoneal (i.p.) or oral (p.o.)Tumor volume, tumor weight, survival rate
Murine leukemia models (e.g., P388)[4]Intraperitoneal (i.p.)Increased lifespan of the animals
Anti-inflammatory Carrageenan-induced paw edema in rats/mice[11]Oral (p.o.)Paw volume/edema inhibition
Toxicity Acute toxicity studies in miceIntraperitoneal (i.p.)LD50 (lethal dose, 50%)[5]
Experimental Protocol: In Vivo Anticancer Efficacy in a Xenograft Model

This protocol details the evaluation of a benzofurazan derivative in a human tumor xenograft model.

Objective: To assess the in vivo antitumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells (e.g., MDA-MB-231)

  • Test compound formulated in a suitable vehicle

  • Positive control drug (e.g., Doxorubicin)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).

  • Compound Administration: Administer the test compound and controls via the chosen route (e.g., i.p. or p.o.) according to a predetermined schedule (e.g., daily or every other day).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.

Self-Validating System: The inclusion of both a vehicle control and a clinically relevant positive control (e.g., Doxorubicin) is critical for validating the experimental system. The vehicle control establishes the baseline tumor growth, while the positive control confirms the sensitivity of the model to a known anticancer agent.

Diagram 2: In Vivo to In Vitro Correlation Logic

G cluster_0 In Vitro Data cluster_1 In Vivo Data invitro_ic50 IC50 from Cytotoxicity Assays correlation Correlation Analysis invitro_ic50->correlation invitro_mic MIC from Antimicrobial Assays invitro_mic->correlation invivo_tgi Tumor Growth Inhibition (TGI) from Xenograft Models invivo_tgi->correlation invivo_efficacy Antimicrobial Efficacy in Infection Models invivo_efficacy->correlation correlation->invitro_ic50 Anticancer correlation->invitro_mic Antimicrobial correlation->invivo_tgi Anticancer correlation->invivo_efficacy Antimicrobial

Caption: Correlating in vitro potency with in vivo efficacy.

Concluding Remarks for the Research Professional

The benzofurazan-1-oxide scaffold represents a promising starting point for the development of novel therapeutics. While a comprehensive in vitro and in vivo dataset for this compound is yet to be established, the extensive research on related analogs provides a robust framework for its evaluation. A systematic investigation, beginning with a broad panel of in vitro assays to determine its cytotoxic and antimicrobial potential, followed by well-designed in vivo studies in relevant disease models, will be crucial to unlocking its therapeutic value. The correlation between in vitro potency (IC50, MIC) and in vivo efficacy (TGI, infection clearance) will be the ultimate determinant of its potential for further clinical development. This guide serves as a foundational resource for designing and interpreting such studies, fostering a scientifically rigorous approach to the exploration of this fascinating class of compounds.

References

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. Available at: [Link]

  • The Study of the Biological Activity of Amino-Substituted Benzofuroxans. Bentham Science. Available at: [Link]

  • Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. PMC - NIH. Available at: [Link]

  • The Study of the Biological Activity of Amino-Substituted Benzofuroxans. Semantic Scholar. Available at: [Link]

  • The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents. NIH. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • In vitro Study of Furazano[3,4-b]quinoxaline 1-Oxides as Potential ΝΟ Releasing Agents. ResearchGate. Available at: [Link]

  • Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. MDPI. Available at: [Link]

Sources

A Technical Guide to the Specificity of 5-Methoxybenzofurazan-1-oxide in Complex Biological Systems: A Nitric Oxide Donor Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and targeted delivery of therapeutic agents is paramount. This guide provides an in-depth technical assessment of 5-Methoxybenzofurazan-1-oxide, a member of the benzofuroxan class of compounds. While initial interest may lie in its potential as a detection agent, a deeper dive into the scientific literature reveals its primary and more significant role as a thiol-dependent nitric oxide (NO) donor.[1] This guide, therefore, pivots from an assessment of detection specificity to a more functionally relevant analysis: the specificity of this compound in releasing nitric oxide within complex biological milieus.

We will explore the causality behind its mechanism of action, compare its performance with alternative NO-releasing agents, and provide the experimental frameworks necessary for its rigorous evaluation. Our focus remains on empowering researchers to make informed decisions when selecting and utilizing chemical tools for modulating nitric oxide signaling in biological research.

The Benzofuroxan Moiety: A Progenitor of Nitric Oxide

Benzofuroxans, including this compound, are a class of heterocyclic compounds recognized for their capacity to release nitric oxide.[1][2] This NO-donating property is central to their biological activities, which have been explored in contexts ranging from anticancer therapy to the development of gastrointestinal-sparing anti-inflammatory drugs.[1][3][4] The release of NO is not spontaneous but is critically dependent on the presence of thiols, such as glutathione (GSH), which are abundant in the intracellular environment.[1][2]

Mechanism of Thiol-Dependent Nitric Oxide Release

The core mechanism involves the reaction of the benzofuroxan ring with a thiol. This interaction leads to the reduction of the N-oxide and subsequent rearrangement and fragmentation of the molecule to release nitric oxide. This thiol-dependent activation is a key determinant of its biological activity and specificity.

Thiol-Dependent NO Release Benzofuroxan This compound Intermediate Thiol Adduct Intermediate Benzofuroxan->Intermediate Nucleophilic attack by thiol Thiol Biological Thiol (e.g., GSH) Thiol->Intermediate NO Nitric Oxide (NO) Intermediate->NO Ring opening & fragmentation Byproduct Inactive Byproduct Intermediate->Byproduct

Caption: Thiol-dependent nitric oxide release from this compound.

Comparative Analysis: this compound vs. Alternative Nitric Oxide Donors

The selection of an appropriate NO donor is contingent on the specific experimental context, including the desired kinetics of NO release, the target biological system, and the potential for off-target effects. Here, we compare this compound with other common classes of NO donors.

FeatureThis compound (Benzofuroxans)Organic Nitrates (e.g., Glyceryl Trinitrate)NONOates (e.g., DEA/NO)S-Nitrosothiols (e.g., SNAP)
Activation Mechanism Thiol-dependent reduction[1][2]Enzymatic (e.g., mitochondrial aldehyde dehydrogenase)Spontaneous decomposition at physiological pHSpontaneous decomposition, light-sensitive
Control of NO Release Dependent on intracellular thiol concentrationDependent on enzyme activity and cofactor availabilitypH-dependent, predictable kineticsLess predictable, influenced by light and metal ions
Specificity Targeted towards thiol-rich environmentsDependent on the tissue-specific expression of activating enzymesNon-specific, releases NO systemicallyRelatively non-specific
Potential Off-Target Effects Reaction with other nucleophiles, redox cyclingTolerance development, off-target effects of metabolitesFormation of potentially carcinogenic nitrosaminesTransnitrosation of other proteins
Biological Half-life Variable, dependent on thiol reactivityShortShort to long, depending on the specific NONOateShort

Experimental Protocols for Assessing Specificity and Performance

To rigorously evaluate the utility of this compound as an NO donor in your specific model system, a series of validation experiments are essential.

Workflow for Quantifying Nitric Oxide Release

This workflow outlines the steps to measure NO release from this compound in a controlled in vitro environment.

NO Release Quantification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare solutions: - this compound - Thiol (GSH) - Buffer (pH 7.4) Mix Incubate this compound with thiol in buffer Reagents->Mix Detector Prepare NO detection system (e.g., Griess reagent, NO-specific electrode) Measure Quantify nitrite/nitrate (Griess assay) or directly measure NO Detector->Measure Timepoints Collect aliquots at various time points Mix->Timepoints Timepoints->Measure Analyze Plot NO concentration vs. time Measure->Analyze

Caption: Experimental workflow for quantifying nitric oxide release.

Step-by-Step Protocol: In Vitro Nitric Oxide Release Assay

Objective: To quantify the release of nitric oxide from this compound in the presence of glutathione (GSH).

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent System (e.g., from a commercial supplier)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a fresh stock solution of GSH in PBS.

    • Prepare a series of nitrite standards in PBS for the standard curve.

  • Reaction Setup:

    • In a 96-well plate, add PBS to each well.

    • Add the this compound stock solution to the wells to achieve the desired final concentration.

    • Initiate the reaction by adding the GSH stock solution to the wells. Include control wells with this compound alone and GSH alone.

  • Incubation:

    • Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Griess Reaction:

    • At each time point, add the components of the Griess Reagent System to the wells according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

    • Incubate at room temperature for the recommended time to allow for color development.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

    • Generate a standard curve using the absorbance values from the nitrite standards.

    • Calculate the concentration of nitrite (a stable oxidation product of NO) in each sample by interpolating from the standard curve.

    • Plot the concentration of nitrite released over time.

Assessing Specificity in Complex Biological Samples

The true test of a compound's utility lies in its performance within a complex biological environment. While the thiol-dependency of this compound provides a degree of inherent specificity, potential off-target reactions must be considered.

Potential for Off-Target Reactions
  • Reaction with other nucleophiles: While thiols are the primary reactants, other biological nucleophiles could potentially react with the benzofuroxan ring, leading to unintended consequences.

  • Redox Cycling: Benzofuroxan derivatives can undergo redox cycling, which may contribute to oxidative stress independently of NO release.

  • Interaction with Hemeproteins: Nitric oxide itself can interact with various biological targets, including hemeproteins, which should be considered in the experimental design and interpretation of results.

Experimental Strategies for Validating Specificity
  • Cell-Based Assays:

    • Utilize cell lines with varying intracellular thiol levels to correlate NO release with thiol content.

    • Employ inhibitors of glutathione synthesis (e.g., buthionine sulfoximine) to confirm the thiol-dependency of the observed biological effects.

  • Proteomic Approaches:

    • Use mass spectrometry-based proteomics to identify proteins that are S-nitrosylated or otherwise modified following treatment with this compound. This can help to map the downstream signaling pathways affected by NO release.

  • Inclusion of Appropriate Controls:

    • Negative Control: A structurally similar but inactive analog of this compound that does not release NO.

    • Positive Control: A well-characterized NO donor with a different mechanism of action (e.g., a NONOate).

    • NO Scavenger: A compound that quenches NO (e.g., cPTIO) to confirm that the observed biological effects are indeed mediated by nitric oxide.[5][6]

Conclusion and Future Perspectives

This compound and other benzofuroxan derivatives represent a valuable class of thiol-dependent nitric oxide donors. Their specificity is intrinsically linked to the intracellular thiol landscape, offering a degree of targeted NO release. However, as with any chemical tool, a thorough and rigorous validation of its mechanism of action and potential off-target effects within the specific biological context of interest is crucial. The experimental frameworks provided in this guide offer a starting point for researchers to confidently assess the specificity and utility of this compound in their studies of nitric oxide signaling. Future research may focus on developing benzofuroxan derivatives with enhanced specificity for particular cellular compartments or protein thiols, further refining our ability to precisely modulate nitric oxide pathways in health and disease.

References

  • Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical Chemistry, 84(15), 6877–6883. [Link]

  • Medvedeva, D. A., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 3037. [Link]

  • Nocentini, A., et al. (2021). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. Journal of Medicinal Chemistry, 64(17), 13083–13101. [Link]

  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 979-989. [Link]

  • Wang, R., et al. (2018). A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells. Chemical Communications, 54(74), 10449-10452. [Link]

  • Maciá, B., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7596. [Link]

  • Guan, X., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]

  • Speroni, E., et al. (2010). Synthesis and pharmacological characterization of a novel nitric oxide-releasing diclofenac derivative containing a benzofuroxan moiety. European Journal of Medicinal Chemistry, 45(6), 2446-2452. [Link]

  • Liu, J., et al. (2020). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 25(1), 163. [Link]

  • Guan, X., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3575. [Link]

  • Fricker, S. P. (1999). Nitric oxide scavengers as a therapeutic approach to nitric oxide mediated disease. Expert Opinion on Investigational Drugs, 8(8), 1209-1222. [Link]

  • Hierholzer, C., et al. (2002). A nitric oxide scavenger protects against pulmonary inflammation following hemorrhagic shock. Shock, 17(2), 98-103. [Link]

  • Boulton, A. J., & Ghosh, P. B. (1969). The reactions of benzofurazan 1-oxides with enamines. Journal of the Chemical Society B: Physical Organic, 1004-1011. [Link]

  • Baranov, M. S., et al. (2022). Meso-Aminomethyl-BODIPY as a Scaffold for Nitric Oxide Photo-Releasers. ChemRxiv. [Link]

  • DeAngelo, J. (1999). Nitric oxide scavengers in the treatment of shock associated with systemic inflammatory response syndrome. Expert Opinion on Pharmacotherapy, 1(1), 19-29. [Link]

  • Kwon, N. S., & Stuehr, D. J. (1995). Kinetic Analysis of the Fate of Nitric Oxide Synthesized by Macrophages in Vitro. Journal of Biological Chemistry, 270(49), 29350-29355. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 5-Methoxybenzofurazan-1-oxide (CAS No. 3524-06-9), a heterocyclic compound with potential energetic properties. Due to the absence of a specific, standardized disposal procedure for this compound, this document synthesizes information on its chemical family, general principles of reactive waste management, and best practices in laboratory safety to offer a comprehensive and cautious approach.

Hazard Assessment of this compound

This compound, also known as 5-methoxybenzofuroxan, belongs to the benzofurazan oxide class of compounds. While its primary hazard classification is as an irritant, the furoxan ring system is structurally related to other energetic materials. The N-O bonds within the ring can be thermally sensitive.[1][2] Therefore, it is prudent to treat this compound as a potentially energetic and reactive chemical .

Key Chemical Properties and Hazards:

PropertyValue/InformationSource
CAS Number 3524-06-9[3]
Molecular Formula C₇H₆N₂O₃[3]
Appearance Solid[3]
Known Hazards Irritant (causes skin and eye irritation, may cause respiratory irritation)[3]
Potential Hazards Potentially energetic, thermally sensitive. May decompose exothermically.Inferred from the benzofurazan oxide chemical class[1][2]

The causality behind treating this compound as potentially energetic lies in the chemistry of the benzofurazan oxide moiety. Thermal decomposition of similar structures is known to proceed via cleavage of the O-N or C-C bonds within the ring system, which can lead to rapid gas evolution and energy release.[1] Therefore, mishandling during disposal could pose a significant risk.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE.

  • Eye Protection : Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing or if handling larger quantities.

  • Hand Protection : Nitrile or neoprene gloves should be worn. Ensure gloves are regularly inspected for any signs of degradation.

  • Body Protection : A flame-retardant lab coat is essential. For handling larger quantities or in the case of a spill, a chemical-resistant apron should also be worn.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls:

All handling of this compound for disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a reactive hazardous waste. Under no circumstances should it be disposed of down the drain or in general solid waste.[4][5][6]

Step 1: Initial Assessment of the Chemical Container

  • Visually inspect the container for any signs of degradation, such as discoloration of the compound, crystal formation around the cap, or damage to the container itself.[7]

  • If any of these signs are present, do not move the container. The compound may have become shock-sensitive. In this situation, immediately contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal service for guidance.[4][7]

Step 2: Preparation for Disposal

  • If the chemical and its container are in a stable condition, prepare it for collection by a certified hazardous waste disposal service.

  • Ensure the container is securely sealed.

  • If the original container is damaged, a "lab pack" procedure should be followed by placing the original container inside a larger, compatible, and properly labeled container.

Step 3: Labeling

  • The waste container must be clearly labeled as hazardous waste. The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: "3524-06-9"

    • The words "Hazardous Waste"

    • A clear indication of the known and potential hazards: "Irritant, Potentially Energetic Material, Thermally Sensitive"

    • The date of accumulation.

Step 4: Segregation and Storage

  • Store the labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, cool, and dry.

  • Crucially, segregate this compound waste from incompatible materials, particularly strong acids, bases, and reducing agents, to prevent any unintended reactions.

Step 5: Arranging for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Provide them with a copy of the Safety Data Sheet (SDS) if available, and all the information from the waste label.

  • The most common and safest disposal method for such compounds is high-temperature incineration by a facility permitted to handle reactive hazardous waste.[8]

Decontamination of Glassware and Equipment

Any glassware or equipment that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Rinsing : Rinse the equipment multiple times with a suitable solvent in which the compound is soluble (e.g., acetone or ethanol).

  • Collection of Rinsate : The solvent rinsate must be collected and treated as hazardous waste. It should be placed in a clearly labeled waste container for flammable liquids and disposed of through the hazardous waste management program.

  • Final Cleaning : After rinsing with solvent, the glassware can be washed with soap and water.

Emergency Procedures
  • Spill : In the event of a small spill within a chemical fume hood, it can be cleaned up by trained personnel using an absorbent material. The contaminated absorbent must then be placed in a sealed and labeled container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation : Move the affected person to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available safety information.

Visual Workflow for Disposal

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure start Start: Need to dispose of This compound assess Assess Container Condition: - Discoloration? - Crystal formation? - Damage? start->assess stable Container is Stable assess->stable No unstable Unstable Condition Detected! DO NOT MOVE assess->unstable Yes label_waste Label Container: - Chemical Name & CAS - 'Hazardous Waste' - 'Irritant, Potentially Energetic' stable->label_waste contact_ehs1 Contact EHS/ Hazardous Waste Disposal Service unstable->contact_ehs1 segregate Segregate and Store in Designated Area label_waste->segregate arrange_pickup Arrange for Professional Disposal Pickup segregate->arrange_pickup end End: Safe Disposal arrange_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

  • Cheméo. (n.d.). Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1). Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, March 25). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Boulton, A. J., & Katritzky, A. R. (1962). Reaction of benzofurazan N-oxide with secondary aliphatic amines; preparation of NN-dialkyl-N′-(o-nitrophenyl)hydrazines. Journal of the Chemical Society, Perkin Transactions 1.
  • Britton, D., & Naganathan, K. (2012). Low-temperature redetermination of benzofurazan 1-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Gasco, A. M., & Boulton, A. J. (1981). Benzofurazan N-oxides as synthetic precursors. Part 2. Conversion of benzofurazan N-oxides into 2H-benzimidazoles and some unusual reactions of 2H-benzimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1613-1617.
  • Shooter, D., Ong, G. H., Preston, A., & Ehrenfeld, J. R. (1981). Treatment Of Reactive Wastes At Hazardous Waste Landfills.
  • Zhang, Y., et al. (2023). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 100, 355-360.
  • Liu, Y., et al. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. Molecules, 26(24), 7489.
  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Retrieved from [Link]

  • Zheng, W., et al. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan.
  • U.S. Environmental Protection Agency. (2024, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzofurazan oxide. Retrieved from [Link]

  • Washington State Department of Health. (2021, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. [Link]

  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 5-Methoxybenzofurazan-1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the introduction of novel compounds like 5-Methoxybenzofurazan-1-oxide into the laboratory workflow presents both exciting opportunities and critical safety challenges. As a benzofurazan derivative, this compound belongs to a class of heterocyclic molecules with diverse biological activities, some of which have been explored for their potential cytotoxic effects against cancer cell lines.[1] However, with novelty comes a degree of uncertainty regarding a compound's full toxicological profile.

This guide provides essential, immediate safety and logistical information for handling this compound. By grounding our recommendations in the known hazards of this compound and its structural analogs, and adhering to the principle of precaution for chemicals with limited safety data, we can build a self-validating system of laboratory safety.

Understanding the Hazard Landscape

This compound (CAS No. 3524-06-9), also referred to as 5-Methoxybenzofurazan 3-oxide, is classified with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications are corroborated by data on the parent compound, benzofuroxan, which also lists warnings for skin, eye, and respiratory tract irritation.[3] The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating these acute toxicity concerns.[2] Given the limited specific toxicological data for this compound, it is prudent to treat it as a hazardous substance and to handle it with care to minimize exposure.[4]

A Multi-Layered Approach to Protection: Engineering and Administrative Controls

Before selecting personal protective equipment, it is crucial to implement foundational safety measures that reduce the risk of exposure at its source.

Engineering Controls: The primary line of defense is to handle this compound in a well-ventilated area.[5] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

Administrative Controls: Access to areas where this compound is handled should be restricted to authorized and trained personnel. All containers must be clearly labeled with the chemical name and appropriate hazard warnings.[6] It is also advisable to work with the smallest quantities of the substance necessary for the experiment to minimize the potential for significant exposure in the event of a spill.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table outlines the recommended PPE for handling this compound, categorized by the type of protection.

Protection Type Recommended PPE Rationale and Best Practices
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[4]To prevent contact with the eyes, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[4]To prevent skin irritation.[2] Gloves should be inspected for any signs of degradation or puncture before use and disposed of after handling the compound. Hands should be washed thoroughly after removing gloves.
Body Protection A standard laboratory coat. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.To protect the skin and personal clothing from contamination. Laboratory coats should be removed before leaving the laboratory area.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For procedures that could generate dust or aerosols outside of a fume hood, or in the event of a spill, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[2]To prevent respiratory tract irritation.[2] The selection of respiratory protection should be based on a risk assessment of the specific procedure.
Foot Protection Closed-toe shoes.To protect the feet from spills.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. Follow this step-by-step process to ensure your safety.

PPE Donning Sequence

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection Respiratory Protection (if needed) Respiratory Protection (if needed) Eye Protection->Respiratory Protection (if needed)

A logical workflow for putting on PPE before handling chemicals.
  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Gloves: Don your chemically resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your safety glasses or goggles. If a face shield is required, it should be worn over the goggles.

  • Respiratory Protection: If your risk assessment indicates the need for a respirator, perform a fit check before entering the work area.

PPE Doffing Sequence

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves Gloves Eye Protection Eye Protection Gloves->Eye Protection Lab Coat Lab Coat Eye Protection->Lab Coat Respiratory Protection (if needed) Respiratory Protection (if needed) Lab Coat->Respiratory Protection (if needed)

A safe sequence for removing PPE to avoid contamination.
  • Gloves: Remove your gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the appropriate waste container.

  • Eye Protection: Remove your eye and face protection by handling the earpieces or headband.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respiratory Protection: If a respirator was used, remove it by the straps without touching the front of the mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All disposable PPE, including gloves and any contaminated lab materials (e.g., weigh boats, pipette tips), should be placed in a designated hazardous waste container. Non-disposable PPE, such as lab coats, should be decontaminated according to your institution's safety protocols.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spills: In the case of a small spill, it can be cleaned up by trained laboratory personnel wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • ChemicalBook. (2025). Benzofuroxan - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR 2,3-Benzofuran Tox Profile. Retrieved from the Agency for Toxic Substances and Disease Registry.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Safe Chemical Use. Retrieved from Cornell University Environmental Health and Safety.
  • (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Sigma-Aldrich. (n.d.). 5-Methoxybenzofurazan 3-oxide 99 3524-06-9.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from the Centers for Disease Control and Prevention.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH. Retrieved from the Centers for Disease Control and Prevention.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • National Center for Biotechnology Information. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from the Centers for Disease Control and Prevention.
  • Purdue University Environmental Health and Safety. (n.d.). Unknown Chemicals - Environmental Health and Safety. Retrieved from Purdue University Environmental Health and Safety.
  • MSC Industrial Supply. (2019). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • MDPI. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • MDPI. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties.
  • (n.d.). niosh pocket guide to chemical hazards.
  • (n.d.).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Royal Society of Chemistry. (n.d.). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing).
  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards.
  • National Center for Biotechnology Information. (n.d.). Benzofuroxan | C6H4N2O2 | CID 68075 - PubChem.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubMed. (n.d.). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxybenzofurazan-1-oxide
Reactant of Route 2
Reactant of Route 2
5-Methoxybenzofurazan-1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.